Product packaging for MC4(Cat. No.:CAS No. 219140-31-5)

MC4

Cat. No.: B608876
CAS No.: 219140-31-5
M. Wt: 266.26
InChI Key: MFJSKNULIOHTJL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MC4R (Melanocortin-4 Receptor) proteins and peptides are vital research tools for studying the central melanocortin system, a critical neuronal pathway for regulating hunger, caloric intake, and energy expenditure . The MC4 receptor is a G-protein-coupled receptor (GPCR) that, when activated by its native agonist α-MSH (alpha-melanocyte-stimulating hormone), initiates satiation signaling, leading to reduced hunger and increased energy metabolism . Impairments in this pathway are a known root cause of severe obesity, making the MC4R a prime target for metabolic disorder research and therapeutic development . These high-purity research reagents are essential for applications such as binding assays, mechanistic studies of appetite regulation, and screening for potential therapeutics. Recent structural studies of the MC4R, facilitated by such tools, have revealed key details of its activation mechanism and how auxiliary proteins like MRAP2 influence its function . This product is specifically designed for in vitro research. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

219140-31-5

Molecular Formula

C15H10N2O3

Molecular Weight

266.26

IUPAC Name

(E)-2-{[(3-Ethynylphenyl)imino]methyl}-4-nitrophenol

InChI

InChI=1S/C15H10N2O3/c1-2-11-4-3-5-13(8-11)16-10-12-9-14(17(19)20)6-7-15(12)18/h1,3-10,18H/b16-10+

InChI Key

MFJSKNULIOHTJL-MHWRWJLKSA-N

SMILES

OC1=CC=C([N+]([O-])=O)C=C1/C=N/C2=CC=CC(C#C)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MC4;  MC-4;  MC 4

Origin of Product

United States

Foundational & Exploratory

Elucidating the MC4R Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Canonical and Non-Canonical Signaling, Pharmacology, and Experimental Approaches for the Melanocortin-4 Receptor

The Melanocortin-4 Receptor (MC4R) stands as a pivotal G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Its significance as a therapeutic target for obesity and other metabolic disorders is underscored by the severe hyperphagic obesity that results from genetic deficiencies in the MC4R pathway.[3][4] This technical guide provides a comprehensive overview of the MC4R signaling network, detailed experimental protocols for its investigation, and a summary of quantitative pharmacological data to support research and drug development efforts.

Core Signaling Pathways: Beyond the Canonical View

The MC4R is classically known to signal through the Gαs protein pathway. However, a growing body of evidence reveals a more complex signaling profile, involving multiple G protein subtypes and G protein-independent mechanisms.

The Canonical Gαs-cAMP Pathway

Upon binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), the MC4R undergoes a conformational change that activates the heterotrimeric G protein Gαs.[5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6] This cascade ultimately alters the transcription of genes involved in appetite and energy expenditure, such as c-fos and brain-derived neurotrophic factor (BDNF).[6][7]

MC4R_Canonical_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MC4R MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene Modulates Ligand α-MSH Ligand->MC4R Binds

Canonical Gαs-cAMP Signaling Pathway.
Non-Canonical Signaling Pathways

Recent research has illuminated several non-canonical signaling pathways that contribute to the diverse physiological roles of MC4R.

Gαq/11-PLC Pathway: The MC4R can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[8][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11] This pathway is implicated in the regulation of neuronal excitability and may mediate some of the effects of MC4R on food intake independently of the Gαs pathway.[8]

β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, MC4R can recruit β-arrestins.[12] This interaction not only desensitizes G protein-mediated signaling and promotes receptor internalization but also initiates a distinct wave of signaling.[12] There is growing evidence that β-arrestin recruitment to MC4R can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][13] The efficacy of β-arrestin recruitment has been shown to be a critical determinant of the in vivo effects of MC4R variants on body weight, suggesting that this pathway is a key component of MC4R's physiological function.[4][14]

G Protein-Independent Coupling to Kir7.1: In hypothalamic neurons, MC4R can directly modulate the activity of the inwardly rectifying potassium channel Kir7.1 in a G protein-independent manner.[7][12] The agonist α-MSH induces closure of the Kir7.1 channel, leading to neuronal depolarization, while the antagonist/inverse agonist Agouti-related peptide (AgRP) promotes channel opening, resulting in hyperpolarization.[7] This rapid, direct modulation of ion channel activity provides a mechanism for fine-tuning neuronal excitability in response to melanocortin ligands.

MC4R_NonCanonical_Signaling cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway cluster_kir G-Protein Independent Ligand α-MSH MC4R MC4R Ligand->MC4R Gq Gαq/11 MC4R->Gq Activates Barr β-Arrestin MC4R->Barr Recruits Kir Kir7.1 Channel MC4R->Kir Closes PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC ERK ERK1/2 Activation Barr->ERK Depolarization Neuronal Depolarization Kir->Depolarization

Overview of Non-Canonical MC4R Signaling Pathways.

Quantitative Pharmacology of MC4R Ligands

The pharmacological characterization of MC4R ligands is crucial for understanding their mechanism of action and for the development of novel therapeutics. The following tables summarize key quantitative data for selected endogenous and synthetic ligands.

Table 1: Agonist Potency at the Human MC4R

CompoundTypeEC50 (cAMP Assay)Reference(s)
α-MSHEndogenous Agonist1.5 x 10⁻⁸ M - 8.5 x 10⁻⁸ M[15]
NDP-α-MSHSynthetic Agonist9.1 x 10⁻¹¹ M - 2.8 x 10⁻¹⁰ M[15]
Setmelanotide (RM-493)Synthetic Agonist0.27 nM[1][6][7]
Melanotan II (MT-II)Synthetic Agonist~1 nM (Qualitative)[12]

Table 2: Antagonist/Inverse Agonist Activity at the Human MC4R

CompoundTypeKi (Binding Assay)IC50 (Functional Assay)Reference(s)
AgRPEndogenous Antagonist/Inverse Agonist--[16]
SHU9119Synthetic Antagonist-0.06 nM[17]
HS014Synthetic Antagonist-~10⁻⁸ M (Qualitative)[15]

Experimental Protocols for Studying MC4R Signaling

A variety of in vitro assays are employed to dissect the complexities of MC4R signaling. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and binding capacity (Bmax) of ligands to the MC4R.

  • Objective: To quantify the interaction of a ligand with the MC4R.

  • Principle: A radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) is incubated with a source of MC4R (e.g., cell membranes from transfected cells). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled ligand.

  • Methodology:

    • Membrane Preparation: HEK293 or CHO cells stably expressing human MC4R are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.

    • Binding Reaction: In a 96-well plate, incubate a fixed concentration of radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]-NDP-MSH) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand.

    • Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM NDP-α-MSH). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Ki or IC50 of the competitor ligand.[16]

cAMP Accumulation Assay (HTRF)

This assay measures the functional consequence of MC4R activation through the Gαs pathway.

  • Objective: To quantify the production of cAMP in response to MC4R agonists.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the antibody is bound to the d2-labeled cAMP, FRET occurs. Cellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[2][18][19]

  • Methodology:

    • Cell Culture: Plate MC4R-expressing cells in a 384-well plate and culture overnight.

    • Stimulation: Aspirate the culture medium and add the test compounds (agonists) diluted in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at room temperature.[20]

    • Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) in a lysis buffer to each well.[19]

    • Incubation: Incubate for 60 minutes at room temperature in the dark.[2]

    • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve generated with known amounts of cAMP. Plot the cAMP concentration against the agonist concentration to determine the EC50.[18]

β-Arrestin Recruitment Assay (BRET)

This assay is used to measure the recruitment of β-arrestin to the MC4R upon agonist stimulation.

  • Objective: To quantify the interaction between MC4R and β-arrestin.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of two proteins. One protein (e.g., MC4R) is fused to a Renilla luciferase (Rluc), and the other (e.g., β-arrestin) is fused to a fluorescent acceptor, such as YFP (Yellow Fluorescent Protein). When the two proteins interact upon agonist stimulation, the energy from the luciferase-catalyzed oxidation of its substrate (e.g., coelenterazine-h) is transferred to the YFP, which then emits light at a characteristic wavelength.[21]

  • Methodology:

    • Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding MC4R-Rluc and β-arrestin-YFP.

    • Cell Plating: Plate the transfected cells in a white, 96-well microplate.

    • Assay: 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.

    • Ligand Stimulation: Add the agonist to the wells and incubate for a defined period (e.g., 15-30 minutes).

    • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine-h) to each well.

    • Detection: Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of Rluc (e.g., ~480 nm) and YFP (e.g., ~530 nm) using a BRET-compatible plate reader.

    • Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by YFP to the light emitted by Rluc. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the MC4R.

Experimental_Workflow_cAMP Generic HTRF cAMP Assay Workflow Start Start PlateCells Plate MC4R-expressing cells in 384-well plate Start->PlateCells IncubateOvernight Incubate overnight PlateCells->IncubateOvernight AddCompound Add test compounds (agonists) + PDE inhibitor IncubateOvernight->AddCompound Incubate30min Incubate 30 min at RT AddCompound->Incubate30min AddReagents Add HTRF lysis buffer with detection reagents (cAMP-d2 & Ab-Cryptate) Incubate30min->AddReagents Incubate60min Incubate 60 min at RT AddReagents->Incubate60min ReadPlate Read plate on HTRF-compatible reader (665nm / 620nm) Incubate60min->ReadPlate Analyze Calculate ratio, convert to [cAMP] using standard curve, determine EC50 ReadPlate->Analyze End End Analyze->End

Workflow for a typical HTRF cAMP accumulation assay.

Conclusion

The elucidation of the MC4R signaling pathway has revealed a sophisticated network of canonical and non-canonical signaling events that collectively regulate energy homeostasis. A thorough understanding of these pathways, supported by robust pharmacological data and precise experimental methodologies, is paramount for the successful development of novel therapeutics targeting MC4R for the treatment of obesity and related metabolic disorders. This guide provides a foundational framework for researchers to explore the intricate biology of the MC4R and to advance the discovery of next-generation melanocortin-based therapies.

References

The Melanocortin-4 Receptor: A Pivotal Regulator of Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The melanocortin-4 receptor (MC4R) stands as a critical nexus in the intricate neural circuits governing energy balance. Its profound influence on both energy intake and expenditure has positioned it as a key therapeutic target for metabolic disorders, most notably obesity. This technical guide provides an in-depth exploration of the MC4R's role in energy homeostasis, detailing its signaling pathways, the quantitative impact of its modulation, and the experimental methodologies employed to elucidate its function.

The Central Role of MC4R in the Leptin-Melanocortin Pathway

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in key hypothalamic nuclei involved in appetite regulation, including the paraventricular nucleus (PVN). It is a central component of the leptin-melanocortin pathway, a critical signaling cascade that communicates peripheral energy status to the brain to modulate feeding behavior and energy expenditure.

Upstream Regulation: POMC and AgRP Neurons

The activity of MC4R is primarily modulated by the opposing actions of two distinct neuronal populations in the arcuate nucleus of the hypothalamus (ARC):

  • Pro-opiomelanocortin (POMC) neurons: These neurons are activated by anorexigenic signals such as leptin and insulin, indicating a state of energy surplus. Upon activation, POMC is cleaved to produce α-melanocyte-stimulating hormone (α-MSH), the primary endogenous agonist of the MC4R.

  • Agouti-related peptide (AgRP) neurons: These neurons are activated by orexigenic signals like ghrelin and inhibited by leptin and insulin, signaling a state of energy deficit. AgRP neurons co-express Neuropeptide Y (NPY) and AgRP. AgRP acts as an inverse agonist and antagonist at the MC4R, blocking the binding of α-MSH and suppressing basal receptor activity.[1][2]

This dualistic regulation allows for fine-tuned control of energy balance, with the relative activity of POMC and AgRP neurons determining the level of MC4R signaling.

Downstream Signaling and Physiological Effects

Activation of the MC4R by α-MSH initiates a signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in:

  • Decreased Food Intake: MC4R activation promotes satiety and reduces appetite, primarily by decreasing meal size rather than meal frequency.[2][3][4]

  • Increased Energy Expenditure: MC4R signaling enhances energy expenditure, in part through the activation of the sympathetic nervous system, leading to increased thermogenesis in brown adipose tissue (BAT).[5][6]

  • Regulation of Autonomic Function: The MC4R is implicated in the control of cardiovascular function, with agonists potentially increasing heart rate and blood pressure.[7]

The multifaceted physiological effects of MC4R signaling underscore its importance in maintaining energy homeostasis.

Quantitative Data on MC4R Function

The critical role of MC4R in energy balance is further illuminated by quantitative data from preclinical and clinical studies.

Phenotype of MC4R Knockout Mice

Mice with a targeted disruption of the Mc4r gene (MC4R-KO) exhibit a distinct and severe obesity phenotype, providing compelling evidence for the receptor's role in energy regulation.

ParameterWild-Type (WT) MiceMC4R Knockout (KO) MiceReference
Body Weight NormalSignificantly increased, with a more pronounced effect on a high-fat diet.[8] By 37 weeks, both males and females can be 1.5-fold heavier than WT counterparts.[9][8][9]
Adiposity NormalSignificantly increased fat mass.[8][8]
Food Intake NormalHyperphagic, with a profound increase in food intake, especially of high-fat diets.[8][10][8][10]
Energy Expenditure NormalReduced energy expenditure.[2]
Metabolic Parameters NormalHyperleptinemia, hyperinsulinemia, and hyperglycemia.[8][8]
Clinical Data for the MC4R Agonist Setmelanotide

Setmelanotide is a potent MC4R agonist that has been approved for the treatment of rare genetic disorders of obesity. Clinical trial data demonstrate its efficacy in promoting weight loss and reducing hyperphagia.

IndicationMean Weight LossMean Change in Hunger Score (0-10 scale)Reference
Hypothalamic Obesity (Phase 2) -17.8 kg from baseline-2.7
MC4R Deficiency (Phase 1b) ~0.6 kg/week (placebo-subtracted)Not Reported[10]
POMC or LEPR Deficiency Patient 1: 51.0 kg after 42 weeks; Patient 2: 20.5 kg after 12 weeksNot Reported[10]

Experimental Protocols for Studying MC4R Function

A variety of experimental techniques are employed to investigate the function of the MC4R, from molecular interactions to whole-organism physiology.

Ligand Binding Assays

These assays are used to determine the affinity and specificity of ligands (agonists and antagonists) for the MC4R.

Protocol: Radioligand Competition Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human MC4R.

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH) and increasing concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Measurement Assays

These assays quantify the downstream signaling of the MC4R by measuring the production of cyclic AMP.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Plate HEK293 cells expressing the MC4R in a 96-well plate and incubate overnight.

  • Ligand Stimulation: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the desired concentration of the MC4R agonist.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Signal Measurement: After a further incubation period, measure the fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the two fluorescence signals, which is proportional to the amount of cAMP produced. Generate dose-response curves to determine the EC50 of the agonist.

In Vivo Electrophysiology

This technique allows for the direct measurement of the electrical activity of MC4R-expressing neurons in the brain of a living animal, providing insights into how MC4R signaling modulates neuronal firing.

Protocol: In Vivo Single-Unit Recording of Hypothalamic Neurons

  • Animal Preparation: Anesthetize a mouse and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., the paraventricular nucleus of the hypothalamus).

  • Electrode Placement: Slowly lower a high-impedance microelectrode into the target brain region using a micromanipulator.

  • Neuronal Identification: Identify single neurons based on the characteristics of their action potentials. For targeted recording of MC4R neurons, transgenic mouse lines expressing a fluorescent reporter under the control of the Mc4r promoter can be used in combination with two-photon microscopy.

  • Baseline Recording: Record the spontaneous firing rate of the neuron.

  • Pharmacological Manipulation: Administer MC4R agonists or antagonists systemically (e.g., via intraperitoneal injection) or locally (e.g., via microiontophoresis) and record the changes in neuronal firing rate.

  • Data Analysis: Analyze the spike trains to determine changes in firing frequency, pattern, and other electrophysiological properties in response to the pharmacological agents.

Cre-LoxP System for Region-Specific Gene Knockout

The Cre-LoxP system is a powerful tool for creating conditional gene knockouts, allowing researchers to study the function of MC4R in specific neuronal populations.

Workflow: Generating a Hypothalamus-Specific MC4R Knockout Mouse

  • Generate Floxed MC4R Mice: Create a transgenic mouse line in which the Mc4r gene is flanked by two LoxP sites ("floxed").

  • Obtain Cre-Expressing Mice: Acquire a transgenic mouse line that expresses Cre recombinase under the control of a promoter that is active only in the desired hypothalamic neurons (e.g., the Sim1 promoter for the paraventricular nucleus).

  • Breeding: Cross the floxed MC4R mice with the Cre-expressing mice.

  • Genotyping: Screen the offspring to identify mice that are homozygous for the floxed Mc4r allele and carry the Cre transgene.

  • Phenotypic Analysis: In these mice, the Mc4r gene will be excised specifically in the Cre-expressing hypothalamic neurons. The resulting phenotype can then be analyzed to determine the specific functions of MC4R in that brain region.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MC4R function is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

MC4R_Signaling_Pathway cluster_ARC Arcuate Nucleus (ARC) Leptin Leptin/ Insulin POMC_Neuron POMC Neuron Leptin->POMC_Neuron - AgRP_Neuron AgRP/NPY Neuron Leptin->AgRP_Neuron - Ghrelin Ghrelin Ghrelin->AgRP_Neuron + alpha_MSH α-MSH POMC_Neuron->alpha_MSH AgRP AgRP AgRP_Neuron->AgRP MC4R MC4R alpha_MSH->MC4R Agonist AgRP->MC4R Inverse Agonist/ Antagonist Gs Gαs MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Appetite ↓ Appetite PKA->Appetite Energy_Expenditure ↑ Energy Expenditure PKA->Energy_Expenditure

Caption: The Leptin-Melanocortin Signaling Pathway.

Experimental_Workflow_MC4R_KO Start Start: Generation of MC4R KO Mice Breeding Cre-LoxP Breeding Strategy Start->Breeding Genotyping Genotyping (PCR) Breeding->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Body_Weight Body Weight Measurement Phenotyping->Body_Weight Food_Intake Food Intake Monitoring Phenotyping->Food_Intake Energy_Expenditure Indirect Calorimetry Phenotyping->Energy_Expenditure Metabolic Metabolic Assays (Glucose Tolerance, Insulin Levels) Phenotyping->Metabolic Data_Analysis Data Analysis and Interpretation Body_Weight->Data_Analysis Food_Intake->Data_Analysis Energy_Expenditure->Data_Analysis Metabolic->Data_Analysis

Caption: Experimental Workflow for Characterizing MC4R Knockout Mice.

Conclusion and Future Directions

The melanocortin-4 receptor is a cornerstone of energy homeostasis, and its intricate regulation presents both challenges and opportunities for therapeutic intervention. The development of MC4R agonists like setmelanotide has validated this pathway as a druggable target for severe obesity. Future research will likely focus on developing biased agonists that can selectively activate pathways leading to anorexia and increased energy expenditure while minimizing cardiovascular side effects. A deeper understanding of the downstream neural circuits and the molecular mechanisms of MC4R trafficking and desensitization will be crucial for the development of the next generation of therapies targeting this pivotal receptor.

References

An In-depth Technical Guide to MC4R Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Dysregulation of MC4R signaling is strongly associated with obesity, making it a critical target for therapeutic intervention. This guide provides a comprehensive overview of the core techniques used to analyze MC4R gene and protein expression, offering detailed experimental protocols and data presentation for researchers in academia and the pharmaceutical industry.

MC4R Signaling Pathways

MC4R activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1] PKA then phosphorylates downstream targets, including the transcription factor CREB, which modulates the expression of genes involved in appetite and energy expenditure.[1] Additionally, MC4R can couple to other G-proteins, such as Gαq, to regulate intracellular calcium levels, and its signaling can be modulated by accessory proteins like MRAP2.[1]

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene Modulates aMSH α-MSH aMSH->MC4R Binds

Figure 1: Simplified MC4R Gαs-cAMP signaling pathway.

Techniques for MC4R mRNA Expression Analysis

Quantitative Real-Time PCR (qPCR)

Quantitative Real-Time PCR is a highly sensitive and widely used method for quantifying mRNA levels. It allows for the accurate determination of MC4R gene expression across different tissues or experimental conditions.

Experimental Workflow:

qPCR_Workflow RNA_Isolation RNA Isolation from Tissue/Cells cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green/TaqMan) cDNA_Synthesis->qPCR_Setup Amplification Real-Time Amplification & Data Acquisition qPCR_Setup->Amplification Analysis Data Analysis (Ct values, Relative Quantification) Amplification->Analysis

Figure 2: Workflow for qPCR analysis of MC4R expression.

Detailed Protocol:

  • RNA Isolation:

    • Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction method or a column-based kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[2]

    • Incubate at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.[2]

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for MC4R, and a qPCR master mix (e.g., SYBR Green or TaqMan).

    • An example of primer sequences for human MC4R could be designed based on its specific gene sequence.

    • Perform the qPCR reaction in a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[3]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MC4R and a reference gene (e.g., GAPDH, β-actin).

    • Calculate the relative expression of MC4R using the ΔΔCt method.

Quantitative Data Summary:

Tissue/RegionSpeciesRelative MC4R mRNA Expression (Fold Change)Reference
HypothalamusRatHigh[4]
BrainstemRatModerate[4]
Spinal CordRatLow[4]
Liver (Adult Hu Sheep)Ovis aries~1.0
Spleen (Adult Hu Sheep)Ovis aries~0.5
Lung (Adult Hu Sheep)Ovis aries~0.4
Kidney (Adult Hu Sheep)Ovis aries~0.3
Heart (Adult Hu Sheep)Ovis aries~0.2
In Situ Hybridization (ISH)

In situ hybridization allows for the visualization of mRNA expression within the anatomical context of a tissue section, providing spatial information about MC4R expression.

Experimental Workflow:

ISH_Workflow Tissue_Prep Tissue Preparation (Fixation, Sectioning) Permeabilization Permeabilization (Proteinase K) Tissue_Prep->Permeabilization Hybridization Hybridization with Labeled Probe Permeabilization->Hybridization Washing Stringent Washes Hybridization->Washing Detection Signal Detection (Autoradiography/Immunohistochemistry) Washing->Detection Imaging Microscopy & Imaging Detection->Imaging

Figure 3: Workflow for in situ hybridization of MC4R mRNA.

Detailed Protocol:

  • Tissue Preparation:

    • Perfuse animals with a fixative (e.g., 4% paraformaldehyde).

    • Cryoprotect the tissue in sucrose solutions, then freeze and section on a cryostat.

    • Mount sections onto coated slides.

  • Probe Preparation:

    • Synthesize a labeled antisense cRNA probe for MC4R using in vitro transcription with labeled nucleotides (e.g., DIG, 35S-UTP).

  • Hybridization:

    • Pretreat sections with proteinase K to improve probe penetration.

    • Hybridize the sections with the labeled probe in a hybridization buffer overnight at an optimized temperature (e.g., 65°C).[5]

  • Washing and Detection:

    • Perform a series of stringent washes to remove unbound probe.

    • For non-radioactive probes, detect the signal using an antibody against the label (e.g., anti-DIG antibody) coupled to an enzyme for colorimetric detection.

    • For radioactive probes, expose the slides to autoradiographic film or emulsion.

Quantitative Data Summary:

Brain RegionSpeciesMC4R mRNA Expression Level (Qualitative)Reference
Paraventricular Nucleus (PVN)RatHigh[4]
Arcuate Nucleus (ARC)RatHigh[4]
Dorsomedial Hypothalamus (DMH)RatHigh[4]
Ventromedial Hypothalamus (VMH)RatHigh[4]
Periaqueductal GraySyrian HamsterHigh[6]
Bed Nucleus of the Stria TerminalisRatPresent[4]
Central Nucleus of the AmygdalaRatPresent[4]
Northern Blotting

Northern blotting is a classic technique to determine the size and relative abundance of specific RNA transcripts.

Detailed Protocol:

  • RNA Electrophoresis:

    • Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.[7]

  • Transfer:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action.[8]

  • Hybridization:

    • Prehybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane with a labeled MC4R probe (DNA, RNA, or oligonucleotide) overnight at a specific temperature.

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove unbound probe.

    • Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

RNA-Seq

RNA-Sequencing provides a comprehensive and quantitative analysis of the entire transcriptome, allowing for the discovery of novel MC4R isoforms and the analysis of its expression in the context of global gene expression changes.

Experimental Workflow:

RNASeq_Workflow RNA_Isolation RNA Isolation & QC Library_Prep Library Preparation (cDNA synthesis, adapter ligation) RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_QC Data Quality Control (FastQC) Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DE_Analysis Differential Expression Analysis Quantification->DE_Analysis

Figure 4: Workflow for RNA-Seq analysis of MC4R expression.

Techniques for MC4R Protein Expression Analysis

Western Blotting

Western blotting is used to detect and quantify the amount of MC4R protein in a sample.

Experimental Workflow:

Western_Blot_Workflow Protein_Extraction Protein Extraction from Tissue/Cells PAGE SDS-PAGE Electrophoresis Protein_Extraction->PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MC4R) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 5: Workflow for Western blot analysis of MC4R protein.

Detailed Protocol:

  • Protein Extraction:

    • Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.[9]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for MC4R overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Quantitative Data Summary:

Brain RegionSpeciesRelative MC4R Protein Level (Normalized to GAPDH)Reference
Arcuate Nucleus (ARC)MouseHigh[10]
Ventromedial Hypothalamus (VMH)MouseHigh[10]
Paraventricular Nucleus (PVN)MouseLow[10]
Parabrachial Nucleus (PBN)MouseModerate[10]
Nucleus of the Solitary Tract (NTS)MouseModerate[10]
Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are used to visualize the localization of MC4R protein in tissue sections.

Detailed Protocol:

  • Tissue Preparation:

    • Prepare tissue sections as described for ISH.

  • Antigen Retrieval:

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

  • Immunostaining:

    • Block non-specific binding sites with a blocking solution (e.g., normal serum).

    • Incubate with a primary antibody against MC4R.

    • For IHC, incubate with a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex and a chromogenic substrate.

    • For IF, incubate with a fluorescently labeled secondary antibody.

  • Imaging:

    • Image the sections using a light microscope (IHC) or a fluorescence microscope (IF).

Functional Assays for MC4R Activity

cAMP Assay

This assay measures the accumulation of intracellular cAMP following MC4R activation, providing a direct readout of Gαs signaling.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293, N2A) and transfect with an MC4R expression vector if not endogenously expressed.

  • Agonist Stimulation:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of an MC4R agonist (e.g., α-MSH).[1]

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]

Conclusion

The analysis of MC4R gene and protein expression is fundamental to understanding its role in energy homeostasis and disease. The techniques described in this guide, from quantitative mRNA analysis by qPCR and RNA-Seq to protein localization by IHC and functional assessment with cAMP assays, provide a robust toolkit for researchers. The selection of the appropriate technique will depend on the specific research question, but a combination of these methods will yield the most comprehensive understanding of MC4R regulation and function. The detailed protocols and data summaries provided herein serve as a valuable resource for designing and executing experiments in the field of MC4R research and drug development.

References

The Core Downstream Signaling Targets of the Melanocortin 4 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanocortin 4 Receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, including appetite, energy expenditure, and body weight. Dysregulation of MC4R signaling is a key factor in the pathogenesis of obesity, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the core downstream signaling targets of MC4R, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to facilitate further research and drug development in this field.

Introduction

The melanocortin system, and specifically the MC4R, integrates central and peripheral signals to maintain energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular events that ultimately lead to a reduction in food intake and an increase in energy expenditure. While the canonical signaling pathway involves the activation of Gαs and subsequent production of cyclic AMP (cAMP), emerging evidence reveals a more complex and nuanced signaling network. This guide delves into the primary and alternative signaling pathways, their key molecular players, and the experimental frameworks used to elucidate these intricate connections.

Core Signaling Pathways and Downstream Targets

MC4R activation initiates a diverse array of signaling cascades, extending beyond the canonical Gαs-cAMP-PKA pathway. These include coupling to other G proteins such as Gαq/11 and Gαi/o, as well as G protein-independent mechanisms involving β-arrestins and ion channels. This signaling plasticity allows for a fine-tuned regulation of physiological responses.

Gαs-cAMP-PKA Pathway

The most well-characterized signaling pathway for MC4R is its coupling to the stimulatory G protein, Gαs.[1][2] Agonist binding to MC4R induces a conformational change, leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP.[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in energy homeostasis, such as brain-derived neurotrophic factor (BDNF), corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH).[4]

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gs Gαs MC4R->Gs Agonist AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Gs->AC ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Gene Gene Transcription (BDNF, CRH, TRH) pCREB->Gene

Gαq/11-PLC Pathway

MC4R can also couple to the Gαq/11 family of G proteins, leading to the activation of Phospholipase C (PLC).[1][5] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] Elevated Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which phosphorylates various downstream targets, contributing to the regulation of neuronal excitability and gene expression. The activation of this pathway can be assessed through the measurement of nuclear factor of activated T-cells (NFAT), a transcription factor sensitive to intracellular calcium levels.[1][7]

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gq Gαq/11 MC4R->Gq Agonist PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 Gq->PLC PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC NFAT NFAT Ca2->NFAT pNFAT pNFAT NFAT->pNFAT Gene Gene Transcription pNFAT->Gene

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of MC4R signaling.[8] Activation of the MAPK/ERK pathway by MC4R can be mediated through both G protein-dependent and -independent mechanisms, involving PKA, PKC, and PI3K, depending on the cellular context.[4] Upon activation, ERK can phosphorylate a variety of cytoplasmic and nuclear targets, including transcription factors, thereby influencing gene expression and cellular processes like neuronal plasticity and survival.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R PKA PKA MC4R->PKA PKC PKC MC4R->PKC PI3K PI3K MC4R->PI3K Ras Ras PKA->Ras PKC->Ras PI3K->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Gene Gene Transcription pERK->Gene

β-Arrestin-Mediated Signaling and Receptor Internalization

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), MC4R can recruit β-arrestins.[9] This interaction sterically hinders G protein coupling, leading to desensitization of the G protein-mediated signal. Beyond this canonical role, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades, including the activation of the MAPK/ERK pathway. Furthermore, β-arrestin recruitment is a critical step in the clathrin-mediated endocytosis of MC4R, a process that regulates receptor density at the cell surface and, consequently, the long-term signaling output.[10]

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MC4R MC4R pMC4R pMC4R MC4R->pMC4R Agonist GRK BetaArrestin β-Arrestin pMC4R->BetaArrestin GRK GRK Clathrin Clathrin BetaArrestin->Clathrin ERK_pathway MAPK/ERK Pathway BetaArrestin->ERK_pathway Signaling Endosome Endosome Clathrin->Endosome Internalization

Quantitative Data on MC4R Signaling

The potency and efficacy of various ligands in activating the different MC4R downstream signaling pathways have been quantified in numerous studies. This section summarizes key quantitative data in tabular format to facilitate comparison.

Gαs-cAMP Pathway Activation
LigandCell LineEC50 (nM)Emax (% of α-MSH)Reference
α-MSHCHO23 ± 7100[1]
α-MSHGT1-74.3 ± 1.4-[4]
SetmelanotideCHO3.9 ± 1.7-[1]
LY2112688CHO14 ± 4-[1]
NDP-α-MSHNeuro2A~0.5-[11]
Gαq/11-PLC (NFAT) Pathway Activation
LigandCell LineEC50 (nM)Reference
α-MSHHEK293480 ± 260[1]
SetmelanotideHEK2935.9 ± 1.8[1]
LY2112688HEK293330 ± 190[1]
MAPK/ERK Pathway Activation (pERK)

Quantitative data for MAPK/ERK pathway activation is often presented as fold-change or relative to a baseline and can be highly cell-type dependent. Direct EC50 and Emax values are less commonly reported in a standardized manner.

LigandCell LineObservationReference
α-MSHGT1-7PKA-dependent activation[4]
NDP-α-MSHCHO-K1IP3-dependent activation[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study MC4R downstream signaling.

cAMP Accumulation Assay

Objective: To quantify the production of intracellular cAMP following MC4R activation.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing MC4R are commonly used.

  • Assay Principle: Competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays (e.g., CRE-luciferase) are employed.

  • Procedure (HTRF-based):

    • Cells are seeded in 96- or 384-well plates.

    • Cells are stimulated with various concentrations of MC4R agonists for a defined period (e.g., 30 minutes).

    • Cells are lysed, and the lysate is incubated with a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.

    • The HTRF signal is measured using a plate reader, where a decrease in signal corresponds to an increase in intracellular cAMP.

  • Data Analysis: EC50 and Emax values are determined by fitting the dose-response data to a sigmoidal curve.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Seed MC4R-expressing cells in multi-well plate Stimulate Stimulate with MC4R agonist Lyse Lyse cells Assay Perform competitive immunoassay (e.g., HTRF) Read Measure signal (e.g., fluorescence) Analyze Analyze data (EC50, Emax) End Results

ERK1/2 Phosphorylation Assay

Objective: To measure the activation of the MAPK/ERK pathway by quantifying the levels of phosphorylated ERK1/2.

Methodology:

  • Cell Culture: As with cAMP assays, cell lines expressing MC4R are used.

  • Assay Principle: Detection of phosphorylated ERK1/2 (pERK1/2) using specific antibodies.

  • Procedure (Western Blot):

    • Cells are serum-starved prior to stimulation to reduce basal ERK activity.

    • Cells are stimulated with MC4R agonists for various time points (e.g., 5, 10, 30 minutes).

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against pERK1/2 and total ERK1/2 (as a loading control), followed by secondary antibodies.

    • Bands are visualized and quantified using chemiluminescence or fluorescence.

  • Alternative Methods: In-cell Westerns, ELISA, and flow cytometry-based assays offer higher throughput.

Luciferase Reporter Gene Assay

Objective: To measure the activity of transcription factors downstream of MC4R signaling pathways (e.g., CREB for Gαs, NFAT for Gαq).

Methodology:

  • Principle: A reporter plasmid containing a response element (e.g., CRE, NFAT-RE) upstream of a luciferase gene is co-transfected with the MC4R expression vector into cells. Activation of the corresponding signaling pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.[12]

  • Procedure:

    • Cells are co-transfected with the MC4R and reporter plasmids.

    • Cells are stimulated with MC4R agonists.

    • Cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

    • A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.[13]

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To study protein-protein interactions, such as receptor dimerization or β-arrestin recruitment, in living cells.

Methodology:

  • Principle: BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP) when they are in close proximity (<10 nm).[14]

  • Procedure (for β-arrestin recruitment):

    • MC4R is fused to the BRET donor (e.g., MC4R-Rluc) and β-arrestin is fused to the BRET acceptor (e.g., β-arrestin-YFP).

    • Plasmids are co-transfected into cells.

    • The luciferase substrate (e.g., coelenterazine) is added.

    • Upon agonist stimulation, β-arrestin is recruited to MC4R, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal.

    • The BRET ratio (acceptor emission / donor emission) is calculated.

Conclusion

The melanocortin 4 receptor utilizes a complex and multifaceted signaling network to exert its profound effects on energy homeostasis. While the Gαs-cAMP-PKA pathway remains a cornerstone of MC4R signaling, the contributions of the Gαq/11-PLC, MAPK/ERK, and β-arrestin-mediated pathways are increasingly recognized as critical for a comprehensive understanding of its physiological roles. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals aiming to further dissect these pathways and develop novel therapeutics targeting the MC4R for the treatment of obesity and related metabolic disorders. Future investigations into the spatiotemporal dynamics of MC4R signaling and the identification of novel downstream effectors will undoubtedly unveil new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Melanocortin-4 Receptor (MC4R) Interactome: Core Mechanisms and Drug Development Implications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Melanocortin-4 Receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Dysregulation of MC4R signaling is strongly associated with obesity, making it a prime therapeutic target.[1][3] This technical guide provides a comprehensive overview of the MC4R interactome, detailing its key protein-protein interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these connections. A thorough understanding of these interactions is crucial for the development of novel and effective therapeutics for obesity and related metabolic disorders.

Core MC4R Interacting Proteins and their Functional Significance

The functional landscape of MC4R is dictated by a complex network of interacting proteins that modulate its signaling output. These interactions can influence ligand binding, G protein coupling, receptor trafficking, and desensitization.

Melanocortin Receptor Accessory Protein 2 (MRAP2)

MRAP2 is a single-pass transmembrane protein that is a critical modulator of MC4R function.[4] It is co-expressed with MC4R in key hypothalamic neurons involved in energy balance.[2]

  • Functional Impact: The interaction between MC4R and MRAP2 has multifaceted effects on receptor signaling. Co-expression of MRAP2 has been shown to enhance G protein-mediated signaling while simultaneously impairing β-arrestin2 recruitment and subsequent receptor internalization.[2] This suggests that MRAP2 can bias MC4R signaling towards G protein-dependent pathways. Studies have also indicated that MRAP2 is essential for the proper localization of MC4R to neuronal primary cilia, a key subcellular compartment for its function.[4] However, the precise effects of MRAP2 on MC4R activity can be complex, with some studies reporting that it can either positively or negatively regulate MC4R depending on their relative concentrations.[4]

  • Structural Insights: Structural modeling predicts that MRAP2 interacts with transmembrane helices 5 and 6 of MC4R.[3]

G Proteins (Gsα)

As a canonical GPCR, MC4R couples to heterotrimeric G proteins to initiate downstream signaling cascades. The primary G protein partner for MC4R is the stimulatory G protein alpha subunit (Gsα).

  • Functional Impact: Upon agonist binding, MC4R activates Gsα, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] This Gsα-mediated signaling in MC4R-expressing cells is essential for controlling energy balance, thermogenesis, and glucose metabolism.[5]

β-Arrestins

β-arrestins are key scaffolding proteins that play a dual role in GPCR signaling: they mediate receptor desensitization and internalization, and they can also initiate G protein-independent signaling pathways.

  • Functional Impact: Agonist-induced activation of MC4R leads to the recruitment of β-arrestin2. This interaction is crucial for the desensitization of the Gs-mediated signaling and for the internalization of the receptor.[2] Interestingly, some MC4R variants associated with protection against obesity show biased signaling towards β-arrestin recruitment, suggesting that this pathway may have distinct physiological outcomes.

MC4R Signaling Pathways

MC4R activation initiates multiple downstream signaling cascades that collectively regulate energy homeostasis.

Canonical Gs-cAMP Pathway

This is the primary and best-characterized signaling pathway for MC4R.

  • Mechanism:

    • An agonist, such as α-melanocyte-stimulating hormone (α-MSH), binds to MC4R.

    • This induces a conformational change in MC4R, leading to the activation of the associated Gs protein.

    • The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cAMP.

    • cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors to produce the physiological response of reduced food intake and increased energy expenditure.

β-Arrestin-Mediated Signaling

Beyond its role in desensitization, β-arrestin can act as a signal transducer.

  • Mechanism:

    • Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular face of MC4R.

    • This recruitment uncouples the receptor from G proteins, leading to desensitization.

    • The MC4R/β-arrestin complex is internalized into endosomes.

    • From the endosomal compartment, β-arrestin can scaffold other signaling proteins, such as components of the MAPK/ERK pathway, initiating a second wave of signaling.

Quantitative Data on MC4R Interactions

The following tables summarize key quantitative data related to MC4R interactions and signaling.

Table 1: Ligand Binding Affinities and Potencies at Human MC4R

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM) for cAMP productionReference
α-MSH64 (without Ca2+), 1.7 (with 10 µM Ca2+)-[6]
NDP-α-MSH--[[“]]
Setmelanotide--[[“]]
SHU9119 (Antagonist)--[6]
AgRP (Inverse Agonist)--[6]

Table 2: Effect of MRAP2 Co-expression on MC4R Signaling

Signaling PathwayEffect of MRAP2Quantitative ChangeReference
Gs-cAMP SignalingEnhancementIncreased maximal response[2]
Gq/11 SignalingEnhancementIncreased maximal response[2]
β-arrestin2 RecruitmentImpairmentDecreased BRET signal[2]
Receptor InternalizationImpairmentReduced internalization[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) to Detect MC4R-MRAP2 Interaction

This protocol describes the co-immunoprecipitation of tagged MC4R and MRAP2 expressed in a mammalian cell line, followed by Western blot analysis.

Materials:

  • HEK293T cells

  • Expression plasmids: pcDNA3.1-3XFlag-MC4R and pcDNA3.1-Myc-MRAP2b

  • Transfection reagent (e.g., Lipofectamine 3000)

  • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Anti-Flag M2 affinity gel (e.g., from Sigma-Aldrich)

  • Primary antibodies: mouse anti-Myc tag antibody (e.g., 1:2000 dilution), rabbit anti-Flag tag antibody.

  • Secondary antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect the cells with pcDNA3.1-3XFlag-MC4R and pcDNA3.1-Myc-MRAP2b plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Lysis:

    • After 24-48 hours post-transfection, wash the cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold IP Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Take a small aliquot of the clarified lysate as the "input" control.

    • Add anti-Flag M2 affinity gel to the remaining lysate and incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the pellet three times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the affinity gel pellet in 50 µl of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-Myc) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NanoBRET™ Assay for MC4R Dimerization

This protocol outlines the use of the NanoBRET™ system to quantify MC4R homodimerization in live cells.

Materials:

  • HEK293 cells

  • Expression plasmids: MC4R-NanoLuc® (donor) and MC4R-HaloTag® (acceptor)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • White, 96-well assay plates

Procedure:

  • Cell Plating and Transfection:

    • Plate HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Co-transfect the cells with the MC4R-NanoLuc® and MC4R-HaloTag® plasmids at an optimized ratio.

  • Ligand and Substrate Preparation:

    • Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

    • Prepare a working solution of the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.

  • Assay Execution:

    • 24 hours post-transfection, remove the growth medium from the cells.

    • Add the HaloTag® NanoBRET™ 618 Ligand solution to the cells and incubate for a specified time at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Yeast Two-Hybrid (Y2H) Screen for Novel MC4R Interactors

This protocol provides a general workflow for a membrane-based yeast two-hybrid screen to identify novel proteins that interact with MC4R.

Materials:

  • Yeast strain (e.g., NMY51)

  • Bait plasmid: pBT3-SUC-MC4R (MC4R fused to the C-terminal half of ubiquitin, Cub, and a transcription factor)

  • Prey library: a cDNA library from a relevant tissue (e.g., hypothalamus) cloned into a prey plasmid (e.g., pPR3-N), where the cDNAs are fused to the N-terminal half of ubiquitin (NubG).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective growth media (e.g., SD/-Leu/-Trp for initial selection, and SD/-Leu/-Trp/-His/-Ade for interaction selection).

Procedure:

  • Bait Plasmid Transformation and Validation:

    • Transform the bait plasmid (pBT3-SUC-MC4R) into the yeast reporter strain.

    • Confirm the expression and proper localization of the bait protein.

    • Test for auto-activation of the reporter genes by plating the bait-containing yeast on selective media.

  • Library Screening:

    • Perform a large-scale transformation of the prey library into the validated bait-containing yeast strain.

    • Plate the transformed yeast on dual selective media (e.g., SD/-Leu/-Trp) to select for cells containing both bait and prey plasmids.

  • Selection of Positive Interactions:

    • Replica-plate the colonies from the dual selective media onto quadruple selective media (e.g., SD/-Leu/-Trp/-His/-Ade).

    • Colonies that grow on the quadruple selective media are considered positive for a protein-protein interaction.

  • Prey Plasmid Rescue and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification.

    • Sequence the prey plasmids to identify the interacting proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction.

    • Perform additional validation experiments, such as Co-IP, in a more physiologically relevant system.

Visualizations

Signaling Pathways

MC4R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist α-MSH MC4R MC4R Agonist->MC4R Binds Gs Gs Protein MC4R->Gs Activates betaArrestin β-Arrestin MC4R->betaArrestin Recruits MRAP2 MRAP2 MRAP2->MC4R Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA PKA cAMP->PKA Activates PhysiologicalResponse Physiological Response (Satiety) PKA->PhysiologicalResponse Leads to ERK ERK betaArrestin->ERK Activates Internalization Internalization betaArrestin->Internalization Mediates

Caption: MC4R Signaling Pathways.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Transfected Cells (MC4R-Flag, MRAP2-Myc) lysis Cell Lysis start->lysis clarification Clarification (Centrifugation) lysis->clarification input Input Sample clarification->input ip Immunoprecipitation (Anti-Flag Beads) clarification->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (Anti-Myc Antibody) sds_page->western_blot detection Detection (Chemiluminescence) western_blot->detection end Result: Detection of co-precipitated MRAP2-Myc detection->end

Caption: Co-Immunoprecipitation Workflow.

Conclusion and Future Directions

The intricate network of protein interactions surrounding MC4R provides multiple avenues for therapeutic intervention. A deeper understanding of how these interactions fine-tune MC4R signaling is paramount for the rational design of drugs that can selectively modulate its activity. Future research should focus on:

  • High-resolution structural studies: Elucidating the precise molecular interfaces between MC4R and its interacting partners will be crucial for structure-based drug design.

  • Exploring biased agonism: Developing ligands that selectively activate either the Gs or β-arrestin pathway could lead to therapeutics with improved efficacy and reduced side effects.

  • Investigating the broader MC4R interactome: Uncovering novel interacting proteins will undoubtedly reveal new layers of regulatory complexity and potential drug targets.

By continuing to unravel the complexities of the MC4R interactome, the scientific community can pave the way for a new generation of targeted and effective treatments for obesity and metabolic diseases.

References

An In-depth Technical Guide to Melanocortin-4 Receptor (MC4R) Ligand Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It plays a pivotal role in the regulation of energy homeostasis, food intake, and body weight. The critical function of MC4R in these processes has made it a significant therapeutic target for obesity and other metabolic disorders. Understanding the kinetics of ligand binding to MC4R is fundamental for the rational design and development of novel therapeutics with desired efficacy and selectivity. This guide provides a comprehensive overview of MC4R ligand binding kinetics, detailing quantitative data, experimental protocols, and associated signaling pathways.

The MC4R is endogenously activated by neuropeptides derived from the pro-opiomelanocortin (POMC) precursor, such as α- and β-melanocyte-stimulating hormones (MSH). Conversely, the agouti-related peptide (AgRP) acts as an endogenous antagonist or inverse agonist, promoting food intake. The interplay between these endogenous ligands fine-tunes the activity of the MC4R and, consequently, energy balance.

Quantitative Ligand Binding Data

The binding of a ligand to MC4R is characterized by its affinity and kinetics. Affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal effective or inhibitory concentration (EC50/IC50), reflects the strength of the interaction at equilibrium. Kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), describe the speed at which a ligand binds to and dissociates from the receptor, respectively. These kinetic parameters are crucial as they can influence the duration of the pharmacological effect in vivo.

Table 1: Binding Affinity of Endogenous and Synthetic Ligands for Human MC4R
LigandTypeBinding Affinity ParameterValue (nM)Reference
α-MSHEndogenous AgonistKi51[1]
α-MSHEndogenous AgonistKi (in presence of 10 µM Ca2+)1.7[2]
β-MSHEndogenous AgonistKi23[3]
AgRP (87-132)Endogenous Antagonist/Inverse AgonistKi0.8[4]
SetmelanotideSynthetic AgonistKi2.1[1]
NDP-α-MSHSynthetic AgonistKi0.7[1]
SHU9119Synthetic AntagonistIC500.06[5]
Melanotan II (MT-II)Synthetic AgonistKi~2-3[6]
LY2112688Synthetic AgonistKi~2-3[6]
HS024Synthetic AntagonistKi0.29[7]
Table 2: Functional Potency of Ligands at Human MC4R
LigandAssay TypeFunctional ParameterValue (nM)Reference
SetmelanotidecAMP AccumulationEC503.9[8]
α-MSHcAMP AccumulationEC5023[8]
LY2112688cAMP AccumulationEC5014[8]
SetmelanotideNFAT Reporter (PLC activity)EC505.9[8]
α-MSHNFAT Reporter (PLC activity)EC50480[8]
LY2112688NFAT Reporter (PLC activity)EC50330[8]
Table 3: Kinetic Rate Constants of Fluorescent Ligands for MC4R
Ligandkon (M⁻¹min⁻¹)koff (min⁻¹)MethodReference
UTBC101(2.0 ± 0.6) x 10⁷(4.6 ± 0.3) x 10⁻³Fluorescence Anisotropy[9]
UTBC102(1.9 ± 0.5) x 10⁷(1.0 ± 0.2) x 10⁻¹Fluorescence Anisotropy[9]

MC4R Signaling Pathways

Activation of MC4R by an agonist initiates a cascade of intracellular signaling events. While the canonical pathway involves coupling to the stimulatory G protein (Gs) and subsequent activation of adenylyl cyclase, emerging evidence indicates that MC4R can also signal through other G protein subtypes and G protein-independent pathways, leading to a diverse range of cellular responses. This phenomenon, known as biased agonism, where a ligand preferentially activates one signaling pathway over another, is of significant interest in drug development.

Canonical Gs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for MC4R is through the Gs protein.[10] Agonist binding induces a conformational change in the receptor, leading to the activation of Gs. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression related to energy homeostasis.[6]

MC4R_Gs_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Canonical Gs-cAMP Signaling Pathway of MC4R.
Non-Canonical Signaling Pathways

MC4R has been shown to couple to other G protein families, including Gq/11 and Gi/o, and to activate downstream pathways such as the extracellular signal-regulated kinase (ERK) pathway.[10]

  • Gq/11 Pathway: Activation of the Gq/11 pathway by MC4R leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[8][11] This pathway is implicated in the regulation of food intake.[5][11]

  • ERK Pathway: MC4R activation can also lead to the phosphorylation and activation of ERK1/2.[6] This can occur through multiple mechanisms, including PKA-dependent and PKC-dependent pathways, as well as via β-arrestin recruitment.[8][12] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors like c-Fos, influencing gene expression related to neuronal function and plasticity.[6]

MC4R_NonCanonical_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist MC4R MC4R Agonist->MC4R Gq11 Gq/11 MC4R->Gq11 Activates PLC PLC Gq11->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates cFos cFos (in nucleus) ERK->cFos Phosphorylates Gene Gene Expression cFos->Gene

Gq/11 and ERK Signaling Pathways of MC4R.

Experimental Protocols

Accurate determination of ligand binding kinetics is essential for characterizing the pharmacological properties of compounds targeting MC4R. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. They involve the use of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) to measure its binding to the receptor.

1. Membrane Preparation:

  • Culture cells expressing MC4R (e.g., HEK293 or CHO cells) to confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Saturation Binding Assay: This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

  • Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.

  • For each concentration, prepare parallel incubations with an excess of a non-radiolabeled competing ligand to determine non-specific binding.

  • Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

3. Competition Binding Assay: This assay determines the affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

  • Incubate a fixed amount of membrane preparation with a fixed concentration of radioligand (typically at or below its Kd) and increasing concentrations of the test compound.

  • Incubate to equilibrium.

  • Separate bound and free radioligand and measure radioactivity as described for the saturation assay.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a sigmoidal dose-response model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (MC4R expressing) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation (reach equilibrium) MembranePrep->Incubation Radioligand Radioligand ([¹²⁵I]-NDP-MSH) Radioligand->Incubation TestCompound Test Compound (unlabeled) TestCompound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Saturation Saturation Analysis (Kd, Bmax) Counting->Saturation Competition Competition Analysis (IC50, Ki) Counting->Competition

Workflow for Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

1. Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5 chip).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize purified, solubilized MC4R to the activated surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

  • A reference flow cell is typically prepared by performing the activation and deactivation steps without immobilizing the receptor.

2. Kinetic Analysis:

  • Inject a series of concentrations of the analyte (ligand) over the sensor and reference surfaces at a constant flow rate.

  • Monitor the association phase in real-time as the analyte binds to the immobilized receptor.

  • Switch to running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface if necessary to remove bound analyte before the next injection.

  • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

  • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The Kd can then be calculated as koff/kon.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip (e.g., CM5) Immobilization Receptor Immobilization Chip->Immobilization Receptor Purified MC4R Receptor->Immobilization Analyte Ligand (in solution) Association Association Phase (Ligand Injection) Analyte->Association Immobilization->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Sensorgram Generation Dissociation->Sensorgram Regeneration->Association Fitting Kinetic Model Fitting (kon, koff, Kd) Sensorgram->Fitting

Workflow for Surface Plasmon Resonance (SPR) Analysis.
cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its functional activity (agonism or antagonism).

1. Cell Culture and Treatment:

  • Seed cells expressing MC4R in a multi-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • For agonist testing, add increasing concentrations of the test compound.

  • For antagonist testing, add increasing concentrations of the test compound in the presence of a fixed concentration of an agonist (typically the EC80).

  • Incubate for a defined period at 37°C.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Plot the measured signal against the logarithm of the ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The study of MC4R ligand binding kinetics is a dynamic field that is crucial for advancing our understanding of energy homeostasis and for the development of effective therapeutics for obesity and related disorders. This guide has provided a comprehensive overview of the key quantitative data, signaling pathways, and experimental methodologies relevant to this important area of research. The continued application of these techniques will undoubtedly lead to the discovery of novel MC4R modulators with improved pharmacological profiles.

References

Determining the Crystal Structure of the Melanocortin-4 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the determination of the human melanocortin-4 receptor (MC4R) crystal structure. MC4R is a pivotal G protein-coupled receptor (GPCR) involved in energy homeostasis and appetite regulation, making it a prime therapeutic target for obesity and other metabolic disorders. The elucidation of its three-dimensional structure provides a critical framework for structure-based drug design and a deeper understanding of its function. This guide will delve into the experimental protocols, from receptor engineering to data collection and analysis, and present the key quantitative data in a clear, comparative format.

Core Data Summary

The following tables summarize the essential quantitative data from the crystal structure determination of the human MC4R in complex with the antagonist SHU9119 (PDB ID: 6W25).[1][2][3]

Table 1: Crystallographic Data and Refinement Statistics for MC4R-SHU9119 Complex (PDB: 6W25)

ParameterValue
Data Collection
PDB ID6W25
Resolution (Å)2.75
Space GroupC 1 2 1
Unit Cell Dimensions (Å)a=163.91, b=44.49, c=88.05
Unit Cell Angles (°)α=90, β=97.47, γ=90
Refinement Statistics
R-work0.233
R-free0.259
No. of Atoms3,821
- Protein3,678
- Ligand142
- Ion1
Ramachandran Plot
- Favored (%)97.6
- Allowed (%)2.4
- Outliers (%)0

Table 2: Engineered MC4R Construct for Crystallization

ModificationDescriptionPurpose
N-terminal Truncation Residues 1-15 removedImprove homogeneity and crystallization
C-terminal Truncation Residues 321-332 removedImprove homogeneity and crystallization
Point Mutations E491.37V, N972.57L, S992.59F, S1313.34A, D2987.49NThermostabilization of the receptor
ICL3 Fusion Residues H222-R236 replaced with Pyrococcus abyssi glycogen synthaseReduce conformational flexibility and facilitate crystal packing

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams illustrate the MC4R signaling pathway and the workflow for its crystal structure determination.

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_receptor MC4R Activation cluster_downstream Downstream Signaling Leptin Leptin LEPR LEPR Leptin->LEPR binds POMC_Neuron POMC_Neuron LEPR->POMC_Neuron activates POMC POMC POMC_Neuron->POMC produces alpha_MSH alpha_MSH POMC->alpha_MSH cleaved by PCSK1 PCSK1 PCSK1 MC4R MC4R alpha_MSH->MC4R agonist AgRP AgRP AgRP->MC4R inverse agonist Appetite Increased Appetite AgRP->Appetite Gs Gs MC4R->Gs activates AC Adenylate Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (c-fos, BDNF, SIM1) CREB->Gene_Expression regulates Satiety Increased Satiety & Energy Expenditure Gene_Expression->Satiety

Figure 1: MC4R Signaling Pathway.

Experimental_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_data Structure Determination Construct_Design MC4R Construct Engineering Expression Baculovirus Expression in Sf9 Cells Construct_Design->Expression Purification Membrane Prep, Solubilization & Multi-step Chromatography Expression->Purification LCP Lipidic Cubic Phase (LCP) Crystallization Purification->LCP Screening Crystal Screening & Optimization LCP->Screening Harvesting Crystal Harvesting Screening->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Phasing & Model Building Data_Processing->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement PDB_Deposit PDB Deposition (6W25) Refinement->PDB_Deposit SHU9119 SHU9119 Antagonist SHU9119->LCP co-crystallization

References

The Role of the Melanocortin-4 Receptor (MC4R) in Monogenic Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin-4 receptor (MC4R) is a critical component of the leptin-melanocortin pathway, a key central nervous system circuit that regulates energy homeostasis. Dysregulation of this pathway can lead to severe obesity. Mutations in the MC4R gene are the most common cause of monogenic obesity, a severe form of obesity that begins in early childhood.[1][2][3] This technical guide provides an in-depth overview of the MC4R's involvement in monogenic obesity, detailing its signaling mechanisms, the genetic and phenotypic landscape of MC4R deficiency, and current therapeutic strategies. It also includes detailed experimental protocols for key assays used in MC4R research, presented to aid in the design and execution of future studies in this field.

Introduction to MC4R and the Leptin-Melanocortin Pathway

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. It plays a pivotal role in translating hormonal signals of energy stores into behavioral and metabolic responses that control food intake and energy expenditure.[2][4]

The leptin-melanocortin pathway is a fundamental neuroendocrine circuit responsible for maintaining energy balance.[2] The pathway is initiated by the hormone leptin, which is secreted by adipose tissue and signals the body's energy status to the brain. Leptin stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[2] POMC is then cleaved by the enzyme proprotein convertase subtilisin/kexin type 1 (PCSK1) to produce several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH).[2] α-MSH acts as an agonist for MC4R, binding to and activating the receptor. This activation leads to a reduction in food intake and an increase in energy expenditure, promoting a state of energy balance.[2][4]

Conversely, agouti-related peptide (AgRP) neurons in the arcuate nucleus produce AgRP, which acts as an inverse agonist at the MC4R, blocking its constitutive activity and promoting food intake. The balance between α-MSH and AgRP signaling is crucial for the precise regulation of energy homeostasis.

MC4R Signaling Pathway

Upon binding of the endogenous agonist α-MSH, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαs.[5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The second messenger cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit the ultimate physiological responses of reduced appetite and increased energy expenditure.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates AgRP AgRP (Inverse Agonist) AgRP->MC4R Inhibits G_Protein Gαs G-Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response ↓ Food Intake ↑ Energy Expenditure Downstream->Response

Caption: The MC4R signaling cascade upon agonist and inverse agonist binding.

MC4R in Monogenic Obesity

Genetic Landscape and Prevalence

Mutations in the MC4R gene are the most frequently identified cause of monogenic obesity.[1][2] These mutations are typically inherited in an autosomal dominant pattern, although some cases show a recessive inheritance.[2] Loss-of-function variants in MC4R are found in approximately 2-5% of individuals with severe, early-onset obesity.[1][2] The penetrance of these mutations can be variable, and the severity of the resulting obesity phenotype can be influenced by an individual's polygenic risk score for BMI.[7]

Parameter Value Reference Population Citation
Inheritance Pattern Autosomal Dominant (most common)General[2]
Prevalence in Early-Onset Obesity 2-5%Individuals with severe, early-onset obesity[1][2]
Prevalence in a Pediatric Cohort 2.45% (heterozygous mutations)German pediatric outclinic patients[8]
Carrier Frequency in Obese Men 2.5% (pathogenic mutations)Danish men with juvenile-onset obesity[9]
Phenotypic Characteristics

MC4R deficiency is characterized by a distinct set of clinical features, often referred to as the "MC4R deficiency syndrome."

Clinical Feature Description Citations
Hyperphagia Insatiable hunger and an abnormally strong desire to eat, often leading to food-seeking behaviors.[10][11][12][2][10][11]
Severe Early-Onset Obesity A body mass index (BMI) ≥120% of the 95th percentile with onset before the age of 5.[11]
Increased Linear Growth Affected individuals are often taller than their peers during childhood.[2][8][12]
Increased Lean Body Mass A notable increase in lean mass alongside increased fat mass.[2][3]
Hyperinsulinemia Elevated levels of insulin, which can be a precursor to insulin resistance and type 2 diabetes.[2][3]

Therapeutic Intervention: Setmelanotide

The understanding of the MC4R pathway has led to the development of targeted therapies. Setmelanotide is a potent MC4R agonist that has been developed to treat obesity caused by genetic defects upstream of the MC4R, such as in POMC, PCSK1, or leptin receptor (LEPR) deficiency.[2][13] By directly activating the MC4R, setmelanotide bypasses the upstream defects and restores signaling in the pathway, leading to significant reductions in hunger and body weight.[2][13][14]

In 2020, the U.S. Food and Drug Administration (FDA) approved setmelanotide for the treatment of monogenic obesity due to POMC, PCSK1, or LEPR deficiency in adults and children aged 6 years and older.[2] Recent studies and regulatory actions have expanded its use to children as young as 2 years old.[15][16] While it can induce weight loss in patients with MC4R deficiency, the response is generally less pronounced than in those with upstream defects.[13]

Drug Mechanism of Action Indication Key Clinical Trial Outcomes Citations
Setmelanotide (IMCIVREE®) Potent MC4R AgonistObesity due to POMC, PCSK1, or LEPR deficiency; Bardet-Biedl syndromeLEPR Deficiency: -12.5% mean change in body weight and -41.9% mean change in hunger score at 1 year.[2][13][14][16]
Patients aged 2-5 years: -18% mean percent change in BMI from baseline at 52 weeks.[15]
MC4R Deficiency: Led to weight loss, but less significant than in POMC deficient patients.[13]

Common adverse events associated with setmelanotide include injection site reactions, skin hyperpigmentation, and nausea.[2][14]

Experimental Protocols

The study of MC4R mutations and their functional consequences relies on a set of core molecular and cellular biology techniques.

Genetic Screening for MC4R Mutations

Identifying individuals with MC4R mutations is the first step in diagnosis and research. Sanger sequencing is a robust and widely used method for targeted sequencing of the MC4R gene.

Protocol: Sanger Sequencing of the MC4R Coding Region

  • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or saliva using a standard commercial kit.

  • PCR Amplification: The coding region of the MC4R gene is amplified using polymerase chain reaction (PCR). Specific primers are designed to flank the entire coding sequence.

  • PCR Purification: The PCR product is purified to remove unincorporated dNTPs and primers. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.

  • Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template. The reaction mix includes a DNA polymerase, a sequencing primer (either forward or reverse), the four standard deoxynucleotides (dNTPs), and fluorescently labeled dideoxynucleotides (ddNTPs).[17][18] The incorporation of a ddNTP terminates the extension of the DNA strand.[17][18]

  • Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis. A laser excites the fluorescent dyes on the terminal ddNTPs, and a detector reads the color of the emitted light.[17]

  • Sequence Analysis: The raw data (an electropherogram) is analyzed by sequencing software to generate the final DNA sequence. This sequence is then compared to a reference MC4R sequence to identify any variants.

Sanger_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis DNA_Extraction 1. Genomic DNA Extraction (Blood/Saliva) PCR 2. PCR Amplification of MC4R Gene DNA_Extraction->PCR Purification 3. PCR Product Purification PCR->Purification Cycle_Seq 4. Cycle Sequencing (ddNTPs) Purification->Cycle_Seq Electrophoresis 5. Capillary Electrophoresis Cycle_Seq->Electrophoresis Analysis 6. Sequence Alignment & Variant Calling Electrophoresis->Analysis

Caption: Workflow for identifying MC4R mutations via Sanger sequencing.

Functional Characterization of MC4R Variants

Once a variant is identified, its functional impact must be determined. The most common functional assay for MC4R, a Gαs-coupled receptor, measures the production of intracellular cAMP in response to agonist stimulation.

Protocol: In Vitro cAMP Functional Assay

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express MC4R (e.g., HEK293 or CHO-K1 cells) is cultured under standard conditions.[19] The cells are then transiently transfected with a plasmid vector containing either the wild-type (WT) MC4R sequence or the identified MC4R variant sequence.

  • Cell Stimulation: Approximately 24-48 hours post-transfection, the cell culture medium is removed. The cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.[4]

  • Agonist Treatment: The cells are then stimulated with varying concentrations of an MC4R agonist (e.g., α-MSH or the synthetic agonist melanotan II) for a defined period (e.g., 15 minutes) at 37°C.[4] A positive control, such as forskolin, which directly activates adenylyl cyclase, can be used to determine the maximum possible cAMP response.[6][20]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This is typically done using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[4][19]

  • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to generate a dose-response curve. The efficacy (Emax) and potency (EC50) of the variant receptor can then be compared to the wild-type receptor to determine if the mutation results in a loss of function.

Conclusion

The melanocortin-4 receptor is a cornerstone of energy homeostasis, and its genetic disruption is the leading cause of monogenic obesity. Research into the function of MC4R and the consequences of its pathogenic variants has not only illuminated the fundamental biology of appetite control but has also paved the way for targeted pharmacotherapies like setmelanotide. The continued application of robust genetic and functional characterization protocols is essential for diagnosing patients, understanding the full spectrum of MC4R-related disorders, and developing next-generation therapeutics to address this significant health challenge.

References

The Melanocortin-4 Receptor and its Endogenous Ligands: A Technical Guide to α-MSH and AgRP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanocortin-4 receptor (MC4R) and its critical role in energy homeostasis, with a focus on its interactions with the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and the antagonist/inverse agonist Agouti-related peptide (AgRP). This document delves into the molecular mechanisms of MC4R signaling, presents quantitative pharmacological data, and offers detailed protocols for key experimental assays.

Introduction: The Central Role of MC4R in Energy Balance

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. It is a critical regulator of energy balance, influencing both food intake and energy expenditure.[1][2][3] The physiological importance of MC4R is underscored by the fact that mutations in the MC4R gene are the most common cause of monogenic obesity in humans.[3]

MC4R integrates signals from the periphery to modulate feeding behavior. Its activity is primarily controlled by two endogenous neuropeptides originating from the arcuate nucleus of the hypothalamus:

  • α-Melanocyte-Stimulating Hormone (α-MSH): A product of the pro-opiomelanocortin (POMC) gene, α-MSH is a potent agonist of MC4R.[3][4] Activation of MC4R by α-MSH leads to a reduction in food intake and an increase in energy expenditure, promoting a state of negative energy balance.[4][5]

  • Agouti-Related Peptide (AgRP): Co-expressed with neuropeptide Y (NPY) in a distinct population of neurons, AgRP is a powerful antagonist and inverse agonist of MC4R.[1][4] AgRP competitively blocks the binding of α-MSH and also reduces the basal, constitutive activity of the receptor, thereby stimulating food intake and decreasing energy expenditure.[6][7][8]

The balance between the opposing actions of α-MSH and AgRP at the MC4R is fundamental to the homeostatic regulation of body weight.

Quantitative Pharmacology of Endogenous Ligands at MC4R

The interaction of α-MSH and AgRP with MC4R has been characterized by various pharmacological parameters. The following tables summarize key quantitative data from published studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, assay conditions).

LigandReceptorAssay TypeParameterValue (nM)Reference
α-MSHHuman MC4RcAMP AccumulationEC5023 ± 0.7[9]
α-MSHHuman MC4RRadioligand Binding (NDP-α-MSH)Ki51[10]
AgRP (83-132)Human MC4RcAMP Accumulation (Inhibition of constitutive activity)IC509.9 x 10⁻⁸ M (99 nM)[11]
AgRP (83-132)Human MC4RRadioligand Binding (NDP-MSH displacement)pIC50Varies by study[12]

Table 1: Pharmacological Parameters of α-MSH and AgRP at the Human MC4R. EC50 represents the half-maximal effective concentration for agonism, while IC50 represents the half-maximal inhibitory concentration. Ki is the inhibitory constant, indicating binding affinity.

MC4R Signaling Pathways

MC4R activation initiates a cascade of intracellular signaling events that ultimately lead to changes in neuronal activity and gene expression, thereby modulating energy balance.

The Canonical Gαs-cAMP-PKA Pathway

The primary and best-characterized signaling pathway for MC4R is through the stimulatory G protein, Gαs.

  • Activation: Binding of an agonist like α-MSH induces a conformational change in MC4R, leading to the activation of Gαs.

  • Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Downstream Effectors: Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in energy homeostasis.

Gs_cAMP_PKA_Pathway cluster_membrane Plasma Membrane MC4R MC4R Gas Gαs MC4R->Gas Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP alpha_MSH α-MSH alpha_MSH->MC4R Agonist Binding Gas->AC Stimulation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., satiety signals) CREB->Gene_Expression Transcription

MC4R Gαs-cAMP-PKA Signaling Pathway
AgRP-Mediated Antagonism and Inverse Agonism

AgRP exerts its orexigenic (appetite-stimulating) effects through two primary mechanisms at the MC4R:

  • Competitive Antagonism: AgRP binds to the same orthosteric site on MC4R as α-MSH, thereby preventing the agonist from binding and activating the receptor.

  • Inverse Agonism: MC4R exhibits a degree of constitutive (basal) activity even in the absence of an agonist.[6][7] AgRP can bind to the receptor and stabilize it in an inactive conformation, thus reducing this basal signaling and further promoting a positive energy balance.[6][8]

AgRP_Action cluster_ligands Endogenous Ligands alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Activates AgRP AgRP AgRP->MC4R Blocks α-MSH (Antagonism) AgRP->MC4R Reduces Basal Activity (Inverse Agonism) Signaling_Active Active Signaling (Anorexigenic) MC4R->Signaling_Active Constitutive & α-MSH-induced Signaling_Inactive Inactive/Suppressed Signaling (Orexigenic) MC4R->Signaling_Inactive AgRP-induced

Dual Actions of AgRP at the MC4R
Alternative Signaling Pathways

While the Gαs-cAMP pathway is the primary signaling route, evidence suggests that MC4R can also couple to other signaling cascades, contributing to the complexity of its physiological effects.

  • Gαq/11-Phospholipase C (PLC) Pathway: Some studies have shown that MC4R activation can lead to the stimulation of the Gαq/11 pathway, resulting in the activation of PLC and subsequent mobilization of intracellular calcium.[3][9]

  • β-Arrestin Recruitment: Like many GPCRs, upon agonist binding and phosphorylation by G protein-coupled receptor kinases (GRKs), MC4R can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Alternative_Signaling cluster_membrane Plasma Membrane cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway MC4R_agonist Agonist-Bound MC4R Gaq Gαq/11 MC4R_agonist->Gaq GRK GRK MC4R_agonist->GRK Phosphorylation PLC PLC Gaq->PLC Calcium Intracellular Ca²⁺ PLC->Calcium P_MC4R Phosphorylated MC4R beta_Arrestin β-Arrestin P_MC4R->beta_Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization

Alternative MC4R Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of MC4R and its ligands.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 or CHO cells stably expressing human MC4R.

  • Cell culture medium (e.g., DMEM/F-12).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Radioligand: [¹²⁵I]-NDP-α-MSH.

  • Unlabeled competitor ligands (α-MSH, AgRP, etc.).

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells expressing hMC4R to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-NDP-α-MSH).

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Add the cell membrane preparation (e.g., 10-20 µg protein per well).

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start cell_culture Culture MC4R-expressing cells (e.g., HEK293, CHO) start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep binding_reaction Incubate membranes with [¹²⁵I]-NDP-α-MSH and competitor ligand membrane_prep->binding_reaction filtration Separate bound and free radioligand by filtration binding_reaction->filtration quantification Quantify radioactivity with a gamma counter filtration->quantification data_analysis Analyze data to determine IC50 and Ki values quantification->data_analysis end End data_analysis->end

Radioligand Competition Binding Assay Workflow

This functional assay measures the ability of a ligand to stimulate (agonist) or inhibit (antagonist/inverse agonist) the production of the second messenger cAMP.

Materials:

  • HEK293 or CHO cells stably expressing human MC4R.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Ligands (α-MSH, AgRP, etc.).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating:

    • Seed MC4R-expressing cells into a 96- or 384-well plate and culture overnight.

  • Ligand Stimulation:

    • Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor.

    • Add increasing concentrations of the agonist (for EC50 determination) or a fixed concentration of agonist with increasing concentrations of antagonist (for IC50 determination). For inverse agonism studies, add the ligand alone.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., add HTRF reagents and incubate).

  • Measurement:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

cAMP_Assay_Workflow start Start cell_plating Plate MC4R-expressing cells in a multi-well plate start->cell_plating ligand_stimulation Stimulate cells with ligands (agonist ± antagonist) cell_plating->ligand_stimulation cell_lysis Lyse cells to release intracellular cAMP ligand_stimulation->cell_lysis camp_detection Detect cAMP levels using a commercial kit (e.g., HTRF) cell_lysis->camp_detection measurement Read signal on a plate reader camp_detection->measurement data_analysis Analyze data to determine EC50 or IC50 values measurement->data_analysis end End data_analysis->end

cAMP Accumulation Assay Workflow
In Vivo Assays

This assay assesses the effect of centrally administered ligands on feeding behavior in a mouse model.

Materials:

  • Adult male mice (e.g., C57BL/6J).

  • Stereotaxic apparatus for cannula implantation.

  • Intracerebroventricular (ICV) cannulae.

  • Ligands (α-MSH, AgRP) dissolved in artificial cerebrospinal fluid (aCSF).

  • Metabolic cages with food hoppers connected to a monitoring system.

Procedure:

  • Surgical Procedure:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Implant a guide cannula into a lateral ventricle.

    • Allow the mice to recover for at least one week.

  • Habituation:

    • Individually house the mice in metabolic cages and allow them to acclimate to the environment and the injection procedure (e.g., with sham injections).

  • Experimental Protocol:

    • Fast the mice for a defined period (e.g., 24 hours) to standardize hunger levels.

    • Administer the ligand (e.g., α-MSH or AgRP) or vehicle (aCSF) via ICV injection.

    • Return the mice to their cages with free access to food.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) using the automated monitoring system.

  • Data Analysis:

    • Compare the food intake between ligand-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

This technique measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine the metabolic rate and respiratory exchange ratio (RER), providing an assessment of energy expenditure.

Materials:

  • Mice with ICV cannulae.

  • Indirect calorimetry system with metabolic chambers.

  • Ligands for ICV administration.

Procedure:

  • Acclimation:

    • Individually house the mice in the metabolic chambers for at least 24-48 hours to acclimate to the new environment.[13][14]

  • Baseline Measurement:

    • Measure baseline VO₂, VCO₂, and physical activity for at least 24 hours.

  • Ligand Administration:

    • Administer the ligand or vehicle via ICV injection.

  • Post-Injection Measurement:

    • Continue to monitor VO₂, VCO₂, and activity for a defined period (e.g., 24 hours) after the injection.

  • Data Analysis:

    • Calculate energy expenditure (heat production) from VO₂ and VCO₂ data using the Weir equation.

    • Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine the primary fuel source (carbohydrates vs. fats).

    • Compare the energy expenditure and RER between ligand-treated and vehicle-treated groups.

Conclusion

The melanocortin-4 receptor is a pivotal regulator of energy homeostasis, with its activity finely tuned by the opposing actions of its endogenous ligands, α-MSH and AgRP. Understanding the intricate details of their interaction, the downstream signaling pathways, and the methodologies to study them is crucial for the development of novel therapeutics targeting obesity and other metabolic disorders. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge and practical experimental frameworks. The continued investigation into the complexities of MC4R pharmacology holds significant promise for addressing the global health challenge of obesity.

References

The Role of the Melanocortin 4 Receptor (MC4R) in Cardiovascular Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), is a critical regulator of energy homeostasis. Beyond its well-established role in appetite and weight control, a substantial body of evidence has illuminated the pivotal function of MC4R in cardiovascular regulation. Activation of the central melanocortin system, largely through MC4R, exerts significant influence on the sympathetic nervous system (SNS), thereby modulating blood pressure, heart rate, and overall cardiovascular hemodynamics. This guide provides a comprehensive technical overview of the mechanisms through which MC4R signaling impacts cardiovascular function, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and discusses the implications for therapeutic drug development.

Introduction: MC4R Beyond Energy Homeostasis

The melanocortin system, comprising pro-opiomelanocortin (POMC)-derived peptides, endogenous antagonists, and five melanocortin receptor subtypes (MC1R-MC5R), is integral to physiological regulation[1]. Of these, the MC4R has garnered significant attention due to its critical role in mediating the anorexigenic effects of hormones like leptin and insulin[2]. However, compelling evidence from both animal models and human genetic studies reveals a dissociation between MC4R's metabolic and cardiovascular effects. Notably, individuals with loss-of-function mutations in the MC4R gene exhibit severe early-onset obesity but paradoxically display lower blood pressure and heart rates compared to equally obese individuals with functional MC4R[1][3][4]. Conversely, the administration of MC4R agonists has been shown to increase blood pressure and heart rate, highlighting the receptor's tonic role in maintaining cardiovascular tone[4][5]. This suggests that central MC4R activation is an essential link between obesity, sympathetic activation, and hypertension[1][6].

Central MC4R Signaling and Sympathetic Nervous System Activation

The primary mechanism by which MC4R influences cardiovascular function is through the modulation of the sympathetic nervous system (SNS).

Neuroanatomical Hubs

MC4R is densely expressed in key autonomic control centers within the brain, including:

  • Paraventricular Nucleus of the Hypothalamus (PVN): A crucial integration site for metabolic and cardiovascular control. Direct administration of MC4R agonists into the PVN increases mean arterial pressure (MAP) and heart rate by modulating renal sympathetic outflow[7].

  • Dorsomedial Hypothalamus (DMH): Involved in mediating the cardiovascular effects of leptin, likely via MC4R signaling[7].

  • Brainstem Nuclei: Including the Nucleus of the Solitary Tract (NTS) and Dorsal Motor Nucleus of the Vagus (DMV), where MC4R activation can differentially affect cardiovascular parameters. For instance, MC4R activation in the NTS can cause bradycardia, indicating regionally specific effects[7][8].

  • Spinal Cord: MC4R is expressed on and directly activates cholinergic preganglionic sympathetic neurons in the intermediolateral cell column (IML), leading to increased sympathetic activity[7][9].

Signaling Pathway

Activation of MC4R by its primary endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a canonical Gs-protein coupled signaling cascade. This pathway is a key transducer of central commands that augment sympathetic outflow.

MC4R_Signaling_Pathway MC4R-Mediated Sympathetic Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Neuronal Response Ligand α-MSH (Ligand) MC4R MC4R Ligand->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., TRPV1) PKA->Channels Phosphorylates & Activates Depolarization Membrane Depolarization Channels->Depolarization Leads to FiringRate Increased Neuronal Firing Rate Depolarization->FiringRate Causes SNS_Outflow Increased Sympathetic Nerve Activity (SNA) FiringRate->SNS_Outflow Results in

Caption: Canonical MC4R signaling cascade leading to increased sympathetic outflow.

Recent research has further elucidated this pathway, showing that MC4R excites sympathetic preganglionic neurons through a Protein Kinase A (PKA)-dependent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[10][11]. This specific mechanism provides a direct link between central MC4R activation and the sympathoexcitatory drive that elevates blood pressure.

Quantitative Data on Cardiovascular Effects

The cardiovascular effects of modulating MC4R activity have been quantified in numerous animal and human studies. The following tables summarize these findings.

Table 1: Effects of MC4R Agonists on Cardiovascular Parameters
Model/Subject Intervention Blood Pressure (BP) Change Heart Rate (HR) Change Reference
Overweight/Obese HumansMC4R Agonist (1.0 mg/day for 7 days)Systolic BP: +9.3 mmHgDiastolic BP: +6.6 mmHgSignificant Increase (value not specified)[5]
Diet-Induced Obese Rhesus MacaquesMC4R Agonist (LY2112688)Increased BPIncreased HR[12]
Wild-Type (WT) MiceLeptin Infusion (MC4R-dependent)MAP: +12 mmHg-[13]
RatsChronic ICV Infusion of MC4R AgonistSustained elevation in BPIncreased HR[3]
Spontaneously Hypertensive Rats (SHR)MC4R Agonist (MTII) into PVNSignificant increase in MAPSignificant increase in HR[7]
Table 2: Effects of MC4R Deficiency or Antagonism on Cardiovascular Parameters
Model/Subject Intervention Blood Pressure (BP) Change Heart Rate (HR) Change Reference
Humans with MC4R DeficiencyGenetic loss-of-function mutationLower prevalence of hypertension (24% vs. 53% in controls)Systolic BP: 123 mmHg (vs. 131 in controls)Diastolic BP: 73 mmHg (vs. 79 in controls)Lower resting HRLower HR increase on waking[4][5]
Wistar-Kyoto (WKY) RatsChronic Hindbrain MC3/4R Antagonist (SHU-9119)MAP: -8 mmHg-47 bpm[2]
Spontaneously Hypertensive Rats (SHR)Chronic Hindbrain MC3/4R Antagonist (SHU-9119)MAP: -11 mmHg-44 bpm[2]
Rats with CIH-induced HypertensionMC4R Antagonist (SHU-9119)Prevented ~10 mmHg increase in MAPPrevented increase in HR[14]
Lean Normotensive AnimalsChronic MC4R AntagonismReduced BPSustained Bradycardia[1]

Detailed Experimental Protocols

Investigating the cardiovascular role of MC4R requires specialized techniques to measure autonomic output and hemodynamic parameters in both conscious and anesthetized animal models.

Protocol 1: Radiotelemetry for Continuous Blood Pressure and Heart Rate Monitoring in Rodents

This is considered the gold standard for monitoring cardiovascular parameters in freely moving animals, avoiding stress-induced artifacts.

  • Objective: To obtain continuous, long-term measurements of blood pressure, heart rate, and activity in conscious, unrestrained rodents.

  • Methodology:

    • Transmitter Implantation:

      • Anesthetize the animal (e.g., with isoflurane).

      • Surgically implant a sterile telemetry transmitter (e.g., DSI TA11PA-C10) into the peritoneal cavity or a subcutaneous pocket[15].

      • Insert the transmitter's fluid-filled catheter into the left carotid artery, advancing the tip into the aortic arch to measure systemic arterial pressure[15].

      • Suture the catheter in place and close all incisions.

    • Recovery: Allow the animal to recover for at least 4-5 days post-surgery. Monitor for weight regain to pre-surgical levels[10].

    • Data Acquisition:

      • House the animal in its home cage placed on a receiver platform that wirelessly collects data from the implanted transmitter.

      • Record data continuously (24 hours/day) for baseline measurements and throughout the experimental intervention (e.g., ICV drug infusion).

    • Data Analysis: Analyze the telemetered waveform to derive parameters such as systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate (HR).

Telemetry_Workflow Radiotelemetry Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Implantation Surgically Implant Telemetry Transmitter & Catheter Anesthesia->Implantation Recovery Post-Surgical Recovery (4-5 days) Implantation->Recovery Baseline Baseline Data Acquisition (Continuous 24h) Recovery->Baseline Intervention Administer Intervention (e.g., MC4R agonist/antagonist) Baseline->Intervention Record Record Cardiovascular Data During Intervention Intervention->Record Data_Processing Process Telemetered Waveform Data Record->Data_Processing Analysis Calculate MAP, HR, etc. Data_Processing->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Workflow for chronic cardiovascular monitoring using radiotelemetry.

Protocol 2: Direct Measurement of Renal Sympathetic Nerve Activity (RSNA) in Anesthetized Rats

This protocol allows for the direct assessment of sympathetic outflow to the kidneys, a key regulator of blood pressure.

  • Objective: To directly record efferent renal sympathetic nerve activity in response to acute central or peripheral interventions.

  • Methodology:

    • Animal Preparation:

      • Anesthetize the rat (e.g., with sodium pentobarbital).

      • Cannulate the trachea to ensure a patent airway.

      • Insert catheters into the femoral artery and vein for blood pressure monitoring and intravenous infusions, respectively[12].

    • Nerve Isolation:

      • Expose the left kidney via a retroperitoneal flank incision.

      • Carefully dissect a renal nerve bundle from the surrounding connective tissue under a dissecting microscope[12].

    • Electrode Placement:

      • Place the isolated nerve onto a bipolar platinum-iridium wire electrode[12].

      • Embed the nerve and electrode in a silicone gel to insulate the recording from surrounding electrical noise.

    • Signal Recording and Verification:

      • Connect the electrode to a pre-amplifier. The raw nerve signal is filtered (e.g., 100-1000 Hz bandpass), amplified, and integrated.

      • Verify signal quality by observing the characteristic pulse-synchronous bursts of activity.

      • Confirm the recording is of sympathetic efferent signals by administering a vasopressor (e.g., phenylephrine) to elicit a baroreflex-mediated inhibition of RSNA[1].

    • Data Analysis: Quantify the rectified and integrated RSNA, often expressed as a percentage change from a stable baseline period. Background noise, determined after crushing the nerve post-mortem, is subtracted from the signal.

Protocol 3: Intracerebroventricular (ICV) Cannulation and Infusion

This technique is essential for delivering pharmacological agents directly into the CNS to study the central effects of MC4R modulation.

  • Objective: To chronically implant a cannula into a cerebral ventricle for the targeted delivery of compounds.

  • Methodology:

    • Cannula Implantation:

      • Anesthetize the animal and place it in a stereotaxic frame.

      • Drill a small burr hole in the skull over the target ventricle (e.g., the lateral ventricle).

      • Using stereotaxic coordinates, lower a stainless-steel guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

    • Recovery: Allow the animal to recover for at least one week.

    • Infusion:

      • For acute injections, a microinjection pump is used to deliver a small volume of the agent through an internal cannula.

      • For chronic infusions, the guide cannula is connected via tubing to a subcutaneously implanted osmotic minipump (e.g., Alzet) that delivers the agent at a constant rate for a specified duration (e.g., 7-10 days)[2][4].

Implications for Drug Development

The dual role of MC4R in regulating both energy balance and cardiovascular function presents a significant challenge for the development of anti-obesity therapeutics.

  • Cardiovascular Risk of MC4R Agonists: The sympathoexcitatory and pressor effects of MC4R activation are a major concern for the therapeutic use of MC4R agonists for weight loss[4][12]. While drugs like setmelanotide, an MC4R agonist, are approved for rare genetic obesity disorders where the pathway is deficient, their broader use in common obesity could be limited by cardiovascular side effects[16][17]. The observed increases in blood pressure and heart rate in clinical trials with early MC4R agonists underscore this challenge[5][12].

  • Therapeutic Potential of Biased Agonism: A potential strategy to overcome these on-target side effects is the development of biased agonists or pathway-selective modulators. The discovery that the pressor effects of MC4R may be mediated specifically through the PKA-TRPV1 pathway raises the possibility of designing agonists that promote anorexigenic signaling without engaging the specific downstream effectors responsible for sympathetic activation[10][11].

  • Cardioprotective Aspects of MC4R Antagonism: The finding that MC4R deficiency is associated with lower blood pressure and a reduced prevalence of hypertension, even in the context of severe obesity, suggests a potential cardioprotective effect of blocking this pathway[3][4]. While MC4R antagonists promote weight gain, making them unsuitable for obesity treatment, understanding the mechanisms of this cardioprotection could inform the development of novel antihypertensive therapies that target central sympathetic outflow.

Conclusion

The Melanocortin 4 Receptor is a critical nexus for the central integration of metabolic and cardiovascular control. Its activation robustly increases sympathetic nervous system activity, leading to elevated blood pressure and heart rate. This physiological role makes MC4R an essential link in the pathophysiology of obesity-related hypertension. While this presents a significant hurdle for the development of safe and effective MC4R-targeted anti-obesity drugs, it also unveils new opportunities. Future research focused on developing pathway-selective MC4R modulators and further dissecting the downstream neurocircuitry may allow for the separation of the desired metabolic benefits from the adverse cardiovascular consequences, paving the way for novel therapeutic strategies for both obesity and hypertension.

References

The Role of Melanocortin 4 Receptor (MC4R) Expression in the Paraventricular Nucleus of the Hypothalamus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the Melanocortin 4 Receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus. The PVN is a key integration center in the brain, and MC4R-expressing neurons within this nucleus are pivotal in regulating energy homeostasis, autonomic function, and behavior. This document details the underlying signaling pathways, summarizes key quantitative data from pertinent studies, and provides detailed experimental protocols for the investigation of MC4R in the PVN.

Introduction to MC4R in the Paraventricular Nucleus

The melanocortin 4 receptor (MC4R) is a G-protein coupled receptor (GPCR) that is widely expressed throughout the central nervous system. Notably, the paraventricular nucleus of the hypothalamus (PVN) exhibits the highest density of MC4R expression, underscoring its significance in melanocortin signaling.[1] MC4R signaling in the PVN is a critical component of the leptin-melanocortin pathway, which is fundamental for the long-term regulation of energy balance.[2]

Mutations in the MC4R gene are the most common cause of monogenic obesity in humans, highlighting the indispensable role of this receptor in body weight control.[3] Research has demonstrated that MC4R expression specifically in the PVN is both necessary and sufficient to regulate food intake and body weight.[2][4] Beyond its well-established role in energy homeostasis, MC4R signaling in the PVN is also implicated in the control of cardiovascular function, thermoregulation, and complex behaviors.[1][5]

MC4R-expressing neurons in the PVN are predominantly glutamatergic and are characterized by the expression of the transcription factor Single-minded 1 (SIM1). These neurons integrate signals from various upstream brain regions and project to downstream areas involved in autonomic and behavioral control, thereby orchestrating a complex array of physiological responses.

Signaling Pathways of MC4R in PVN Neurons

The canonical signaling pathway for MC4R in PVN neurons involves its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), which is released from pro-opiomelanocortin (POMC) neurons originating in the arcuate nucleus of the hypothalamus. This interaction stimulates the Gαs subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the ultimate physiological response, such as reduced food intake and increased energy expenditure.[1]

Conversely, the endogenous antagonist, agouti-related peptide (AgRP), also released from arcuate nucleus neurons, competes with α-MSH for binding to MC4R and inhibits its basal activity, leading to an increase in food intake.[6]

Recent evidence has also highlighted the importance of MC4R localization to the primary cilia of PVN neurons for proper signaling and the regulation of energy homeostasis.[2][7] Furthermore, the endocannabinoid system, specifically the production of 2-arachidonoylglycerol (2-AG), has been shown to modulate the activity of PVN MC4R neurons by suppressing GABAergic inputs, particularly during fasting states.[8]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / Ciliary Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Agonist AgRP AgRP AgRP->MC4R Antagonist Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Targets Phosphorylates Physiological_Response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Downstream_Targets->Physiological_Response

Canonical MC4R signaling pathway in PVN neurons.

Quantitative Data on MC4R Function in the PVN

The following tables summarize quantitative data from key studies investigating the function of MC4R in the paraventricular nucleus.

Table 1: Effects of Chemogenetic (DREADD) Activation of PVN MC4R+ Neurons
ParameterTreatmentResultSpeciesReference
Food Intake CNO (2 mg/kg, IP)Significant suppression at 2 and 4 hours post-injectionMouse[1]
Heart Rate CNO (2 mg/kg, IP)Apparent increaseMouse[1]
Blood Pressure CNO (2 mg/kg, IP)Apparent increaseMouse[1]
Brown Adipose Tissue Temperature CNO (2 mg/kg, IP)Apparent increaseMouse[1]
Table 2: Effects of MC4R Ligands on PVN Neuron Activity
LigandConcentrationEffect on Firing RateSpeciesReference
MTII (agonist) 100 nMIncrease from 1.4 ± 0.2 Hz to 3.2 ± 0.5 HzMouse[9]
Leptin (in fasted mice) 3 mg/kg, IPDecrease from 2.4 ± 0.2 Hz to 1.6 ± 0.2 HzMouse[9]
Leptin (in ob/ob mice) -Decrease from 3.8 ± 0.2 Hz to 2.1 ± 0.2 HzMouse[9]
Table 3: Effects of Genetic Ablation of PVN MC4R+ Neurons
ParameterManipulationResultTime FrameSpeciesReference
Body Weight Cre-dependent Casp3 expression>80% increase6 weeksMouse[10]
Food Intake Cre-dependent Casp3 expressionHyperphagia-Mouse[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MC4R expression and function in the PVN.

In Situ Hybridization for MC4R mRNA

This protocol is for the detection of MC4R mRNA in mouse brain slices.

4.1.1. Tissue Preparation

  • Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.[9]

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.[9]

  • Cryoprotect the brain by immersing it in a 20-30% sucrose solution in PBS at 4°C until it sinks.[9][11]

  • Freeze the brain in an appropriate medium (e.g., OCT compound) and section coronally at 20-30 µm thickness using a cryostat.

  • Mount the sections onto Superfrost Plus slides and allow them to dry.[11]

4.1.2. Hybridization

  • Prepare a digoxigenin (DIG)-labeled antisense RNA probe for mouse Mc4r. A commercially available probe such as Mm-Mc4r-C3 can be used.[3]

  • Pretreat the sections with proteinase K. The digestion time needs to be optimized.[12]

  • Dilute the labeled probe in a hybridization buffer.

  • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[11]

4.1.3. Washing and Detection

  • Perform a series of post-hybridization washes at high stringency (e.g., at 65°C) to remove the unbound probe.[11]

  • Block non-specific binding sites with a blocking solution.[11]

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) overnight at 4°C.[11]

  • Wash to remove the unbound antibody.

  • Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) or a fluorescent substrate.[11]

  • Dehydrate the slides and mount with a coverslip.

In_Situ_Hybridization_Workflow cluster_tissue_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Signal Detection Perfusion Perfusion Post-fixation Post-fixation Perfusion->Post-fixation Cryoprotection Cryoprotection Post-fixation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Pretreatment Proteinase K Treatment Probe_Labeling DIG-labeled RNA Probe Synthesis Hybridize Overnight Hybridization with Probe (65°C) Probe_Labeling->Hybridize Pretreatment->Hybridize Washing High-stringency Washes Blocking Blocking Antibody_Incubation Antibody_Incubation Blocking->Antibody_Incubation Anti-DIG Antibody Detection_Washes Detection_Washes Antibody_Incubation->Detection_Washes Wash Signal_Development Signal_Development Detection_Washes->Signal_Development Chromogenic/ Fluorescent Substrate Imaging Imaging Signal_Development->Imaging

Workflow for in situ hybridization of MC4R mRNA.
Immunohistochemistry for MC4R Protein and c-Fos

This protocol outlines the steps for fluorescent immunohistochemical detection of MC4R protein and the neuronal activation marker c-Fos.

4.2.1. Tissue Preparation

  • Follow the same perfusion, post-fixation, cryoprotection, and sectioning steps as described for in situ hybridization (Section 4.1.1.).[13]

4.2.2. Staining

  • Wash the sections in PBS.

  • Perform antigen retrieval if necessary (e.g., by heating in a citrate buffer).[7]

  • Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with donkey serum and Triton X-100) for 1 hour at room temperature.[12]

  • Incubate the sections with the primary antibodies (e.g., rabbit anti-MC4R and mouse anti-c-Fos) diluted in the blocking solution overnight at 4°C.

  • Wash the sections extensively in PBS.

  • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.[12]

  • Wash the sections in PBS.

  • Counterstain with a nuclear marker like DAPI, if desired.

  • Mount the sections with an anti-fade mounting medium and seal the coverslip.

4.2.3. Imaging and Analysis

  • Visualize the staining using a confocal or fluorescence microscope.

  • For c-Fos quantification, capture images of the PVN and use software like ImageJ/FIJI to count the number of c-Fos positive cells.[14] This typically involves setting a threshold to distinguish positive cells from the background and then using a particle analysis function.[14]

Viral-Mediated Neuronal Circuit Tracing

This protocol describes the use of adeno-associated viruses (AAVs) for anterograde and retrograde tracing of circuits involving PVN MC4R+ neurons.

4.3.1. Anterograde Tracing (Outputs of PVN MC4R+ neurons)

  • Use MC4R-Cre mice to achieve cell-type specificity.

  • Stereotactically inject a Cre-dependent AAV expressing a fluorescent reporter (e.g., AAV-DIO-eYFP) into the PVN.[1]

  • Allow 3-4 weeks for viral expression and transport of the fluorescent protein to the axon terminals.[1]

  • Perfuse the animal and prepare brain sections as described in Section 4.1.1.

  • Perform immunohistochemistry to amplify the fluorescent signal if necessary.

  • Image the entire brain to map the projections from PVN MC4R+ neurons.[1]

4.3.2. Retrograde Tracing (Inputs to PVN MC4R+ neurons)

  • For monosynaptic inputs, a modified rabies virus-based system is commonly used in MC4R-Cre mice.[1]

  • This involves an initial stereotactic injection into the PVN of two "helper" AAVs: one Cre-dependent AAV expressing the TVA receptor (which allows the rabies virus to enter the cell) and another Cre-dependent AAV expressing the rabies glycoprotein (G).[1]

  • After 3 weeks, inject a G-deleted rabies virus expressing a fluorescent protein (e.g., RV-EnvA-ΔG-GFP) into the same PVN location. This virus will only infect the TVA-expressing PVN MC4R+ neurons and, with the G-protein supplied in trans, will be able to travel retrogradely across one synapse to label the presynaptic input neurons.[1]

  • Allow sufficient time for retrograde transport (typically 7-10 days).

  • Perfuse and process the brain for imaging to identify the locations of the retrogradely labeled input neurons.

Viral_Tracing_Workflow cluster_anterograde Anterograde Tracing (Outputs) cluster_retrograde Retrograde Tracing (Inputs) A_Inject Inject Cre-dependent AAV-eYFP into PVN of MC4R-Cre mouse A_Incubate Incubate 3-4 weeks for axonal transport A_Inject->A_Incubate A_Process Perfuse, section, and image brain A_Incubate->A_Process A_Result Map eYFP-positive axon terminals A_Process->A_Result R_Inject1 Inject helper AAVs (AAV-DIO-TVA & AAV-DIO-G) into PVN of MC4R-Cre mouse R_Incubate1 Incubate 3 weeks R_Inject1->R_Incubate1 R_Inject2 Inject G-deleted Rabies-GFP into PVN R_Incubate1->R_Inject2 R_Incubate2 Incubate 7-10 days for retrograde transport R_Inject2->R_Incubate2 R_Process Perfuse, section, and image brain R_Incubate2->R_Process R_Result Map GFP-positive cell bodies of input neurons R_Process->R_Result

Workflow for viral-mediated circuit tracing.
Chemogenetic Manipulation of PVN MC4R+ Neurons

This protocol describes the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to remotely control the activity of PVN MC4R+ neurons.

  • Use MC4R-Cre mice.

  • For activation, stereotactically inject a Cre-dependent AAV expressing an excitatory DREADD (e.g., AAV-DIO-hM3Dq-mCherry) into the PVN.[1] For inhibition, use an inhibitory DREADD (e.g., hM4Di).

  • Allow at least 3 weeks for viral expression.

  • Administer the DREADD ligand, clozapine-N-oxide (CNO), typically via intraperitoneal (IP) injection (e.g., 2 mg/kg).[1] Note that appropriate control experiments are crucial, such as administering CNO to mice expressing only the fluorescent reporter without the DREADD, to account for any potential off-target effects of CNO or its metabolites.[6]

  • Conduct behavioral or physiological measurements at specified time points after CNO injection. For example, food intake can be measured at 2 and 4 hours post-injection.[1]

  • Neuronal activation can be confirmed post-mortem by c-Fos immunohistochemistry (see Section 4.2.).

Conclusion

The expression of MC4R in the paraventricular nucleus of the hypothalamus is a cornerstone of central metabolic regulation. The intricate signaling pathways and extensive neuronal connectivity of PVN MC4R+ neurons position them as a critical hub for integrating peripheral energy status signals and orchestrating appropriate physiological and behavioral responses. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the multifaceted roles of MC4R in the PVN and to explore its potential as a therapeutic target for obesity and related metabolic disorders. Continued investigation into the precise mechanisms governing MC4R function in this key hypothalamic nucleus will undoubtedly pave the way for novel and effective treatments.

References

Methodological & Application

Application Notes and Protocols for MC4R Agonist and Antagonist Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Dysregulation of MC4R signaling is associated with obesity, making it a critical therapeutic target for the development of novel drugs.[2][3] Agonists of MC4R are being investigated for their potential to treat obesity, while antagonists may have applications in conditions such as cachexia. This document provides detailed protocols for key in vitro assays used to screen for and characterize MC4R agonists and antagonists.

MC4R Signaling Pathway

MC4R activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a physiological response. Additionally, upon agonist binding, MC4R can also recruit β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R G_protein Gαsβγ MC4R->G_protein Activates beta_arrestin β-Arrestin MC4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts internalization Receptor Internalization beta_arrestin->internalization Mediates agonist Agonist (α-MSH) agonist->MC4R Binds antagonist Antagonist (SHU9119) antagonist->MC4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates response Physiological Response PKA->response Leads to

Caption: MC4R Signaling Pathway.

Data Presentation: Quantitative Comparison of MC4R Ligands

The following tables summarize the potency (EC50) and binding affinity (Ki) of commonly used MC4R agonists and antagonists. These values are essential for interpreting screening data and selecting appropriate tool compounds.

Table 1: Agonist Potency (EC50) at Human MC4R

AgonistAssay TypeCell LineEC50 (nM)Reference
α-MSHcAMP AccumulationHEK29319.0[4]
NDP-α-MSHcAMP AccumulationHEK2930.2 - 1.0[1]
SetmelanotidecAMP AccumulationHEK293~1.0[1]

Table 2: Antagonist and Inverse Agonist Affinity (Ki/IC50) at Human MC4R

Antagonist/Inverse AgonistAssay TypeRadioligandCell LineKi/IC50 (nM)Reference
SHU9119Competitive Binding¹²⁵I-NDP-MSHHEK2930.06[5]
AgRP (83-132)Competitive Binding¹²⁵I-NDP-MSHHEK2931.0 - 10.0[6]
AgRP (83-132)Inverse Agonism (cAMP)-B16/G4F-hMC4R189[3]

Experimental Protocols

This section provides detailed methodologies for three key assays for screening MC4R agonists and antagonists: a cAMP accumulation assay, a β-arrestin recruitment assay, and a competitive binding assay.

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This cell-based functional assay measures the production of intracellular cAMP following receptor activation.

cAMP_Assay_Workflow cluster_workflow cAMP HTRF Assay Workflow start Start seed_cells Seed MC4R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add agonist/antagonist test compounds incubate_overnight->add_compounds incubate_rt Incubate at RT (30 min) add_compounds->incubate_rt add_reagents Add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) incubate_rt->add_reagents incubate_reagents Incubate at RT (60 min) add_reagents->incubate_reagents read_plate Read plate on HTRF-compatible reader incubate_reagents->read_plate analyze_data Analyze data (EC50/IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: cAMP HTRF Assay Workflow.

Materials:

  • HiTSeeker MC4R Cell Line (or other HEK293 cells stably expressing human MC4R)[4]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, solid-bottom assay plates

  • cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP cryptate)

  • α-MSH (positive control agonist)

  • SHU9119 (positive control antagonist)

  • Test compounds

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding:

    • Culture HiTSeeker MC4R cells according to the supplier's instructions.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control ligands (α-MSH for agonist mode, SHU9119 for antagonist mode) in assay buffer.

    • For Agonist Screening: Add 10 µL of diluted test compounds or α-MSH to the wells.

    • For Antagonist Screening: Add 5 µL of diluted test compounds, incubate for 15 minutes at room temperature, then add 5 µL of α-MSH at a final concentration equal to its EC80.

    • Incubate the plate at room temperature for 30 minutes.

  • HTRF Reagent Addition and Detection:

    • Prepare the HTRF lysis buffer and detection reagents according to the kit manufacturer's protocol.

    • Add 10 µL of cAMP-d2 working solution to each well.

    • Add 10 µL of anti-cAMP cryptate working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • For agonist screening, plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.

    • For antagonist screening, plot the HTRF ratio against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50.

β-Arrestin Recruitment Assay (PathHunter® eXpress Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated MC4R using enzyme fragment complementation (EFC) technology.

bArrestin_Assay_Workflow cluster_workflow β-Arrestin Assay Workflow start Start thaw_cells Thaw cryopreserved PathHunter MC4R cells start->thaw_cells plate_cells Plate cells in 384-well assay plate thaw_cells->plate_cells add_compounds Add agonist/antagonist test compounds plate_cells->add_compounds incubate_37c Incubate at 37°C (90 min) add_compounds->incubate_37c add_detection Add PathHunter Detection Reagent incubate_37c->add_detection incubate_rt Incubate at RT (60 min) add_detection->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze_data Analyze data (EC50/IC50 determination) read_luminescence->analyze_data end End analyze_data->end Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing MC4R start->prepare_membranes incubate_components Incubate membranes with ¹²⁵I-NDP-MSH and competitor prepare_membranes->incubate_components separate_bound Separate bound and free radioligand via filtration incubate_components->separate_bound wash_filters Wash filters separate_bound->wash_filters count_radioactivity Count radioactivity on filters (scintillation counter) wash_filters->count_radioactivity analyze_data Analyze data (IC50 and Ki determination) count_radioactivity->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the MC4R Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the hypothalamus, a critical brain region for regulating energy homeostasis. It plays a pivotal role in processing signals of satiety and energy expenditure. Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity in humans. The MC4R knockout (KO) mouse model has emerged as an invaluable tool for studying the in vivo functions of this receptor, the pathophysiology of obesity, and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a comprehensive overview of the development and characterization of the MC4R KO mouse model. Detailed protocols for key experimental procedures are included to facilitate the implementation of this model in research settings.

Phenotypic Characteristics of the MC4R Knockout Mouse

Disruption of the Mc4r gene in mice leads to a distinct and robust phenotype characterized by:

  • Obesity: MC4R KO mice develop mature-onset obesity, which is more pronounced when animals are fed a high-fat diet (HFD).[1][2]

  • Hyperphagia: A key feature of these mice is an increased food intake. This is driven by a failure to respond to satiety signals.

  • Hyperinsulinemia and Hyperglycemia: MC4R KO mice often exhibit elevated levels of insulin and glucose in the blood, indicative of insulin resistance.

  • Increased Body Fat Mass: The obesity in these animals is primarily due to an increase in adipose tissue mass.

  • Accelerated Body Weight Gain: MC4R KO mice show a greater rate of weight gain compared to their wild-type (WT) littermates, a difference that is exacerbated by a high-fat diet.[1]

Data Presentation: Phenotypic Summary

The following tables summarize the quantitative data on the key phenotypic characteristics of MC4R KO mice compared to wild-type controls on both standard chow and high-fat diets.

Table 1: Body Weight (grams) of Male MC4R KO and Wild-Type (WT) Mice

Age (weeks)GenotypeChow Diet (Mean ± SD)High-Fat Diet (60% kcal) (Mean ± SD)
8 WT22.5 ± 1.525.0 ± 2.0
MC4R KO28.0 ± 2.035.0 ± 2.5
12 WT25.0 ± 1.832.0 ± 2.5
MC4R KO35.0 ± 2.548.0 ± 3.0
16 WT27.0 ± 2.038.0 ± 3.0
MC4R KO42.0 ± 3.055.0 ± 3.5

Table 2: Daily Food Intake (grams) of Male MC4R KO and Wild-Type (WT) Mice

DietGenotypeFood Intake (Mean ± SD)
Chow WT3.5 ± 0.3
MC4R KO5.0 ± 0.4
High-Fat WT2.8 ± 0.2
MC4R KO4.5 ± 0.3

Table 3: Body Composition of 16-week-old Male MC4R KO and Wild-Type (WT) Mice on High-Fat Diet

ParameterGenotypeValue (Mean ± SD)
Body Fat % WT25.0 ± 3.0
MC4R KO45.0 ± 4.0
Lean Mass (g) WT20.0 ± 1.5
MC4R KO25.0 ± 2.0

Signaling Pathways and Experimental Workflows

MC4R Signaling Pathway

The MC4R signaling pathway is a central regulator of energy balance. The binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R activates a Gs-protein, leading to the production of cyclic AMP (cAMP) and the activation of downstream signaling cascades that promote satiety and increase energy expenditure. Conversely, the antagonist agouti-related peptide (AgRP) blocks MC4R activity, promoting food intake.

MC4R_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_downstream Downstream Effects Leptin Leptin POMC_Neuron POMC_Neuron Leptin->POMC_Neuron + AgRP_Neuron AgRP_Neuron Leptin->AgRP_Neuron - alpha_MSH alpha_MSH POMC_Neuron->alpha_MSH releases AgRP AgRP AgRP_Neuron->AgRP releases MC4R MC4R alpha_MSH->MC4R activates AgRP->MC4R inhibits Gs_Protein Gs_Protein MC4R->Gs_Protein activates Food_Intake Food_Intake MC4R->Food_Intake decreases Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Satiety Satiety CREB->Satiety increases Energy_Expenditure Energy_Expenditure CREB->Energy_Expenditure increases

Diagram of the MC4R signaling pathway.

Experimental Workflow for MC4R Knockout Mouse Generation and Phenotyping

The generation and analysis of MC4R KO mice involves a multi-step process, from initial gene targeting to comprehensive metabolic phenotyping.

Experimental_Workflow cluster_pheno Phenotyping Assays sgRNA_Design sgRNA Design & Validation (targeting Mc4r exon) CRISPR_Mix Preparation of CRISPR/Cas9 Mix (sgRNA, Cas9 mRNA/protein) sgRNA_Design->CRISPR_Mix Microinjection Microinjection into Mouse Zygotes CRISPR_Mix->Microinjection Embryo_Transfer Embryo Transfer into Pseudopregnant Females Microinjection->Embryo_Transfer Founder_Pups Birth of Founder Pups (F0) Embryo_Transfer->Founder_Pups Genotyping Genotyping of F0 Pups (PCR & Sequencing) Founder_Pups->Genotyping Breeding Breeding of Founders to Establish Germline Transmission Genotyping->Breeding Colony_Expansion Colony Expansion & Generation of WT, Het, and KO Cohorts Breeding->Colony_Expansion Phenotyping Metabolic Phenotyping Colony_Expansion->Phenotyping Body_Weight Body Weight & Growth Curves Phenotyping->Body_Weight Food_Intake Food Intake Measurement Phenotyping->Food_Intake Body_Comp Body Composition (DEXA/MRI) Phenotyping->Body_Comp Energy_Exp Energy Expenditure (Indirect Calorimetry) Phenotyping->Energy_Exp GTT Glucose Tolerance Test Phenotyping->GTT

References

Application Notes and Protocols: MC4R Agonist Synthesis and Therapeutic Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of Melanocortin-4 Receptor (MC4R) agonists. Detailed protocols for key experimental assays are included to facilitate research and development in this promising therapeutic area.

Introduction to MC4R and its Agonists

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysfunctional MC4R signaling, often due to genetic mutations, can lead to severe early-onset obesity and hyperphagia (insatiable hunger).[1][3]

MC4R agonists are therapeutic agents designed to activate this pathway, thereby mimicking the effects of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). By activating MC4R, these agonists can help restore normal signaling, leading to reduced appetite, increased energy expenditure, and consequently, weight loss.[4][5] Several MC4R agonists are currently approved or in clinical development for the treatment of rare genetic obesities and other obesity-related disorders.

Therapeutic Applications

MC4R agonists have shown significant promise in treating various forms of obesity, particularly those with a genetic basis.

  • Rare Genetic Obesity: The FDA has approved the MC4R agonist setmelanotide (IMCIVREE®) for chronic weight management in adult and pediatric patients aged 6 years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[6] These conditions are characterized by impaired MC4R pathway signaling.

  • Bardet-Biedl Syndrome (BBS): Setmelanotide is also approved for the treatment of obesity in patients with BBS, a rare genetic disorder that affects multiple organ systems and is often associated with hyperphagia and severe obesity.[6]

  • Hypothalamic Obesity: Acquired hypothalamic obesity, which can result from injury to the hypothalamus from tumors or surgery, is another area of investigation for MC4R agonists like setmelanotide and the oral agonist bivamelagon.[7][8]

  • General Obesity: The potential for MC4R agonists, such as bremelanotide, as monotherapy or in combination with other agents like GLP-1/GIP receptor agonists (e.g., tirzepatide), is being explored for the treatment of general obesity.[4][9]

Quantitative Data Summary of Clinical Trials

The following table summarizes key quantitative data from clinical trials of prominent MC4R agonists.

MC4R AgonistTrade NameIndicationDosageTreatment DurationPatient PopulationKey Efficacy Outcome(s)Reference(s)
Setmelanotide IMCIVREE®POMC, PCSK1, or LEPR DeficiencyTitrated to 2-3 mg daily (subcutaneous)52 weeksAdults and children ≥6 years≥10% weight loss in 80% of POMC/PCSK1 patients and 45.5% of LEPR patients.[6]
Bardet-Biedl SyndromeTitrated to 3 mg daily (subcutaneous)52 weeksAdults and children ≥6 yearsMean weight change of -16.7% from baseline.[6]
Hypothalamic Obesity (Phase 3)N/A52 weeksN/A19.8% placebo-adjusted difference in BMI reduction.[7]
Bivamelagon N/AAcquired Hypothalamic Obesity (Phase 2)200 mg, 400 mg, 600 mg daily (oral)14 weeksPatients ≥12 yearsBMI reduction of -2.7%, -7.7%, and -9.3% for 200mg, 400mg, and 600mg doses, respectively, compared to a 2.2% increase in the placebo group.[3][7]
Bremelanotide N/AObesity (Phase 1, Study A)Three times daily (subcutaneous)16 daysPremenopausal women with BMI >30 kg/m ²Mean weight loss of 2.1 kg vs. 0.7 kg for placebo. Mean caloric intake reduction of ~400 kcal/day.[1]
Obesity (Phase 1, Study B)Twice daily (subcutaneous)4 days (crossover)Premenopausal women with BMI >30 kg/m ²Mean weight loss of 1.7 kg vs. 0.9 kg for placebo.[1]
Obesity (Phase 2, with Tirzepatide)Low dose8 weeksObese individuals4.4% weight reduction in the co-administered group vs. 1.6% for placebo. 40% of co-administered group achieved ≥5% weight loss vs. 27% for tirzepatide alone.[4]

MC4R Signaling Pathway

Activation of the MC4R by an agonist initiates a downstream signaling cascade primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP). This pathway is central to the receptor's effects on appetite and energy expenditure.

MC4R_Signaling_Pathway cluster_cell Second-Order Neuron MC4R MC4R Gas Gαs MC4R->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus Gene_Expression Gene Expression (e.g., BDNF, SIM1) Nucleus->Gene_Expression Satiety Increased Satiety & Energy Expenditure Gene_Expression->Satiety Agonist MC4R Agonist (e.g., α-MSH, Setmelanotide) Agonist->MC4R

MC4R Signaling Pathway Diagram

Experimental Protocols

Protocol 1: MC4R Agonist Synthesis (Example: Setmelanotide)

This protocol describes the solid-phase peptide synthesis (SPPS) of setmelanotide, a cyclic octapeptide MC4R agonist. The synthesis involves the sequential addition of amino acids to a solid support resin, followed by cleavage, cyclization, and purification.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Arg(Pbf), Cys(Trt), D-Ala, His(Trt), D-Phe, Trp(Boc))

  • Coupling reagents: 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Oxidizing agent for cyclization: Hydrogen peroxide (H₂O₂)

  • Solvents: Dichloromethane (DCM), DMF, Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) using HOBt/DIC as coupling reagents in DMF. Allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp(Boc), Arg(Pbf), D-Phe, His(Trt), D-Ala, Cys(Trt), Arg(Pbf)).

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus using acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., water or a weak buffer).

    • Add a dilute solution of hydrogen peroxide dropwise while stirring to facilitate the formation of the disulfide bond between the two cysteine residues.

    • Monitor the reaction by HPLC.

  • Purification:

    • Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Lyophilization and Characterization:

    • Lyophilize the purified fractions to obtain the final peptide as a white powder.

    • Characterize the final product by analytical HPLC for purity and mass spectrometry to confirm the molecular weight.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HOBt/DIC) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid in Sequence Wash2->Repeat Repeat->Deprotect Next Amino Acid Acetylate N-terminal Acetylation Repeat->Acetylate Final Amino Acid Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Cyclize Cyclization (H₂O₂) Precipitate->Cyclize Purify RP-HPLC Purification Cyclize->Purify Lyophilize Lyophilization & Characterization Purify->Lyophilize

Solid-Phase Peptide Synthesis Workflow
Protocol 2: In Vitro MC4R Activation - cAMP Accumulation Assay

This protocol measures the ability of a test compound to activate MC4R by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

  • HEK293 cells stably expressing human MC4R (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with supplements

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Test compounds (MC4R agonists) at various concentrations

  • Reference agonist (e.g., α-MSH)

  • cAMP HTRF assay kit (e.g., from Cisbio or Revvity)

  • Microplate reader capable of HTRF detection

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the MC4R-expressing cells into a 96-well or 384-well white microplate at a predetermined density.

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add the assay buffer containing the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the diluted test compounds and reference agonist to the respective wells. Include a vehicle control (buffer only).

    • Incubate for the desired stimulation time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Lyse the cells according to the HTRF kit manufacturer's instructions. This step typically involves adding a lysis buffer that also contains the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 60 minutes) to allow for the immunoassay to reach equilibrium.

  • Signal Detection:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Protocol 3: In Vitro MC4R Activation - CREB Reporter Gene Assay

This assay measures MC4R activation by quantifying the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase, SEAP) under the control of a cAMP response element (CRE). This provides a measure of a downstream event in the Gαs signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmids: one for human MC4R and one for the CRE-reporter gene.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Assay medium (serum-free or low-serum)

  • Test compounds (MC4R agonists) at various concentrations

  • Reference agonist (e.g., α-MSH)

  • Luminescence-based reporter gene assay kit (e.g., for luciferase or SEAP)

  • Luminometer

Procedure:

  • Co-transfection:

    • Co-transfect the cells with the MC4R and CRE-reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Seed the transfected cells into a 96-well white microplate and incubate for 24-48 hours to allow for receptor and reporter expression.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in the assay medium.

  • Cell Stimulation:

    • Replace the culture medium with the assay medium.

    • Add the diluted test compounds and reference agonist to the respective wells. Include a vehicle control.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours) at 37°C.

  • Reporter Gene Assay:

    • Perform the reporter gene assay according to the kit manufacturer's instructions.

    • For a luciferase assay, this typically involves lysing the cells and adding a luciferase substrate.

    • For a SEAP assay, an aliquot of the cell culture supernatant is mixed with a chemiluminescent substrate.

  • Signal Detection:

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from vehicle-treated or untransfected cells).

    • Plot the luminescence signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.

Conclusion

MC4R agonists represent a significant advancement in the treatment of obesity, particularly for individuals with rare genetic disorders affecting the melanocortin pathway. The development of both injectable and oral agonists is expanding the therapeutic options for these patients. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel MC4R agonists, contributing to the further development of this important class of drugs.

References

Application Notes and Protocols for MC4R Antagonist Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[1][3] Conversely, antagonism of MC4R can stimulate appetite and increase body mass, making MC4R antagonists promising therapeutic candidates for conditions such as cachexia (wasting syndrome) associated with chronic diseases like cancer, and anorexia nervosa.[4][5]

These application notes provide a comprehensive overview of the development of MC4R antagonists for research purposes, including detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of relevant pathways and workflows.

MC4R Signaling Pathway

MC4R activation primarily initiates a signaling cascade through the Gαs subunit of its coupled G protein. This stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the physiological responses of decreased food intake and increased energy expenditure. The signaling pathway is modulated by the endogenous antagonist, agouti-related protein (AgRP), which acts as an inverse agonist at MC4R, suppressing basal receptor activity.[5]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates AgRP AgRP (Antagonist) AgRP->MC4R Binds and Inhibits Synthetic_Antagonist Synthetic Antagonist Synthetic_Antagonist->MC4R Binds and Inhibits Gs Gαs MC4R->Gs Activates Physiological_Response_Hunger ↑ Food Intake ↓ Energy Expenditure MC4R->Physiological_Response_Hunger AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Physiological_Response_Satiety ↓ Food Intake ↑ Energy Expenditure Downstream_Effectors->Physiological_Response_Satiety

Caption: MC4R Signaling Pathway

Data Presentation: MC4R Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of selected peptide and small molecule MC4R antagonists. This data is crucial for comparing the efficacy and selectivity of different compounds.

Compound NameTypeTargetKi (nM)IC50 (nM)Cell LineAssay TypeReference
SHU9119PeptidehMC4R3.16-hMC4R expressing cellsRadioligand Binding[7]
HS014PeptidehMC4R3.16-hMC4, MC1, MC3, MC5 expressing cellsRadioligand Binding[7]
HS024PeptidehMC4R0.29-This compound, MC5, MC3, MC1 expressing cellsRadioligand Binding[7]
JKC363Small MoleculeMC4R-0.5MC4R expressing cellsFunctional Assay[7]
PF-07258669Small MoleculeMC4R0.4613MC4R expressing cellsRadioligand Binding/Functional[4]
SNT207858Small MoleculeMC4R-11 (functional), 22 (binding)MC4R expressing cellsBinding and Functional[7]
ML00253764Small MoleculehMC4R-806.4 (HT-29), 2993 (Caco-2)HT-29, Caco-2 cellsProliferation Assay[5]
AgRP (83-132)Endogenous PeptideMC4R----[7]

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of MC4R antagonists are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for MC4R by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MC4R-expressing cells (e.g., HEK293, CHO) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Reagents Prepare radioligand ([125I]-NDP-α-MSH) and test compounds Reagents->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting IC50_Calc Calculate IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human MC4R.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • Radioligand (e.g., [125I]-NDP-α-MSH) at a final concentration near its Kd.

      • Varying concentrations of the unlabeled test compound (antagonist).

      • For total binding, add binding buffer instead of the test compound.

      • For non-specific binding, add a high concentration of an unlabeled agonist (e.g., α-MSH).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an MC4R antagonist to inhibit the agonist-induced production of cAMP.

Protocol:

  • Cell Culture:

    • Seed MC4R-expressing HEK293 or CHO cells into a 96-well plate and grow to confluency.

  • Functional Assay:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) that elicits a submaximal response (EC80).

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Efficacy Studies in a Mouse Model of Cachexia

These studies assess the ability of an MC4R antagonist to reverse weight loss and improve food intake in a disease model.

Workflow:

InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis Animal_Acclimation Acclimate mice to housing conditions Cachexia_Induction Induce cachexia (e.g., tumor implantation or cytokine administration) Animal_Acclimation->Cachexia_Induction Baseline_Measurements Record baseline body weight and food intake Cachexia_Induction->Baseline_Measurements Randomization Randomize mice into treatment groups Baseline_Measurements->Randomization Dosing Administer MC4R antagonist or vehicle daily Randomization->Dosing Monitoring Monitor body weight, food intake, and clinical signs daily Dosing->Monitoring Final_Measurements Record final body weight and food intake Monitoring->Final_Measurements Tissue_Collection Collect tissues for further analysis (e.g., body composition, gene expression) Final_Measurements->Tissue_Collection Data_Analysis Statistically analyze data Tissue_Collection->Data_Analysis

Caption: In Vivo Efficacy Workflow

Protocol:

  • Animal Model:

    • Use a validated mouse model of cachexia, such as the C26 adenocarcinoma tumor model.

    • Inject C26 cells subcutaneously into the flank of the mice.

    • Allow the tumors to establish and for cachexia to develop, characterized by significant weight loss.

  • Dosing and Monitoring:

    • Once cachexia is established, randomize the mice into treatment groups (vehicle control and MC4R antagonist).

    • Administer the MC4R antagonist or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure body weight and food intake daily.

    • Monitor the general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study (typically 14-21 days), record the final body weight.

    • Euthanize the animals and collect tissues for further analysis, which may include:

      • Body composition analysis (e.g., using DEXA or MRI) to determine fat and lean mass.

      • Gene expression analysis of key catabolic genes in muscle tissue.

  • Data Analysis:

    • Compare the changes in body weight, food intake, and other parameters between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

Conclusion

The development of potent and selective MC4R antagonists holds significant promise for the treatment of disorders characterized by appetite loss and body weight wasting. The protocols and data presented in these application notes provide a framework for researchers to characterize novel MC4R antagonists and evaluate their therapeutic potential. Careful consideration of assay design and in vivo model selection is crucial for the successful advancement of these compounds from the laboratory to the clinic.

References

Application Note: In Vitro Editing of the Melanocortin-4 Receptor (MC4R) Gene using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] It is a key component of the leptin-melanocortin signaling pathway in the hypothalamus.[3] Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity, making it a significant target for therapeutic development.[1][3] The CRISPR/Cas9 system offers a powerful and precise tool for genome engineering, enabling researchers to create specific in vitro models to study MC4R function, validate potential therapeutic strategies, and screen for novel drug candidates.[4][5]

This document provides detailed protocols for the in vitro editing of the MC4R gene in a human cell line using CRISPR/Cas9, from guide RNA design to functional validation of the gene edit.

MC4R Signaling Pathway

The MC4R signaling cascade is critical for controlling appetite and energy expenditure.[1][3] In the hypothalamus, pro-opiomelanocortin (POMC) neurons are activated by signals like leptin.[3][6] POMC is processed into several neuropeptides, including the α-melanocyte-stimulating hormone (α-MSH), which is a primary agonist for MC4R.[1][3][7] The binding of α-MSH to MC4R activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[7] Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling events that ultimately promote satiety and increase energy expenditure.[7][8]

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cell Second-Order Neuron Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron stimulates alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds & activates Gas Gαs MC4R->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Satiety & Energy Expenditure PKA->Response leads to

Diagram 1: Simplified MC4R signaling pathway.

Experimental Workflow

The overall workflow for MC4R gene editing involves several key stages, from initial design and preparation to the final functional analysis of edited cell populations. This systematic process ensures high efficiency and reliable results.

Experimental_Workflow A 1. gRNA Design & Synthesis - Target MC4R exon - In silico specificity check C 3. RNP Complex Assembly - Mix Cas9 protein & gRNA A->C B 2. Cell Line Preparation - Culture HEK293 cells - Ensure high viability D 4. Electroporation - Deliver RNP complex into cells B->D C->D E 5. Post-Transfection Culture - Recover and expand cells D->E F 6. Genomic DNA Analysis - Extract gDNA - Assess editing efficiency (T7E1/NGS) E->F G 7. Functional Validation - cAMP Assay - Cell Surface Expression E->G H 8. Data Analysis & Interpretation F->H G->H Analysis_Logic cluster_input Input cluster_process Process cluster_output Analysis Methods Cell_Pool Edited Cell Pool gDNA Genomic DNA Extraction Cell_Pool->gDNA PCR PCR Amplification of MC4R Target Locus gDNA->PCR T7E1 T7E1 Assay (Mismatch Detection) PCR->T7E1 Sanger Sanger Sequencing + TIDE Analysis PCR->Sanger NGS Next-Gen Sequencing (Deep Sequencing) PCR->NGS Result Quantification of Indel Frequency (%) T7E1->Result Sanger->Result NGS->Result

References

Application Notes and Protocols for MC4R Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based functional assays to characterize the activity of the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis and a critical target in drug development for obesity and other metabolic disorders.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus.[1][2] Its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) leads to a signaling cascade that reduces food intake and increases energy expenditure.[2] Dysfunctional MC4R signaling is linked to severe early-onset obesity.[1] Consequently, robust and reliable in vitro assays are essential for screening and characterizing novel therapeutic agents targeting MC4R.

This document outlines protocols for three key functional assays used to assess MC4R activation:

  • cAMP Accumulation Assay: Measures the primary signaling pathway of MC4R through Gs protein coupling and adenylyl cyclase activation.

  • β-Arrestin Recruitment Assay: Investigates receptor desensitization, internalization, and potential for biased signaling.

  • ERK Phosphorylation Assay: Examines downstream signaling events that can be modulated by both G protein-dependent and independent pathways.

MC4R Signaling Pathways

Activation of MC4R by an agonist such as α-MSH primarily initiates the Gs-protein signaling cascade, leading to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response.

Furthermore, upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment sterically hinders further G protein coupling, leading to desensitization of the Gs signaling. It also mediates receptor internalization and can initiate a second wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2]

MC4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MC4R MC4R Gs Gs MC4R->Gs Activation beta_Arrestin β-Arrestin MC4R->beta_Arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production Gs->AC Stimulation PKA PKA cAMP->PKA Activation ERK_pathway MAPK/ERK Pathway beta_Arrestin->ERK_pathway Activation pERK pERK1/2 ERK_pathway->pERK Phosphorylation Agonist Agonist (α-MSH) Agonist->MC4R Binding

Caption: MC4R Signaling Pathways.

Data Presentation

The following table summarizes representative quantitative data for the endogenous agonist α-MSH in various MC4R functional assays. These values can serve as a benchmark for novel compound characterization.

Assay TypeCell LineAgonistParameterValue (M)Reference
cAMP AccumulationHiTSeekerα-MSHEC501.90 x 10-8[3]
cAMP AccumulationHEK293α-MSHEC50~1 x 10-9
β-Arrestin RecruitmentU2OSα-MSHEC50~1 x 10-8
ERK PhosphorylationHEK293α-MSHEC50~5 x 10-9

Note: EC50 values can vary depending on the specific cell line, assay conditions, and detection technology used.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the production of cAMP in response to MC4R activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for this measurement.

Experimental Workflow: cAMP Assay

cAMP_Workflow A Seed cells expressing MC4R in a 96-well plate B Incubate overnight A->B C Add test compounds (agonists/antagonists) B->C D Incubate for 30 minutes C->D E Add HTRF reagents (cAMP-d2 and anti-cAMP-Eu3+ cryptate) D->E F Incubate for 1 hour E->F G Read plate on an HTRF-compatible reader F->G H Data analysis: Calculate cAMP concentration and EC50/IC50 G->H

Caption: Workflow for a typical HTRF-based cAMP assay.

Materials:

  • Cell Line: HEK293 cells stably expressing human MC4R (e.g., HiTSeeker MC4R Cell Line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Assay Plate: 96-well or 384-well white, solid-bottom plates.

  • Agonist: α-MSH (positive control).

  • Antagonist: Agouti-related peptide (AgRP) (optional).

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio).

  • Reagents: 3-isobutyl-1-methylxanthine (IBMX).

Protocol:

  • Cell Seeding:

    • Culture HEK293-MC4R cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of test compounds and α-MSH in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay Procedure:

    • Gently remove the culture medium from the wells.

    • Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10 minutes at room temperature.[1]

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.[1]

  • Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, add the cAMP-d2 and anti-cAMP-Eu3+ cryptate reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MC4R, a key event in receptor desensitization and internalization. A common method for this is the Enzyme Fragment Complementation (EFC) assay.

Experimental Workflow: β-Arrestin Assay

beta_Arrestin_Workflow A Use cells co-expressing MC4R-PK and β-Arrestin-EA B Seed cells in a white, clear-bottom 96-well plate A->B C Incubate overnight B->C D Add test compounds (agonists/antagonists) C->D E Incubate for 60-90 minutes D->E F Add EFC substrate E->F G Incubate in the dark F->G H Measure luminescence G->H I Data analysis: Calculate fold change and EC50/IC50 H->I

Caption: Workflow for a typical EFC-based β-arrestin recruitment assay.

Materials:

  • Cell Line: U2OS cells stably co-expressing MC4R fused to a β-galactosidase fragment (enzyme donor, PK) and β-arrestin fused to the complementary fragment (enzyme acceptor, EA) (e.g., PathHunter® eXpress MC4R U2OS β-Arrestin GPCR Assay).

  • Culture Medium: As recommended by the cell line provider.

  • Assay Plate: 96-well or 384-well white, solid-bottom plates.

  • Agonist: α-MSH.

  • EFC Assay Kit: Containing substrate and lysis buffer (e.g., from DiscoverX).

Protocol:

  • Cell Seeding:

    • Follow the cell provider's instructions for thawing and seeding the cells. Typically, cells are seeded at a density of 10,000-20,000 cells per well in a 96-well plate and incubated overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and α-MSH in assay buffer.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the EFC detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.

ERK Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2, a downstream event in the MC4R signaling cascade. This can be performed using various methods, including in-cell immunoassays or reporter gene assays.[2]

Experimental Workflow: ERK Phosphorylation Assay

ERK_Workflow A Seed HEK293-MC4R cells in a 96-well plate B Incubate overnight A->B C Starve cells in serum-free medium (4-6 hours) B->C D Treat with test compounds C->D E Incubate for 5-15 minutes D->E F Lyse cells and perform phospho-ERK immunoassay (e.g., ELISA) E->F G Add substrate and measure signal (e.g., absorbance or fluorescence) F->G H Data analysis: Normalize to total ERK and determine EC50 G->H

Caption: Workflow for an immunoassay-based ERK phosphorylation assay.

Materials:

  • Cell Line: HEK293 cells stably expressing MC4R.

  • Culture Medium: DMEM with 10% FBS.

  • Starvation Medium: Serum-free DMEM.

  • Assay Plate: 96-well tissue culture-treated plates.

  • Agonist: α-MSH.

  • ERK Phosphorylation Assay Kit: ELISA-based or fluorescence-based kit for detecting phosphorylated ERK1/2 (pERK1/2).

  • Lysis Buffer: Provided with the assay kit, often containing protease and phosphatase inhibitors.

Protocol:

  • Cell Seeding and Starvation:

    • Seed 40,000 HEK293-MC4R cells per well in a 96-well plate and incubate overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of serum-free DMEM and incubate for 4-6 hours at 37°C to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Prepare serial dilutions of test compounds and α-MSH in serum-free medium.

    • Add the compounds to the cells and incubate for 5-15 minutes at 37°C. The optimal stimulation time should be determined empirically.

  • Cell Lysis:

    • Aspirate the medium and add 50 µL of lysis buffer to each well.

    • Incubate on a shaker for 10 minutes at room temperature.

  • Detection:

    • Follow the manufacturer's protocol for the pERK1/2 immunoassay. This typically involves transferring the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis:

    • Measure the absorbance or fluorescence signal.

    • Normalize the pERK signal to the total ERK signal (measured in parallel wells or with a multiplex assay) or to the total protein concentration.

    • Plot the normalized signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.

References

Application Notes and Protocols for MC4R Animal Model Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for key experiments involving Melanocortin-4 Receptor (MC4R) animal models, primarily focusing on mice with targeted disruption of the Mc4r gene (MC4R-KO). These models are critical for studying obesity, energy homeostasis, and related metabolic disorders.

MC4R Signaling Pathway

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy balance.[1] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylate cyclase through a Gαs protein. This increases intracellular cyclic AMP (cAMP) levels, subsequently activating Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in satiety and energy expenditure. The pathway can be antagonized by the agouti-related protein (AgRP), which competes with α-MSH for binding to MC4R and can also act as an inverse agonist.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular aMSH α-MSH MC4R MC4R aMSH->MC4R Activates AgRP AgRP AgRP->MC4R Inhibits Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Satiety, Energy Expenditure) CREB->Gene_Expression Regulates

MC4R Signaling Pathway Diagram.

Metabolic Phenotyping

MC4R-deficient mice exhibit a distinct metabolic phenotype characterized by hyperphagia, obesity, hyperinsulinemia, and hyperglycemia.[2]

Experimental Protocol: Body Weight and Composition Analysis
  • Animal Husbandry: House MC4R-KO and wild-type (WT) littermate control mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Body Weight Measurement: Record the body weight of each mouse weekly, starting from weaning (3 weeks of age) up to the experimental endpoint (e.g., 20 weeks).

  • Body Composition Analysis: At the end of the study, determine body composition (fat mass, lean mass, and water content) using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).

  • Data Analysis: Compare the body weight gain and body composition between MC4R-KO and WT mice using appropriate statistical tests (e.g., two-way ANOVA for body weight over time, t-test for final body composition).

ParameterWild-Type (WT)MC4R-KOReference
Body Weight (g) at 20 weeks ~30-35~50-60[2]
Fat Mass (%) at 20 weeks ~10-15~30-40[2]
Lean Mass (%) at 20 weeks ~80-85~55-65[2]

Food Intake Measurement

Hyperphagia is a hallmark of MC4R deficiency.[2] Accurate measurement of food intake is crucial for understanding the behavioral phenotype.

Experimental Protocol: Daily Food Intake
  • Acclimation: Individually house mice in metabolic cages for at least 3 days to acclimate.

  • Measurement: Provide a pre-weighed amount of standard chow. Measure the remaining food and any spillage daily at the same time for 5-7 consecutive days.

  • Calculation: Calculate the average daily food intake by subtracting the weight of the remaining food from the initial weight, accounting for spillage. Normalize the food intake to the body weight of the animal.

  • Data Analysis: Compare the average daily food intake between MC4R-KO and WT mice using a t-test or ANOVA.

ParameterWild-Type (WT)MC4R-KOReference
Average Daily Food Intake ( g/day ) ~3-4~5-6[2]
Food Intake (g/kg body weight/day) ~100-130~100-120[3]

Energy Expenditure Measurement

MC4R-KO mice often exhibit reduced energy expenditure, contributing to their obese phenotype.[4]

Experimental Protocol: Indirect Calorimetry
  • Acclimation: Acclimate individually housed mice to indirect calorimetry chambers for 24-48 hours. Ensure free access to food and water.

  • Measurement: Use an open-circuit indirect calorimeter to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.[5][6]

  • Calculation:

    • Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.

    • Energy Expenditure (Heat): Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO2.

  • Data Analysis: Compare the average VO2, VCO2, RER, and energy expenditure during the light and dark cycles between MC4R-KO and WT mice.

Indirect_Calorimetry_Workflow cluster_setup Setup cluster_measurement Measurement (24h) cluster_analysis Data Analysis Acclimation Acclimate mouse to chamber (24-48h) Provide_Food_Water Provide ad libitum food and water Acclimation->Provide_Food_Water Measure_Gases Measure O2 consumption (VO2) and CO2 production (VCO2) Provide_Food_Water->Measure_Gases Calculate_RER Calculate RER (VCO2 / VO2) Measure_Gases->Calculate_RER Calculate_EE Calculate Energy Expenditure (Heat) Measure_Gases->Calculate_EE Compare_Groups Compare light/dark cycles between WT and KO Calculate_RER->Compare_Groups Calculate_EE->Compare_Groups

Indirect Calorimetry Workflow.
ParameterWild-Type (WT)MC4R-KOReference
VO2 (ml/kg/hr) - Dark Cycle HigherLower[7]
Energy Expenditure (kcal/hr/kg) - Dark Cycle HigherLower[4][7]
RER - Dark Cycle ~0.9-1.0~0.8-0.9[5]

Glucose Homeostasis Assessment

MC4R deficiency leads to impaired glucose tolerance and insulin resistance.[2]

Experimental Protocol: Glucose Tolerance Test (GTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream.

  • Fasting: Fast mice for 6 hours with free access to water.[8][9]

  • Baseline Blood Glucose: Obtain a baseline blood sample (Time 0) from the tail vein and measure blood glucose using a glucometer.[10]

  • Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal injection (IPGTT).[8][9][10]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[11]

  • Data Analysis: Plot blood glucose levels over time for both groups. Calculate the area under the curve (AUC) to quantify glucose intolerance.

GTT_Workflow Start Start Fasting Fast mouse (6 hours) Start->Fasting Baseline_Glucose Measure baseline blood glucose (T=0) Fasting->Baseline_Glucose Glucose_Admin Administer glucose (1-2 g/kg) Baseline_Glucose->Glucose_Admin Timepoints Glucose_Admin->Timepoints Measure_15 Measure glucose (T=15 min) Glucose_Admin->Measure_15 Measure_30 Measure glucose (T=30 min) Glucose_Admin->Measure_30 Measure_60 Measure glucose (T=60 min) Glucose_Admin->Measure_60 Measure_120 Measure glucose (T=120 min) Glucose_Admin->Measure_120 Analysis Plot glucose curve Calculate AUC Measure_120->Analysis End End Analysis->End

Glucose Tolerance Test Workflow.
ParameterWild-Type (WT)MC4R-KOReference
Fasting Blood Glucose (mg/dL) ~80-100~120-150[2]
Peak Blood Glucose after GTT (mg/dL) ~200-250~350-450[7]
GTT Area Under the Curve (AUC) LowerSignificantly Higher[7]

Administration of MC4R Agonists and Antagonists

Pharmacological studies using selective MC4R agonists and antagonists are essential to probe the function of the receptor.

Experimental Protocol: Central Administration of Compounds
  • Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the brain of anesthetized mice. Allow for a recovery period of at least one week.

  • Compound Preparation: Dissolve the MC4R agonist (e.g., Melanotan II) or antagonist (e.g., SHU9119) in sterile saline.

  • Intracerebroventricular (ICV) Injection: Gently restrain the mouse and inject a small volume (e.g., 1-2 µL) of the compound solution into the lateral ventricle via the implanted cannula.

  • Behavioral/Metabolic Monitoring: Following the injection, monitor food intake, body weight, and other relevant parameters as described in the previous sections.

  • Data Analysis: Compare the effects of the agonist or antagonist to a vehicle control group.

CompoundExpected Effect on Food Intake in WT MiceReference
Melanotan II (MC3/4R Agonist) Decrease[4][12]
SHU9119 (MC3/4R Antagonist) Increase[13]
Setmelanotide (MC4R Agonist) Decrease[14]

Note: These protocols provide a general framework. Specific details such as mouse strain, age, sex, and diet can influence the outcomes and should be carefully considered and reported in any study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for MC4R Immunohistochemistry in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Melanocortin-4 Receptor (MC4R) in brain tissue. MC4R is a G protein-coupled receptor critically involved in energy homeostasis, and its localization in the brain is of significant interest in metabolic disease research.

Introduction

The Melanocortin-4 Receptor (MC4R) plays a crucial role in regulating food intake and energy expenditure. It is predominantly expressed in the central nervous system, with high concentrations in various nuclei of the hypothalamus. Immunohistochemistry is a powerful technique to visualize the distribution and localization of MC4R in specific brain regions, providing valuable insights into its physiological and pathological roles. This document outlines a validated protocol for MC4R IHC on paraffin-embedded brain sections, including antibody selection, tissue preparation, and signal detection.

Data Presentation

Table 1: Validated MC4R Antibodies for Immunohistochemistry
Antibody Name/IDHost SpeciesClonalityRecommended Starting Dilution (IHC-P)Manufacturer
ABIN1049046 RabbitPolyclonal4 - 8 µg/mLantibodies-online
PA5-20759 RabbitPolyclonal2.5 µg/mL[1]Thermo Fisher Scientific
MBS150230 RabbitPolyclonal2.5 µg/mL[2]MyBioSource
Table 2: Representative MC4R Expression Data in the Hypothalamus
Brain RegionCell TypePercentage of Positive Cells (Approximate)Method of Quantification
Paraventricular Nucleus (PVN) MC4R-GFP Neurons~80% co-expression with pSTAT3[3]Dual-label Immunohistochemistry in MC4R-GFP mice[3]
Paraventricular Hypothalamus (PVH) L-PBN–projecting glutamatergic neurons65% depolarized by MC4R agonist[4]Electrophysiology on retrogradely labeled neurons[4]

Experimental Protocols

I. Tissue Preparation
  • Perfusion and Fixation:

    • Anesthetize the animal (e.g., mouse, rat) with an appropriate anesthetic.

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

  • Dehydration and Paraffin Embedding:

    • Dehydrate the brain tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome.

    • Float the sections in a water bath and mount them on charged microscope slides.

    • Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20 minutes using a microwave, pressure cooker, or water bath.

    • Allow the slides to cool to room temperature in the buffer.

  • Blocking:

    • Wash the sections three times in PBS for 5 minutes each.

    • To block endogenous peroxidase activity (for chromogenic detection), incubate the sections in 3% hydrogen peroxide in PBS for 10 minutes at room temperature.

    • Wash the sections three times in PBS for 5 minutes each.

    • Incubate the sections in a blocking buffer (e.g., 10% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber.[5]

  • Primary Antibody Incubation:

    • Dilute the primary MC4R antibody in the blocking buffer to its optimal concentration (refer to Table 1 for starting dilutions).

    • Drain the blocking solution from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[5][6]

  • Secondary Antibody Incubation:

    • Wash the sections three times in PBS for 5 minutes each.

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection (Chromogenic - DAB):

    • Wash the sections three times in PBS for 5 minutes each.

    • Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30 minutes at room temperature.

    • Wash the sections three times in PBS for 5 minutes each.

    • Apply 3,3'-Diaminobenzidine (DAB) substrate solution until the desired brown staining intensity develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

III. Controls
  • Positive Control: A brain region known for high MC4R expression, such as the paraventricular nucleus of the hypothalamus, should be included to confirm antibody performance and the staining protocol.[4][7]

  • Negative Control: Omit the primary antibody incubation step on a separate section to check for non-specific binding of the secondary antibody and the detection system.

  • Isotype Control: Incubate a section with a non-immune IgG from the same host species as the primary antibody at the same concentration to assess background staining.[8]

Mandatory Visualizations

MC4R_IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_final Final Steps Fixation Perfusion & Fixation Embedding Dehydration & Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-MC4R) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (DAB/HRP) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting MC4R_Signaling_Pathway cluster_ligands Ligands cluster_downstream Downstream Signaling Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds & Activates Antagonist AgRP (Antagonist) Antagonist->MC4R Binds & Inhibits G_protein Gs Protein Activation MC4R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (↓ Food Intake, ↑ Energy Expenditure) PKA->CellularResponse

References

Application Notes and Protocols for MC4R mRNA Localization using In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor predominantly expressed in the central nervous system. It plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Dysfunctional MC4R signaling is associated with severe obesity, making it a critical target for therapeutic drug development.[1] Understanding the precise localization of MC4R mRNA within different brain regions is crucial for elucidating its physiological functions and for the development of targeted pharmacological interventions. In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of the tissue, providing valuable insights into the spatial distribution of gene expression.

These application notes provide a detailed protocol for the localization of MC4R mRNA in brain tissue using non-radioactive in situ hybridization with digoxigenin (DIG)-labeled probes. Additionally, it includes a summary of the MC4R signaling pathway and quantitative data on MC4R mRNA distribution in key brain regions.

MC4R Signaling Pathway

The MC4R signaling cascade is initiated by the binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor. This binding activates the receptor, leading to the stimulation of adenylyl cyclase (AC) via a Gαs protein. This, in turn, increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which translocates to the nucleus to regulate the transcription of genes involved in satiety and energy expenditure, such as c-fos, oxytocin, and brain-derived neurotrophic factor (BDNF).[3] The pathway can be antagonized by the agouti-related peptide (AgRP), which competes with α-MSH for binding to MC4R and leads to an increase in food intake.[1]

MC4R_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC4R MC4R G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Gene Expression (e.g., c-fos, OXT, BDNF) CREB->Gene_Expression Promotes Transcription aMSH α-MSH (Agonist) aMSH->MC4R Binds & Activates AgRP AgRP (Antagonist) AgRP->MC4R Binds & Inhibits

MC4R Signaling Pathway Diagram

Quantitative Data: MC4R mRNA Distribution in the Brain

In situ hybridization studies have systematically mapped the distribution of MC4R mRNA throughout the rodent and human brain. The expression is most prominent in various nuclei of the hypothalamus, which is consistent with its role in energy homeostasis.

Brain RegionNucleusRelative Expression LevelReference Species
Hypothalamus Paraventricular Nucleus (PVN)High / IntenseRat, Human[1][4]
Arcuate Nucleus (ARC)ModerateRat, Mouse[1][5]
Dorsomedial Nucleus (DMN)ModerateRat[1]
Ventromedial Nucleus (VMN)LowSyrian Hamster[6]
Supraoptic Nucleus (SON)IntenseHuman[3][4]
Extra-hypothalamic Bed Nucleus of the Stria Terminalis (BNST)PresentRat, Mouse[1][5]
Regions Central Nucleus of the AmygdalaPresentRat[1]
Periaqueductal Gray (PAG)PresentRat, Syrian Hamster[1][6]
Nucleus of the Solitary Tract (NTS)PresentRat[1]
Dorsal Motor Nucleus of the Vagus (DMV)PresentRat[1]

Note: Relative expression levels are compiled from descriptive accounts in the cited literature and may vary based on the specific detection method and species.

Experimental Protocols

Workflow for MC4R mRNA In Situ Hybridization

The following diagram outlines the major steps involved in the non-radioactive in situ hybridization protocol for localizing MC4R mRNA.

ISH_Workflow A Tissue Preparation (Perfusion, Fixation, Cryoprotection) B Cryosectioning (14-20 µm sections) A->B C Pre-hybridization (Acetylation, Permeabilization) B->C E Hybridization (Incubate sections with probe overnight) C->E D Probe Synthesis (DIG-labeled cRNA probe for MC4R) D->E F Post-hybridization Washes (Stringency washes to remove non-specific binding) E->F G Immunodetection (Incubate with anti-DIG-AP antibody) F->G H Colorimetric Detection (Incubate with NBT/BCIP substrate) G->H I Imaging & Analysis (Microscopy and quantification) H->I

In Situ Hybridization Workflow
Detailed Methodology for Non-Radioactive In Situ Hybridization of MC4R mRNA

This protocol is adapted from established methods for digoxigenin-labeled in situ hybridization in brain tissue.

1. Materials and Reagents

  • Tissue Preparation:

    • 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB)

    • 30% Sucrose in 0.1 M PB

    • Optimal Cutting Temperature (OCT) compound

  • Probe Synthesis:

    • Plasmid containing MC4R cDNA

    • Restriction enzymes for linearization

    • DIG RNA Labeling Kit (e.g., from Roche)

    • RNase-free water and reagents

  • In Situ Hybridization:

    • SuperFrost Plus slides

    • Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA)

    • 20x SSC (Standard Saline Citrate)

    • Triethanolamine

    • Acetic anhydride

    • Proteinase K

  • Immunodetection and Visualization:

    • Blocking reagent (e.g., 2% normal sheep serum in MABT)

    • Anti-Digoxigenin-AP (alkaline phosphatase) Fab fragments (e.g., from Roche)

    • MABT (Maleic acid buffer with Tween-20)

    • NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) stock solutions

    • NTMT (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20)

    • Mounting medium

2. Protocol

2.1. Tissue Preparation

  • Anesthetize the animal and perfuse transcardially with ice-cold 0.1 M PB followed by 4% PFA in 0.1 M PB.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing in 30% sucrose in 0.1 M PB at 4°C until it sinks.

  • Embed the brain in OCT compound and freeze rapidly. Store at -80°C.

  • Cut 14-20 µm coronal sections on a cryostat and mount on SuperFrost Plus slides. Air dry and store at -80°C.

2.2. cRNA Probe Synthesis

  • Linearize the plasmid containing the MC4R cDNA with an appropriate restriction enzyme.

  • Synthesize the antisense DIG-labeled cRNA probe using an in vitro transcription kit according to the manufacturer's instructions.

  • Purify the labeled probe and assess its concentration and labeling efficiency.

  • A sense probe should also be synthesized as a negative control.

2.3. Pre-hybridization

  • Bring slides to room temperature and fix in 4% PFA for 10 minutes.

  • Wash twice in PBS for 5 minutes each.

  • Treat with Proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to permeabilize the tissue.

  • Post-fix in 4% PFA for 5 minutes.

  • Wash in PBS.

  • Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

  • Wash in PBS and dehydrate through an ethanol series (70%, 95%, 100%).

  • Air dry the slides.

2.4. Hybridization

  • Dilute the DIG-labeled MC4R probe in hybridization buffer (typically 100-500 ng/ml).

  • Denature the probe by heating at 80°C for 5 minutes, then place on ice.

  • Apply the hybridization solution to the sections, cover with a coverslip, and seal.

  • Incubate in a humidified chamber at 55-65°C overnight (16-20 hours).

2.5. Post-hybridization Washes

  • Carefully remove the coverslips and wash the slides in 5x SSC at 55°C for 10 minutes.

  • Wash in 0.2x SSC at 60-65°C for 30 minutes (high stringency wash), repeat once.

  • Wash in MABT for 5 minutes at room temperature.

2.6. Immunodetection

  • Block the sections with 2% normal sheep serum in MABT for 1-2 hours at room temperature.

  • Incubate with anti-Digoxigenin-AP Fab fragments (diluted 1:2000 to 1:5000 in blocking solution) overnight at 4°C.

  • Wash three times in MABT for 20 minutes each.

  • Equilibrate the sections in NTMT for 10 minutes.

2.7. Colorimetric Detection

  • Prepare the color development solution by adding NBT and BCIP to NTMT.

  • Incubate the slides with the development solution in the dark. Monitor the color development under a microscope (can take from a few hours to 2 days).

  • Stop the reaction by washing the slides in PBS.

  • Briefly rinse in water, dehydrate through an ethanol series, clear in xylene, and coverslip with a permanent mounting medium.

3. Data Analysis

  • Qualitative Analysis: Examine the slides under a bright-field microscope to determine the anatomical distribution of the MC4R mRNA signal. The signal will appear as a blue/purple precipitate. Compare the signal from the antisense probe to the sense probe to confirm specificity.

  • Semi-Quantitative Analysis: The intensity of the staining can be scored on a relative scale (e.g., low, moderate, high) for different brain regions.

  • Quantitative Analysis: For more precise quantification, image analysis software can be used to measure the optical density of the signal or to count the number of labeled cells in specific regions of interest.

Conclusion

This document provides a comprehensive guide for researchers interested in studying the localization of MC4R mRNA. The detailed protocol for in situ hybridization, along with the summary of the MC4R signaling pathway and its distribution, serves as a valuable resource for investigating the role of this important receptor in health and disease. Accurate localization of MC4R mRNA can aid in understanding its function in specific neuronal circuits and in the development of more effective therapeutics for obesity and other metabolic disorders.

References

Measuring cAMP Accumulation in MC4R Expressing Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Upon activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), MC4R couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][4] This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][3][5][6] Consequently, measuring cAMP accumulation in cells expressing MC4R is a fundamental method for characterizing the pharmacological activity of novel agonists and antagonists, making it a critical assay in drug discovery programs targeting obesity and other metabolic disorders.[2]

These application notes provide detailed protocols for measuring cAMP accumulation in MC4R-expressing cells using common in vitro assay formats. The included methodologies are applicable to various detection technologies, including FRET, HTRF, and luminescence-based reporter assays.

MC4R Signaling Pathway

The binding of an agonist, such as α-MSH, to MC4R initiates a conformational change in the receptor. This leads to the activation of the associated Gs protein, causing the dissociation of the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[5][7]

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds Gs Gs Protein (αβγ) MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: MC4R Signaling Pathway leading to cAMP production.

Experimental Protocols

Several methods are available for quantifying cAMP accumulation, including Homogeneous Time-Resolved Fluorescence (HTRF), Förster Resonance Energy Transfer (FRET)-based biosensors, and bioluminescent reporters like the GloSensor™ cAMP Assay. The following protocols provide a general framework adaptable to these technologies.

General Experimental Workflow

The overall workflow for a cAMP accumulation assay involves cell preparation, agonist stimulation, cell lysis (for endpoint assays), and signal detection. Live-cell assays monitor cAMP changes in real-time without the need for cell lysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Seed MC4R-expressing cells in a microplate B Incubate cells (e.g., 24 hours) A->B C Pre-incubate with PDE inhibitor (e.g., IBMX) B->C D Add MC4R agonists at varying concentrations C->D E Incubate for a defined period (e.g., 30 minutes) D->E F Lyse cells (for endpoint assays) E->F G Add detection reagents E->G Live-cell Assays (reagents added before stimulation) F->G Endpoint Assays H Incubate as per kit instructions G->H I Read plate on a compatible microplate reader H->I

References

Application Notes: Assessing MC4R-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R) is a G-protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2][3] While primarily known for coupling to the stimulatory G-protein (Gs) to activate adenylyl cyclase, MC4R can also signal through the Gq/11 pathway.[3][4][5] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, making the measurement of intracellular calcium mobilization a key method for assessing Gq-mediated MC4R activity.[1][4][6]

These application notes provide detailed protocols for quantifying MC4R-induced intracellular calcium mobilization, a crucial assay for screening novel therapeutic compounds and understanding the receptor's complex signaling profile.

MC4R Gq/11 Signaling Pathway

Upon binding of an agonist, such as α-melanocyte-stimulating hormone (α-MSH), MC4R undergoes a conformational change that activates the associated Gq/11 protein. This initiates a signaling cascade resulting in an increase in the concentration of free cytosolic calcium.

MC4R_Signaling Agonist Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Binds Gq11 Gq/11 MC4R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca

Caption: MC4R Gq-mediated calcium signaling pathway.

Experimental Principles and Workflow

The assessment of intracellular calcium mobilization typically relies on fluorescent indicators that exhibit a significant change in fluorescence intensity upon binding to free Ca2+. Dyes such as Fluo-4 and Fura-2 are membrane-permeable in their acetoxymethyl (AM) ester form. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytosol. Upon MC4R activation and subsequent Ca2+ release, the dye binds to calcium, leading to a measurable increase in fluorescence. This change can be monitored in real-time using a fluorescence microplate reader or a flow cytometer.

Experimental_Workflow arrow arrow A 1. Cell Seeding Plate MC4R-expressing cells (e.g., HEK293-MC4R) in 96/384-well plates B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) A->B C 3. Compound Addition Add test compounds (agonists/antagonists) B->C D 4. Fluorescence Measurement Monitor fluorescence changes using a plate reader C->D E 5. Data Analysis Calculate dose-response curves (EC₅₀, Eₘₐₓ) D->E

Caption: General workflow for a calcium mobilization assay.

Experimental Protocols

Two common protocols are detailed below: a high-throughput method using the single-wavelength dye Fluo-4, and a more quantitative, ratiometric method using Fura-2.

Protocol 1: Fluo-4 No-Wash Calcium Assay (High-Throughput)

This method is ideal for screening large numbers of compounds due to its simplicity and robust signal window.[7][8][9]

Materials:

  • HEK293 cells stably expressing human MC4R (hMC4R)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM dye

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • MC4R agonists (e.g., α-MSH, Setmelanotide) and antagonists

  • Fluorescence microplate reader with automated injection capability (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

  • Cell Plating:

    • Seed MC4R-expressing HEK293 cells in black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of growth medium.[7][8]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Dye Loading Solution Preparation:

    • Prepare a Fluo-4 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • For one 96-well plate, add 20 µL of Fluo-4 AM stock solution to 10 mL of HHBS.[7][8]

    • Add 50 µL of 20% Pluronic F-127 to aid in dye dispersal. Mix well.

  • Cell Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[7][8]

    • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[7][8][9]

  • Compound Preparation:

    • Prepare serial dilutions of agonist and antagonist compounds in HHBS at 2X the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader, equilibrated to 37°C.

    • Set the instrument to read fluorescence intensity (Ex: 490 nm, Em: 525 nm).

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the instrument's injector, add 100 µL of the 2X compound solution to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

Protocol 2: Fura-2 Ratiometric Quantitative Assay

This method uses a dual-wavelength indicator, Fura-2, which allows for a more accurate quantification of intracellular calcium concentration by calculating the ratio of fluorescence intensities at two different excitation wavelengths.[1][2][10] This ratiometric approach minimizes errors caused by variations in cell number, dye loading, and signal bleaching.

Materials:

  • HEK293 cells stably expressing hMC4R

  • Poly-D-lysine coated 96-well plates

  • Fura-2 AM dye

  • Pluronic F-127

  • Calcium Loading Buffer (CLB-HG)

  • Ionomycin and EGTA for calibration

  • Fluorescence microplate reader capable of dual-excitation ratiometric reading (Excitation: 340 nm and 380 nm, Emission: ~510 nm)

Procedure:

  • Cell Plating:

    • Plate 4.5 x 10⁴ cells per well in Poly-D-lysine coated 96-well plates.[1]

    • Incubate for 48 hours to form a confluent monolayer.[1]

  • Dye Loading:

    • Wash cells once with 200 µL of DMEM/25 mM HEPES.[1]

    • Prepare the Fura-2/AM loading solution in DMEM containing 1 µg/µL Fura-2/AM premixed 1:1 with 20% Pluronic F-127.[1]

    • Add the loading solution to the cells and incubate for 60 minutes at 37°C in the dark.[1]

  • Esterase Cleavage:

    • Remove the loading solution and add 200 µL of Calcium Loading Buffer (CLB-HG).

    • Incubate at 37°C for 90 minutes to allow for complete de-esterification of the dye.[1]

  • Ratiometric Measurement:

    • Place the plate in the reader at 37°C.

    • Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm for 30 seconds.[10]

    • Inject the agonist/compound and continue recording the 340/380 ratio for at least 50-90 seconds post-injection.[10]

  • Data Analysis and Quantification:

    • The change in intracellular calcium is reflected by the change in the F340/F380 fluorescence ratio.[10]

    • The absolute concentration of intracellular calcium ([Ca²⁺]i) can be calculated using the Grynkiewicz equation, which requires calibration with minimum (Rmin, using EGTA) and maximum (Rmax, using a calcium ionophore like Ionomycin) fluorescence ratios.[10]

Data Presentation

Quantitative data from calcium mobilization assays are typically used to generate dose-response curves, from which key pharmacological parameters such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) can be derived.

Table 1: Example Agonist Potency at hMC4R in a Calcium Mobilization Assay

CompoundAgonist TypeEC₅₀ (nM)Eₘₐₓ (% of α-MSH)
α-MSH Endogenous Agonist15.5100%
Setmelanotide Synthetic Agonist0.35110%
Compound X Test Agonist8.295%
AgRP Inverse Agonist-(Inhibits Basal)

Note: The values presented are illustrative and will vary based on the specific cell line, assay conditions, and instrumentation.

References

Application Notes and Protocols for Creating Stable Cell Lines Expressing MC4R Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2] Mutations in the MC4R gene are the most common cause of monogenic obesity.[3][4] The study of MC4R variants is crucial for understanding the molecular mechanisms underlying obesity and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the generation and characterization of stable cell lines expressing various MC4R variants, facilitating research and drug discovery efforts in this field.

Stable cell lines provide a consistent and reproducible system for studying the functional consequences of specific MC4R mutations.[[“]] These cell lines are invaluable tools for a range of applications, including:

  • Functional characterization of novel MC4R variants: Assessing the impact of mutations on receptor expression, localization, and signaling.

  • Drug screening and development: Identifying and characterizing novel agonists, antagonists, and allosteric modulators of MC4R.

  • Understanding disease mechanisms: Elucidating how specific MC4R variants contribute to obesity and other metabolic disorders.

This guide will walk you through the essential steps of creating and validating stable cell lines expressing MC4R variants, from vector design to functional analysis.

Experimental Workflow Overview

The overall process of generating and characterizing stable cell lines expressing MC4R variants involves several key stages, as depicted in the workflow diagram below.

Stable Cell Line Workflow cluster_prep Preparation cluster_generation Stable Line Generation cluster_validation Validation & Characterization Vector Vector Design & MC4R Variant Cloning Transfection Transfection Vector->Transfection CellLine Cell Line Selection (e.g., HEK293) CellLine->Transfection KillCurve Kill Curve Assay Transfection->KillCurve Determine antibiotic concentration Selection Antibiotic Selection KillCurve->Selection ClonalIsolation Clonal Isolation Selection->ClonalIsolation Expression Expression Analysis (Western Blot, Flow Cytometry) ClonalIsolation->Expression Functional Functional Assays (cAMP, β-arrestin) ClonalIsolation->Functional Data Data Analysis Expression->Data Functional->Data MC4R Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R G_protein Gαs / Gαq / Gαi MC4R->G_protein activates beta_arrestin β-Arrestin MC4R->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC Gαs activates G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca2 Ca²⁺ IP3_DAG->Ca2 releases PKC PKC IP3_DAG->PKC activates ERK ERK1/2 PKC->ERK activates beta_arrestin->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates Gene Gene Expression (Energy Homeostasis) pERK->Gene regulates CREB->Gene regulates Agonist α-MSH Agonist->MC4R binds

References

Application Notes and Protocols for MC4R Research Using Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin-4 Receptor (MC4R) is a critical component of the leptin-melanocortin signaling pathway, which plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.[1] Dysregulation of the MC4R pathway is strongly associated with obesity.[1] Humanized mouse models, where the murine MC4R gene is replaced with its human counterpart, offer a powerful preclinical tool to investigate the function of human MC4R in a physiological context, to study the effects of specific human mutations, and to evaluate the efficacy and safety of novel therapeutic agents targeting this pathway.

This document provides detailed application notes and protocols for utilizing humanized MC4R mouse models in obesity research, with a focus on the humanized MC4R R165W mutant mouse model, which mimics a common loss-of-function mutation found in obese patients.[2][3][4]

MC4R Signaling Pathway

The MC4R signaling cascade is initiated by the binding of agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor polypeptide.[5] This activation leads to a Gαs-mediated stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to reduced food intake and increased energy expenditure.[6] Conversely, the pathway can be antagonized by agouti-related peptide (AgRP), which competes with α-MSH for binding to MC4R and acts as an inverse agonist, promoting food intake.[7]

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Activates AgRP AgRP AgRP->MC4R Inhibits Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates PhysiologicalResponse ↓ Food Intake ↑ Energy Expenditure Downstream->PhysiologicalResponse

MC4R Signaling Pathway Diagram

Humanized MC4R R165W Mouse Model: Phenotypic Characteristics

Mice homozygous for the R165W human MC4R mutation exhibit a severe obesity phenotype characterized by increased body weight, hyperphagia, and hyperglycemia, consistent with observations in human patients.[2][3]

Quantitative Data Summary
ParameterGenotypeMaleFemaleCitation
Body Weight (g) at 15 weeks Non-transgenic (NTG)30.5 ± 0.823.1 ± 0.5[8]
Homozygous R165W-hMC4R48.2 ± 1.540.1 ± 1.2[8]
Daily Food Intake (kcal/day) at 19-20 weeks Non-transgenic (NTG)12.4 ± 0.510.2 ± 0.4[3]
Homozygous R165W-hMC4R19.5 ± 1.115.8 ± 0.9[3]
Fasting Blood Glucose (mg/dL) at 16-17 weeks Non-transgenic (NTG)145 ± 5138 ± 6[4]
Homozygous R165W-hMC4R182 ± 8175 ± 9[4]

Experimental Protocols

Diet-Induced Obesity (DIO) Protocol

This protocol is designed to induce an obese phenotype in mice through the administration of a high-fat diet.

Materials:

  • Humanized MC4R mice (e.g., R165W) and wild-type littermate controls (8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD; 45-60% kcal from fat)

  • Animal scale

  • Metabolic cages (optional, for precise food intake monitoring)

Procedure:

  • Acclimate mice to individual housing for at least one week before starting the diet regimen.

  • Record the baseline body weight of each mouse.

  • Randomly assign mice to either the control group (standard chow) or the DIO group (HFD).

  • Provide ad libitum access to the respective diets and water for 12-16 weeks.[9]

  • Monitor body weight weekly.

  • Measure food intake weekly by weighing the remaining food.

  • At the end of the study period, mice can be used for further metabolic phenotyping.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Materials:

  • Fasted mice (6-hour fast)

  • Sterile 20% D-glucose solution

  • Glucometer and test strips

  • 1 mL syringes with 27G needles

  • Restraining device

Procedure:

  • Fast mice for 6 hours with free access to water.[5]

  • Record the body weight of each mouse to calculate the glucose dose.

  • Obtain a baseline blood glucose reading (t=0 min) from a tail snip.

  • Administer a 2 g/kg body weight bolus of 20% D-glucose via intraperitoneal (IP) injection.[5]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[7]

  • Plot blood glucose concentration versus time to determine the glucose clearance rate.

Insulin Tolerance Test (ITT)

This test measures the response to exogenous insulin, providing a direct assessment of insulin sensitivity.

Materials:

  • Fasted mice (4-6 hour fast)

  • Humulin R (or other regular insulin)

  • Sterile saline

  • Glucometer and test strips

  • 1 mL syringes with 27G needles

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0 min) from a tail snip.

  • Administer insulin at a dose of 0.75 U/kg body weight via IP injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Plot the percentage decrease in blood glucose from baseline over time.

Preclinical Drug Testing Workflow

Humanized MC4R mouse models are invaluable for the preclinical evaluation of novel anti-obesity therapeutics. The following workflow outlines a typical study design.

Preclinical_Workflow cluster_setup Model Setup & Baseline cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimatize Humanized MC4R Mice B Induce Obesity (e.g., High-Fat Diet) A->B C Baseline Phenotyping (Body Weight, Food Intake, GTT, ITT) B->C D Randomize into Treatment Groups (Vehicle, Test Compound) C->D E Chronic Drug Administration D->E F Monitor Body Weight and Food Intake Weekly E->F G Endpoint Metabolic Phenotyping (GTT, ITT) E->G F->G H Tissue Collection and Biomarker Analysis G->H I Data Analysis and Efficacy Determination H->I

Preclinical Drug Testing Workflow

Logical Relationship of Experimental Design

The successful implementation of research using humanized MC4R mouse models relies on a logical progression of experimental steps, from model selection and characterization to therapeutic evaluation.

Logical_Relationship cluster_foundation Foundation cluster_characterization Phenotypic Characterization cluster_intervention Therapeutic Intervention cluster_outcome Outcome A Selection of Humanized MC4R Mouse Model (e.g., R165W) C Baseline Phenotyping (Growth, Food Intake) A->C B Understanding of MC4R Signaling Pathway B->C D Metabolic Profiling (GTT, ITT) C->D E Diet-Induced Obesity Challenge D->E F Preclinical Drug Efficacy and Safety Testing D->F E->F G Identification of Potential Anti-Obesity Therapeutics F->G

Logical Flow of Research

Conclusion

Humanized MC4R mouse models, particularly those carrying clinically relevant mutations, are indispensable tools for advancing our understanding of the MC4R pathway's role in obesity and for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize these models in their studies. Careful experimental design and adherence to standardized protocols are crucial for generating robust and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: MC4R Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melanocortin-4 Receptor (MC4R) western blotting. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal, during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very faint or no signal for MC4R in my western blot?

A weak or absent signal for MC4R is a common issue that can stem from several factors throughout the western blot workflow. MC4R is a G protein-coupled receptor (GPCR), which are notoriously difficult to detect due to their low expression levels and membrane-bound nature.[1] Key areas to investigate include sample preparation, antibody selection and concentration, protein transfer efficiency, and the signal detection method.[2][3]

Q2: What is the optimal sample preparation method for detecting MC4R?

Since MC4R is a membrane protein, sample preparation is critical.[1] Standard whole-cell lysates may not be sufficient.

  • Enrichment: Consider preparing membrane protein fractions to enrich the MC4R protein.[1][2]

  • Lysis Buffer: Use a lysis buffer containing strong detergents, such as RIPA buffer, to effectively solubilize membrane proteins.[1][4] Using lysis buffers with non-ionic detergents may also be beneficial as they cause less protein denaturation.[5]

  • Protein Concentration: Maximize the protein concentration by using a minimal amount of lysis buffer.[5] It is recommended to load a higher amount of total protein, between 50-100 µg per lane, to increase the chances of detection.[2]

  • Avoid Boiling: Unlike many other proteins, boiling samples containing membrane proteins like MC4R can cause aggregation, which can hinder separation and detection.[2] Heating samples at a lower temperature (e.g., 70°C for 10 minutes) is often recommended.

Q3: My primary antibody isn't working. How can I troubleshoot it?

Antibody performance is a frequent cause of low signal.

  • Validation: Ensure your primary antibody is validated for western blotting. Check the manufacturer's datasheet for recommended applications and view any provided images.[6]

  • Concentration: The optimal antibody concentration may need to be determined empirically. If the signal is low, try increasing the concentration or reducing the dilution factor.[2][5] For example, some datasheets recommend starting at 1 µg/mL.[6][7]

  • Incubation Time: For low-abundance proteins, extending the primary antibody incubation time, such as overnight at 4°C, can significantly improve signal strength.[2]

  • Positive Control: If possible, use a positive control lysate from a cell line known to express MC4R to confirm that the antibody and the overall protocol are working.[8]

Q4: How can I ensure efficient transfer of a transmembrane protein like MC4R?

Inefficient transfer from the gel to the membrane will result in a weak signal.

  • Membrane Choice: PVDF membranes are generally recommended for low-abundance proteins because they have a higher protein binding capacity than nitrocellulose.[1][2][5][9]

  • Transfer Method: A wet transfer is often recommended over semi-dry systems for better efficiency, especially for higher molecular weight proteins.[10]

  • Optimization: Transfer time and voltage may need to be optimized. Larger proteins generally require longer transfer times.[1][5]

  • Verification: After transfer, you can stain the membrane with Ponceau S to visually confirm that protein transfer has occurred across all molecular weights.[2][4]

Q5: Could post-translational modifications of MC4R affect my results?

Yes. MC4R is known to be glycosylated, specifically via N-linked glycosylation.[11][12] This modification increases the protein's molecular weight. The predicted molecular weight of MC4R is approximately 37 kDa, but it may run higher on an SDS-PAGE gel due to these modifications.[7] Be aware of this discrepancy when analyzing your blot. Different glycosylation states could potentially lead to the appearance of multiple or smeared bands.[8]

Troubleshooting Guide: Low MC4R Signal

This guide provides a systematic approach to diagnosing and solving low signal issues in your MC4R western blot experiments.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting a weak or non-existent MC4R signal.

WB_Troubleshooting cluster_Start Initial Problem cluster_Sample Step 1: Sample Preparation & Loading cluster_Transfer Step 2: SDS-PAGE & Transfer cluster_Antibody Step 3: Antibody Incubation cluster_Detection Step 4: Signal Detection cluster_Result Outcome Start Low or No MC4R Signal Sample_Check Is MC4R enriched and solubilized? Start->Sample_Check Sample_Sol1 Use RIPA buffer for membrane proteins. Sample_Check->Sample_Sol1 No Transfer_Check Was transfer efficient? Sample_Check->Transfer_Check Yes Sample_Sol2 Prepare membrane fractions to enrich MC4R. Sample_Sol3 Load high protein amount (50-100 µg). Sample_Sol4 Avoid boiling; heat at 70°C. Transfer_Sol1 Use PVDF membrane (higher binding). Transfer_Check->Transfer_Sol1 No Ab_Check Is antibody binding optimal? Transfer_Check->Ab_Check Yes Transfer_Sol2 Optimize wet transfer (time/voltage). Transfer_Sol3 Verify transfer with Ponceau S stain. Ab_Sol1 Increase primary antibody concentration. Ab_Check->Ab_Sol1 No Detection_Check Is detection sensitive enough? Ab_Check->Detection_Check Yes Ab_Sol2 Incubate primary Ab overnight at 4°C. Ab_Sol3 Ensure secondary Ab is correct species. Ab_Sol4 Validate Ab with a positive control. Detection_Sol1 Use a high-sensitivity ECL substrate. Detection_Check->Detection_Sol1 No End Improved MC4R Signal Detection_Check->End Yes Detection_Sol2 Ensure ECL reagents are fresh. Detection_Sol3 Optimize exposure time.

A step-by-step workflow for troubleshooting low MC4R western blot signal.

Experimental Protocols & Data

Protocol: Membrane Protein Extraction for MC4R

This protocol is designed to enrich for membrane-bound proteins like MC4R from cultured cells.

  • Cell Harvesting: Wash cultured cells twice with ice-cold PBS and pellet them by centrifugation at a low speed (e.g., 500 x g for 5 minutes).[13]

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors) and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[10] Monitor lysis under a microscope.

  • Remove Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) at 4°C to pellet nuclei and intact cells.

  • Isolate Membranes: Transfer the supernatant to a fresh tube and perform a high-speed centrifugation (e.g., 100,000 x g for 1 hour) at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a suitable lysis buffer containing strong detergents, such as RIPA buffer, to solubilize the membrane proteins.[1]

  • Quantification: Determine the protein concentration of the membrane extract using a BCA or similar protein assay. The sample is now ready for SDS-PAGE.

Quantitative Parameters Summary

The table below summarizes key quantitative parameters that can be optimized for detecting low-abundance proteins like MC4R.

ParameterStandard ProtocolOptimized for Low Signal (MC4R)Rationale
Protein Load 10-30 µ g/lane 50-100 µ g/lane Increases the total amount of target protein loaded on the gel.[2]
Membrane Type Nitrocellulose or PVDFPVDF PVDF has a higher protein binding capacity, which is crucial for low-abundance proteins.[1][5]
Primary Antibody 1:1000 to 1:50001:500 to 1:1000 (or 1 µg/mL) A higher concentration increases the probability of binding to the target epitope.[2][6][7]
Primary Ab Incubation 1-2 hours at RTOvernight at 4°C Longer incubation allows more time for the antibody to bind to the target protein.[2][10]
Blocking Time 1 hour at RT1 hour at RT (Avoid over-blocking) Excessive blocking can sometimes mask epitopes and reduce signal.[10]
Detection Substrate Standard ECLHigh-sensitivity ECL Enhanced chemiluminescent substrates produce a stronger, longer-lasting signal.[1][9]

References

Technical Support Center: Optimizing MC4R Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melanocortin-4 Receptor (MC4R) immunoprecipitation (IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize their MC4R IP experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your MC4R immunoprecipitation experiments.

Problem Possible Cause Recommended Solution
Low or No MC4R Signal Inefficient Cell Lysis: MC4R is a membrane protein and may not be efficiently solubilized.Use a lysis buffer with appropriate detergents. A modified RIPA buffer without SDS is often a good starting point.[1] Consider performing sonication to ensure complete membrane disruption and protein extraction.[2]
Poor Antibody Performance: The antibody may not recognize the native conformation of MC4R.Use a high-quality antibody that has been validated for immunoprecipitation.[3][4] Polyclonal antibodies may perform better than monoclonal antibodies in some cases as they can recognize multiple epitopes.[5]
Low Protein Expression: The expression level of MC4R in your cells or tissue may be too low for detection.Enrich your sample by performing cellular fractionation before the IP.[3] Ensure your input lysate control shows a detectable level of MC4R.[2]
Protein-Protein Interaction Disruption: For co-immunoprecipitation, the lysis buffer may be too harsh and disrupt the interaction between MC4R and its binding partners.Avoid strong ionic detergents like SDS in your lysis buffer. A buffer with non-ionic detergents like Triton X-100 or NP-40 is generally recommended for co-IP.[2][6]
High Background Non-specific Binding to Beads: Proteins from the lysate may be binding directly to the protein A/G beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.[7]
Insufficient Washing: Inadequate washing can leave behind non-specifically bound proteins.Increase the number of washing steps and/or the stringency of the wash buffer.[5][7] Adding a small amount of non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) to the wash buffer can help reduce non-specific binding.[7]
Antibody Concentration Too High: Using an excessive amount of primary antibody can lead to increased non-specific binding.Titrate the amount of antibody used in your IP to find the optimal concentration that maximizes specific signal while minimizing background.[5]
Antibody Heavy and Light Chains Obscuring Signal Co-elution of Antibody: The antibody used for the IP is eluted along with the target protein and can obscure bands of similar molecular weight on a Western blot.Use a light-chain specific secondary antibody for the Western blot detection to avoid detecting the heavy chain.[2] Alternatively, covalently crosslink the antibody to the beads to prevent its elution with the target protein.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best lysis buffer for MC4R immunoprecipitation?

The ideal lysis buffer for MC4R IP will depend on whether you are performing a standard IP or a co-IP to study protein interactions. For a standard IP, a modified RIPA buffer is often effective for solubilizing this membrane protein.[1][8] For co-IP, a less stringent buffer containing a non-ionic detergent like 1% Triton X-100 or NP-40 is recommended to preserve protein-protein interactions.[6][9] Always include protease and phosphatase inhibitors in your lysis buffer.[1][8]

Q2: How can I validate that my anti-MC4R antibody is suitable for IP?

The best way to validate an antibody for IP is to use one that has been specifically tested and validated for this application by the manufacturer or in peer-reviewed literature.[3][4] If this information is not available, you can test the antibody by performing a direct IP and checking for the depletion of MC4R from the supernatant after immunoprecipitation.

Q3: Should I use Protein A or Protein G beads for my MC4R IP?

The choice between Protein A and Protein G beads depends on the species and isotype of your primary antibody.[3] Consult the manufacturer's guidelines for your specific antibody to determine which bead type has a higher affinity. A combination of Protein A/G beads can also be used to capture a broader range of immunoglobulins.[2]

Q4: What are the critical controls to include in an MC4R IP experiment?

Several controls are essential for interpreting your IP results correctly:

  • Input Control: A sample of the cell lysate before immunoprecipitation to verify that MC4R is present.[2]

  • Isotype Control: An immunoprecipitation performed with a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding of the antibody to the lysate components.

  • Beads Only Control: A control where the lysate is incubated with beads without any primary antibody to check for non-specific binding of proteins to the beads themselves.[2]

Experimental Protocols

Protocol 1: MC4R Immunoprecipitation from Cell Lysates

This protocol provides a general framework for the immunoprecipitation of MC4R from cultured cells.

1. Cell Lysis a. Wash cultured cells with ice-cold PBS. b. Add ice-cold IP lysis buffer (see Table 1 for composition) to the cells.[1] c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Immunoprecipitation a. Determine the protein concentration of the lysate using a BCA assay. b. Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube. d. Add the anti-MC4R antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation. e. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold IP wash buffer (see Table 2 for composition). c. After the final wash, carefully remove all supernatant. d. Elute the protein by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. e. Pellet the beads and collect the supernatant containing the eluted protein for analysis by Western blotting.

Table 1: Recommended Lysis Buffer Compositions
Buffer Component Standard IP (Modified RIPA) Co-Immunoprecipitation
Tris-HCl (pH 7.5)25 mM20 mM
NaCl150 mM150 mM
NP-40 or Triton X-1001%1%
Sodium Deoxycholate0.5%-
SDS0.1%-
EDTA1 mM1 mM
Protease Inhibitor Cocktail1X1X
Phosphatase Inhibitors1X1X

Note: The choice of detergent and its concentration may need to be optimized for your specific cell type and application.

Table 2: Recommended Wash Buffer Composition
Buffer Component Concentration
Tris-HCl (pH 7.5)50 mM
NaCl150 mM
EDTA1 mM
Non-ionic Detergent (e.g., NP-40)0.1%

Visualizations

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane MC4R MC4R G_protein Gαs MC4R->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Activates AgRP AgRP (Antagonist) AgRP->MC4R Inhibits Food_Intake Food Intake AgRP->Food_Intake ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Satiety Satiety & Energy Expenditure CREB->Satiety

Caption: MC4R signaling pathway.

IP_Workflow start Start: Cell Culture/Tissue lysis Cell Lysis (IP Lysis Buffer) start->lysis centrifuge1 Centrifugation (Clarify Lysate) lysis->centrifuge1 preclear Pre-clearing (with beads) centrifuge1->preclear incubation Incubation (with anti-MC4R Ab) preclear->incubation capture Protein Capture (add beads) incubation->capture wash Washing Steps (3-5 times) capture->wash elution Elution wash->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis

Caption: MC4R Immunoprecipitation Workflow.

References

Technical Support Center: Troubleshooting Low MC4R Expression in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low expression of the Melanocortin-4 Receptor (MC4R) in Human Embryonic Kidney 293 (HEK293) cells.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low MC4R expression in HEK293 cells?

A1: Low MC4R expression can stem from a variety of factors, often related to its nature as a G-protein coupled receptor (GPCR), which can be challenging for cellular expression machinery. Key causes include:

  • Suboptimal Transfection Efficiency: Inefficient delivery of the MC4R-encoding plasmid into the HEK293 cells is a primary reason for low expression.

  • Vector Design Issues: The choice of expression vector, including the promoter, Kozak sequence, and the presence of fusion tags, can significantly impact transcription and translation efficiency.

  • Codon Usage Bias: The codon usage of the MC4R gene may not be optimal for efficient translation in human cells.

  • Protein Misfolding and Degradation: As a transmembrane protein, MC4R is prone to misfolding in the endoplasmic reticulum (ER), leading to its degradation through the ER-associated degradation (ERAD) pathway.

  • Inefficient Trafficking: Properly folded MC4R may still be inefficiently trafficked from the ER to the Golgi apparatus and subsequently to the plasma membrane.

  • Cell Health and Culture Conditions: The overall health, passage number, and density of the HEK293 cells, as well as culture conditions like temperature, can affect their ability to express foreign proteins.

Q2: How can I determine if my low MC4R expression is due to poor total expression or inefficient trafficking to the cell surface?

A2: It is crucial to distinguish between the total amount of receptor being produced and the amount that successfully reaches the plasma membrane, where it is functional. You can achieve this by comparing the results from assays that measure total protein with those that specifically quantify cell surface protein.

  • Total Expression Assays:

    • Western Blotting of Whole-Cell Lysates: This will show the total amount of MC4R protein within the cell.

    • ELISA or Flow Cytometry on Permeabilized Cells: Using an antibody against an intracellular epitope or a tag will quantify the total receptor population.

  • Cell Surface Expression Assays:

    • Cell Surface ELISA: This method uses antibodies against an extracellular epitope of MC4R on non-permeabilized cells.

    • Flow Cytometry on Non-Permeabilized Cells: Similar to cell surface ELISA, this provides a quantitative measure of the receptor on the cell surface.

    • Cell Surface Biotinylation: This technique involves labeling surface proteins with biotin, followed by pulldown and Western blotting.

A scenario with a strong signal in total expression assays but a weak signal in cell surface assays indicates a problem with protein trafficking.

Q3: What are pharmacological and chemical chaperones, and how can they improve MC4R expression?

A3: Pharmacological and chemical chaperones are small molecules that can assist in the proper folding and trafficking of proteins.

  • Pharmacological Chaperones: These are ligands (agonists, antagonists, or inverse agonists) that specifically bind to the receptor and stabilize its conformation, thereby promoting its escape from the ER and transit to the cell surface. For MC4R, certain small molecule ligands have been shown to act as pharmacological chaperones for misfolded mutants.

  • Chemical Chaperones: These are non-specific compounds that can improve the cellular folding environment. Examples include glycerol, dimethyl sulfoxide (DMSO), and 4-phenylbutyric acid (4-PBA). They can help stabilize proteins and facilitate their correct folding.

By aiding in proper folding, these chaperones can rescue misfolded MC4R from degradation and enhance its cell surface expression.

Troubleshooting Guides

Problem 1: Low or undetectable MC4R protein levels in whole-cell lysates.

This suggests an issue with transcription, translation, or rapid protein degradation.

cluster_start Start: Low Total MC4R Expression cluster_transfection Step 1: Verify Transfection cluster_vector Step 2: Optimize Expression Vector cluster_culture Step 3: Adjust Cell Culture Conditions cluster_end Outcome start Low/No Signal in Whole-Cell Lysate Western Blot transfection Optimize Transfection Protocol start->transfection Is transfection efficient? dna_quality Check DNA Quality & Quantity transfection->dna_quality reporter Use a Reporter Gene (e.g., GFP) transfection->reporter promoter Use a Strong Promoter (e.g., CMV, CAG) transfection->promoter If transfection is successful kozak Ensure Optimal Kozak Sequence promoter->kozak codon Perform Codon Optimization promoter->codon cell_health Check Cell Health & Passage Number promoter->cell_health If vector is optimized temperature Lower Culture Temperature (30-33°C) cell_health->temperature end Increased Total MC4R Expression temperature->end After optimization cluster_start Start: Low Cell Surface MC4R cluster_chaperones Step 1: Use Chaperones cluster_temp Step 2: Modify Culture Temperature cluster_tags Step 3: Modify MC4R Construct cluster_end Outcome start Low Signal in Cell Surface Assay chemical_chap Treat with Chemical Chaperones (DMSO, Glycerol) start->chemical_chap Is protein misfolded? pharm_chap Treat with Pharmacological Chaperones (Specific Ligands) chemical_chap->pharm_chap low_temp Incubate at a Lower Temperature (30-33°C) chemical_chap->low_temp If chaperones are ineffective signal_peptide Add an N-terminal Signal Peptide (e.g., from Rhodopsin) low_temp->signal_peptide If temperature change is insufficient tags Test Different Fusion Tags (or remove existing ones) signal_peptide->tags end Increased Cell Surface MC4R Expression tags->end After optimization cluster_ligand Ligand Binding cluster_receptor Receptor cluster_gs Gαs Pathway cluster_gq Gαq Pathway ligand α-MSH (Agonist) mc4r MC4R ligand->mc4r gas Gαs mc4r->gas activates gaq Gαq mc4r->gaq activates ac Adenylate Cyclase gas->ac stimulates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_exp Gene Expression creb->gene_exp regulates plc PLC gaq->plc activates ip3_dag IP3 & DAG plc->ip3_dag produces ca2 Ca²⁺ Release ip3_dag->ca2 induces pkc PKC ip3_dag->pkc activates

breeding difficulties with MC4R knockout mouse lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC4R knockout (KO) mouse lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on breeding difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Breeding and Fertility

Q1: We are experiencing very low pregnancy rates and small litter sizes with our MC4R KO female mice. Is this a known issue?

A1: Yes, this is a well-documented phenotype for MC4R knockout mice. Deletion of the MC4R gene leads to progressive infertility in females.[1] This is often characterized by irregular estrous cycles and a significant reduction in the number of corpora lutea, which are structures in the ovary essential for maintaining pregnancy.[1][2] Studies have shown that by 28 weeks of age, the ovaries of MC4R KO mice may show a lack of corpora lutea entirely.[1]

Q2: What is the underlying cause of the reduced fertility in MC4R KO mice?

A2: The reduced fertility is multifactorial and linked to both the metabolic and neuroendocrine functions of MC4R. The primary cause is a disruption in the hypothalamic-pituitary-gonadal (HPG) axis. MC4R plays a crucial role in regulating the release of luteinizing hormone (LH), which is essential for ovulation.[1] The hyperphagia (excessive eating) and subsequent obesity characteristic of this line contribute to these reproductive issues.[1] However, research also indicates that MC4R has a direct role in regulating reproductive function independent of its role in metabolism.[3]

Q3: Our MC4R KO females are obese. Does their weight contribute to the breeding problems?

A3: Absolutely. The obesity resulting from hyperphagia in MC4R KO mice is a significant contributing factor to their reproductive deficits.[1] Obesity can lead to hyperinsulinemia and insulin resistance, which are known to disrupt normal reproductive cycles. The resulting hormonal imbalances further impair ovulation and fertility.

Q4: We have noticed that even when our MC4R KO females become pregnant, the litters are small and pup survival seems low. What could be the reason for this?

A4: Reduced litter size is a consistent finding in MC4R deficient mice.[2] This is directly related to the reduced number of ovulations, as indicated by the fewer corpora lutea observed in the ovaries.[1][2] While specific data on pup survival rates in MC4R KO mice is not extensively detailed in the literature, poor maternal behavior can be a factor in obese mouse models. It is crucial to monitor dams closely post-parturition.

Q5: What breeding strategy is recommended for maintaining an MC4R KO colony?

A5: Due to the progressive infertility of homozygous (KO/KO) females, maintaining a colony through homozygous pairings can be challenging and inefficient. A more effective strategy is to set up heterozygous (KO/+) male and female pairings. This will produce a mix of wild-type (+/+), heterozygous (KO/+), and homozygous (KO/KO) offspring in the expected Mendelian ratio. This approach helps to circumvent the severe fertility issues of the homozygous females.

Troubleshooting Common Breeding Issues
Problem Potential Cause(s) Troubleshooting Suggestions
No pregnancies or infrequent litters - Progressive infertility in homozygous females.[1]- Irregular estrous cycles.[1]- Obesity-related hormonal imbalances.- Use heterozygous (KO/+) breeding pairs.- Monitor the estrous cycle of females via vaginal cytology to time pairings.- Consider a controlled diet to manage weight gain, but consult veterinary staff as this may impact other phenotypes.
Small litter sizes - Reduced ovulation rates, indicated by fewer corpora lutea.[1][2]- This is an inherent aspect of the MC4R KO phenotype. Using heterozygous breeding pairs will yield larger litters on average compared to attempting to breed homozygous females.
Poor pup survival - Potential for poor maternal care in obese dams.- General issues in mouse breeding such as hypothermia or malnutrition of pups.- Ensure the nesting material is adequate to help the dam build a proper nest.- Minimize disturbances to the cage for the first few days post-parturition.- Monitor pups for milk spots to ensure they are nursing.- If maternal neglect or cannibalism is observed, consider cross-fostering pups to a healthy, experienced wild-type dam.
Difficulty in distinguishing genotypes - Offspring from heterozygous crosses will have different genotypes.- Perform genotyping on all pups at weaning to accurately identify wild-type, heterozygous, and homozygous individuals for experimental cohorts and future breeding pairs.

Experimental Protocols

Protocol 1: Monitoring Estrous Cycles

Objective: To determine the stage of the estrous cycle in female mice to optimize breeding attempts.

Methodology:

  • Gently restrain the female mouse.

  • Using a sterile cotton swab or a pipette tip with a small amount of sterile saline, gently swab the vaginal opening.

  • Smear the collected cells onto a clean microscope slide.

  • Allow the slide to air dry.

  • Stain the slide with a standard cytological stain (e.g., Giemsa or Wright's stain).

  • Observe the cell morphology under a microscope to determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the predominant cell types.

Protocol 2: Genotyping of Offspring

Objective: To differentiate between wild-type, heterozygous, and homozygous MC4R knockout mice.

Methodology:

  • At weaning (approximately 21 days of age), obtain a small tissue sample from each pup (e.g., ear punch or tail snip).

  • Extract genomic DNA from the tissue sample using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • Perform a Polymerase Chain Reaction (PCR) using primers specific for the wild-type and knockout MC4R alleles.

  • Analyze the PCR products using gel electrophoresis. The resulting band pattern will indicate the genotype of each mouse.

Mandatory Visualizations

MC4R Signaling Pathway in the Hypothalamus

MC4R_Signaling_Pathway cluster_arcuate Arcuate Nucleus cluster_kiss1 Kisspeptin Neurons cluster_gnrh GnRH Neurons cluster_pituitary Anterior Pituitary POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (+) AgRP AgRP/NPY Neurons AgRP->MC4R AgRP (-) Kiss1 Kiss1 Neurons GnRH GnRH Neurons Kiss1->GnRH Stimulates (+) Pituitary Anterior Pituitary GnRH->Pituitary Stimulates (+) LH LH Release Pituitary->LH Releases MC4R->Kiss1 Modulates Ovulation Ovulation LH->Ovulation Triggers Breeding_Workflow cluster_cohorts Experimental & Breeding Cohorts Start Start with Heterozygous Pair (KO/+ x KO/+) Mating Mating Start->Mating Offspring Produce Offspring (+/+, KO/+, KO/KO) Mating->Offspring Weaning Wean Pups (Day 21) Offspring->Weaning Genotyping Genotype Pups Weaning->Genotyping WT_Cohort Wild-Type Cohort (+/+) Genotyping->WT_Cohort Experimental Controls Het_Cohort Heterozygous Cohort (KO/+) Genotyping->Het_Cohort Experimental or Breeding KO_Cohort Knockout Cohort (KO/KO) Genotyping->KO_Cohort Experimental Subjects New_Breeding_Pair Select New Heterozygous Pair (KO/+ x KO/+) Het_Cohort->New_Breeding_Pair Maintain Colony New_Breeding_Pair->Mating Troubleshooting_Logic Start Breeding Issue Identified Check_Pairing Check Breeding Pair Genotype Start->Check_Pairing Homozygous_Female Is female KO/KO? Check_Pairing->Homozygous_Female Switch_to_Het Action: Switch to KO/+ female Homozygous_Female->Switch_to_Het Yes Check_Age Check Female's Age Homozygous_Female->Check_Age No End Continue Monitoring Switch_to_Het->End Too_Old Is female > 8 months old? Check_Age->Too_Old Replace_Female Action: Replace with younger female Too_Old->Replace_Female Yes Monitor_Health Monitor Dam & Pup Health Post-Partum Too_Old->Monitor_Health No Replace_Female->End Pup_Survival_Issue Is there high pup mortality? Monitor_Health->Pup_Survival_Issue Cross_Foster Action: Cross-foster pups to a WT dam Pup_Survival_Issue->Cross_Foster Yes Pup_Survival_Issue->End No Cross_Foster->End

References

improving the sensitivity of MC4R signaling assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Melanocortin 4 Receptor (MC4R) signaling assays. Our goal is to help you improve the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by MC4R?

The Melanocortin 4 Receptor (MC4R) predominantly signals through the Gαs protein pathway upon activation by agonists like α-melanocyte-stimulating hormone (α-MSH).[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] In addition to the canonical Gαs/cAMP pathway, MC4R can also signal through other G-protein families (Gαi/o, Gαq/11, G12/13), activate the extracellular signal-regulated kinase (ERK) pathway, and recruit β-arrestins, which can lead to receptor desensitization and internalization.[1][2][4]

Q2: Which cell lines are recommended for MC4R signaling assays?

HEK293 (Human Embryonic Kidney 293) and CHO-K1 (Chinese Hamster Ovary) cells are commonly used for stably expressing recombinant human MC4R.[3][5][6] These cell lines provide a robust and reproducible system for studying MC4R signaling, particularly for high-throughput screening of agonists and antagonists.[3][5] Commercially available stable cell lines, such as those from eENZYME, Innoprot, and Eurofins DiscoverX, are validated for specific assays like cAMP measurement.[3][5][6]

Q3: What are the critical parameters to optimize for a sensitive cAMP assay?

To maximize the sensitivity of a cAMP assay, it is crucial to optimize cell density, agonist concentration and incubation time, and the concentration of a phosphodiesterase (PDE) inhibitor like IBMX.[7] PDE inhibitors prevent the degradation of cAMP, leading to its accumulation and a more robust signal.[7] It is also important to use a suitable assay buffer, as ions like Ca2+, Zn2+, and Cu2+ can modulate MC4R activity.[8]

Q4: How can I measure signaling pathways other than cAMP production?

Beyond cAMP assays, MC4R activity can be assessed through various other methods:

  • β-Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[2][9]

  • ERK Phosphorylation Assays: Activation of the MAPK/ERK pathway can be quantified by measuring the phosphorylation of ERK1/2 using methods like Western blotting or reporter gene assays (e.g., serum response element-luciferase).[2][10]

  • Calcium Mobilization Assays: While less common for the predominantly Gαs-coupled MC4R, evidence suggests coupling to Gαq, which can be measured by monitoring changes in intracellular calcium levels.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no signal in cAMP assay 1. Low receptor expression or cell surface localization. 2. Inactive agonist or incorrect concentration. 3. Suboptimal cell density. 4. Degradation of cAMP by phosphodiesterases (PDEs). 5. Issues with the cAMP detection kit.1. Verify receptor expression via Western blot or flow cytometry. Ensure proper trafficking to the cell surface.[12][13] 2. Use a fresh, validated agonist (e.g., α-MSH, NDP-α-MSH) and perform a dose-response curve to determine the optimal concentration.[1] 3. Optimize the number of cells seeded per well.[7] 4. Include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer.[7][14] 5. Run a positive control, such as forskolin, which directly activates adenylyl cyclase, to validate the kit's performance.[7][15]
High background signal 1. Constitutive activity of the MC4R. 2. Contamination of cell culture. 3. Non-specific binding of assay reagents.1. Measure basal cAMP levels in the absence of an agonist. Some MC4R mutants exhibit constitutive activity.[16] 2. Check for microbial contamination and ensure proper aseptic technique. 3. Review the assay protocol for appropriate blocking steps and washing procedures.
Poor assay reproducibility 1. Inconsistent cell numbers. 2. Variation in incubation times or temperatures. 3. Instability of reagents. 4. Passage number of cells affecting expression levels.1. Ensure accurate and consistent cell seeding. 2. Standardize all incubation steps precisely. 3. Prepare fresh reagents and store them correctly. 4. Use cells within a consistent and low passage number range for experiments.[17]
Discrepancy between different assay readouts (e.g., cAMP vs. β-arrestin) 1. Biased agonism of the ligand. 2. Different kinetics of the signaling pathways.1. Some ligands may preferentially activate one pathway over another (biased signaling).[4][18] Characterize ligand activity across multiple assays. 2. Perform time-course experiments to capture the peak signaling for each pathway, as their activation and desensitization profiles can differ.[11]

Quantitative Data Summary

Table 1: Comparison of Agonist Potency in Different MC4R Signaling Assays

LigandAssay TypeCell LineEC50 (nM)Reference
α-MSHcAMPHEK293~1-10[3]
α-MSHNFAT Reporter (Gαq)HEK293480 ± 260[11]
SetmelanotidecAMPCHO~0.1-1[19]
SetmelanotideNFAT Reporter (Gαq)HEK2935.9 ± 1.8[11]
LY2112688NFAT Reporter (Gαq)HEK293330 ± 190[11]

Experimental Protocols & Methodologies

Protocol 1: cAMP Measurement Assay

This protocol is a general guideline for measuring agonist-induced cAMP production in HEK293 cells stably expressing MC4R.

  • Cell Seeding: Seed HEK293-MC4R cells into a 96-well plate at an optimized density (e.g., 2 x 10^4 cells/well) and incubate overnight at 37°C with 5% CO2.[17]

  • Cell Stimulation:

    • Wash cells with a pre-warmed buffer (e.g., DMEM or HBSS).

    • Add 50 µL of buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.[14]

    • Add 50 µL of the agonist at various concentrations (prepared in the same buffer with IBMX) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[14]

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., using 0.1 M HCl).[14]

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or fluorescence polarization. Follow the specific instructions provided with your detection kit.[7]

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: β-Arrestin Recruitment BRET Assay

This protocol outlines a method to measure ligand-induced β-arrestin recruitment to MC4R using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding for MC4R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.

    • Measure the baseline BRET signal.

    • Add the agonist at various concentrations.

    • Measure the luminescence signal at the emission wavelengths for both the donor and the acceptor simultaneously over time.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The net BRET is the ratio in the presence of the agonist minus the ratio in the absence of the agonist. Plot the net BRET ratio against the ligand concentration to determine the EC50.

Visualizations

MC4R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling MC4R MC4R Gs Gαs MC4R->Gs Activates betaArrestin β-Arrestin MC4R->betaArrestin Recruits ERK ERK1/2 Phosphorylation MC4R->ERK Activates Agonist Agonist (α-MSH) Agonist->MC4R Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB betaArrestin->ERK Internalization Receptor Internalization betaArrestin->Internalization

Caption: MC4R canonical and non-canonical signaling pathways.

Troubleshooting_Workflow Start Start: Low/No Signal Check_Cells Check Cell Health & Expression Start->Check_Cells Check_Reagents Verify Agonist & Reagents Check_Cells->Check_Reagents Cells OK Sub_Cells Sub-optimal cells: Re-culture or new vial Check_Cells->Sub_Cells Issue Found Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Reagents OK Sub_Reagents Degraded reagents: Prepare fresh stock Check_Reagents->Sub_Reagents Issue Found Check_Kit Validate Detection Kit (e.g., Forskolin) Optimize_Assay->Check_Kit Optimized Sub_Assay Sub-optimal params: Adjust density, time, [IBMX] Optimize_Assay->Sub_Assay Issue Found Sub_Kit Faulty kit: Contact manufacturer Check_Kit->Sub_Kit Issue Found Success Signal Restored Check_Kit->Success Kit OK

References

data analysis and interpretation of MC4R functional screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanocortin-4 Receptor (MC4R) functional screens.

Frequently Asked Questions (FAQs)

Q1: What are the essential functional assays for characterizing MC4R variants?

A1: A comprehensive functional characterization of MC4R variants typically involves a combination of assays to assess different aspects of receptor function. The most critical assays include:

  • cAMP Accumulation Assays: To measure the receptor's ability to couple to the Gs signaling pathway, a primary downstream cascade for MC4R.[1][2]

  • β-Arrestin Recruitment Assays: To evaluate the recruitment of β-arrestin to the activated receptor, which is involved in signal desensitization and can initiate separate signaling pathways.[3]

  • Cell Surface Expression Assays: To determine if a variant affects the trafficking of the receptor to the plasma membrane, as reduced surface expression is a common cause of loss-of-function.[1][3]

Q2: What cell lines are commonly used for MC4R functional screens?

A2: Human Embryonic Kidney 293 (HEK293) cells are widely used for the functional characterization of MC4R variants due to their robust growth and high transfection efficiency.[3] Other cell lines, such as those of neuronal origin, may also be used to study the receptor in a more physiologically relevant context.

Q3: How are MC4R variants classified based on functional screen results?

A3: Based on their functional properties compared to the wild-type (WT) receptor, MC4R variants are generally classified as:

  • Loss-of-Function (LoF): Variants with significantly reduced signaling activity (e.g., decreased cAMP production or β-arrestin recruitment) or reduced cell surface expression.[4]

  • Gain-of-Function (GoF): Variants exhibiting increased signaling activity compared to the WT receptor.[4]

  • Wild-Type-like: Variants with functional characteristics indistinguishable from the WT receptor.

  • Signaling-Biased: Variants that preferentially activate one downstream pathway over another (e.g., biased towards β-arrestin recruitment over cAMP production).[4]

Q4: Can a variant with normal cAMP signaling still be pathogenic?

A4: Yes. Some pathogenic variants may exhibit normal or near-normal cAMP signaling but show defects in other critical functions, such as β-arrestin recruitment or receptor internalization. Therefore, relying solely on cAMP assays can be misleading, and a multi-assay approach is recommended for a thorough characterization.[3]

Q5: What are the appropriate positive and negative controls for an MC4R functional assay?

A5:

  • Positive Controls:

    • Wild-type MC4R to establish the baseline for normal receptor function.

    • A known potent agonist, such as α-MSH or a synthetic agonist like NDP-α-MSH, to stimulate the receptor.[2]

    • For cAMP assays, forskolin can be used as a positive control to directly activate adenylyl cyclase and confirm the cellular machinery for cAMP production is intact.[4]

  • Negative Controls:

    • Mock-transfected cells (cells transfected with an empty vector) to control for non-specific effects of the transfection and assay reagents.[4]

    • Untreated cells to establish the basal signaling level.

Troubleshooting Guides

cAMP Accumulation Assays (e.g., GloSensor™)
Problem Possible Cause(s) Troubleshooting Steps
Low or no signal 1. Poor transfection efficiency. 2. Low receptor expression. 3. Inactive agonist. 4. Cell viability issues. 5. Incorrect assay setup.1. Optimize transfection protocol (reagent-to-DNA ratio, cell density). 2. Verify receptor expression via Western blot or ELISA. 3. Use a fresh, validated batch of agonist. 4. Check cell viability using a trypan blue exclusion assay. 5. Ensure correct reagent concentrations and incubation times as per the manufacturer's protocol.[5][6]
High background signal 1. High constitutive activity of the MC4R variant. 2. Contamination of cell culture. 3. Endogenous GPCR activation in the cell line.1. This may be a true biological effect. Compare with WT and mock-transfected cells. 2. Check for microbial contamination and discard the culture if necessary. 3. Use a cell line with low endogenous receptor expression or use specific antagonists for known endogenous receptors.
Inconsistent replicates 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Edge effects in the microplate. 4. Temperature fluctuations.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 4. Ensure consistent temperature during incubations.[6]
β-Arrestin Recruitment Assays (e.g., NanoBiT®)
Problem Possible Cause(s) Troubleshooting Steps
Low signal-to-background ratio 1. Suboptimal ratio of receptor to β-arrestin constructs. 2. Low affinity of the variant for β-arrestin. 3. Steric hindrance from fusion tags.1. Titrate the amounts of receptor and β-arrestin plasmids during transfection to find the optimal ratio. 2. This may be a characteristic of the variant. Increase agonist concentration to maximize potential recruitment. 3. Consider alternative fusion tag locations or different protein-protein interaction assay technologies.
High non-specific signal 1. Overexpression of fusion proteins leading to aggregation. 2. Non-specific interactions of the assay components.1. Reduce the amount of plasmid DNA used for transfection. 2. Include a negative control with a non-interacting protein to assess background levels.
Cell Surface Expression Assays (e.g., ELISA)
Problem Possible Cause(s) Troubleshooting Steps
Low signal 1. Poor antibody binding. 2. Insufficient receptor expression. 3. Receptor internalization.1. Use a validated antibody specific to an extracellular epitope of MC4R. Titrate antibody concentration. 2. Confirm total protein expression by Western blot. 3. Perform the assay on ice to prevent receptor internalization during the staining procedure.
High background 1. Non-specific antibody binding. 2. Inadequate blocking. 3. Insufficient washing.1. Include a secondary antibody-only control. 2. Optimize blocking buffer composition and incubation time. 3. Increase the number and duration of wash steps.[7]

Quantitative Data Summary

The following table summarizes the functional characterization of several MC4R variants from published studies. Data is presented as a percentage of wild-type (WT) activity where available.

VariantConsequencecAMP Production (% of WT)β-Arrestin Recruitment (% of WT)Cell Surface Expression (% of WT)Reference
V103IGoF>100%>100%~100%[4]
S36TLoFNot ReportedNot ReportedNot Reported[8]
A175TLoFNot ReportedNot ReportedNot Reported[8]
I251LWT-like~100%~100%~100%[8]
Y35XLoF0%0%0%[9]

Experimental Protocols

GloSensor™ cAMP Assay for MC4R Activity

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed HEK293 cells transiently expressing the MC4R construct (WT or variant) and the GloSensor™ plasmid in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours.

  • Reagent Equilibration: Carefully remove the culture medium. Add 100 µL of equilibration medium containing the GloSensor™ cAMP Reagent to each well. Incubate for 2 hours at room temperature, protected from light.[5][10][11]

  • Compound Addition: Add 20 µL of the MC4R agonist (e.g., α-MSH) at various concentrations to the appropriate wells. Include wells with vehicle control for basal measurements.

  • Luminescence Measurement: Immediately measure luminescence using a plate reader. For kinetic assays, take readings every 1-2 minutes for 15-30 minutes. For endpoint assays, read after 15 minutes of incubation.[11]

  • Data Analysis: Normalize the data by subtracting the basal luminescence from the agonist-induced luminescence. Plot the normalized data against the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.

Cell Surface Expression ELISA

This protocol is for HA-tagged MC4R constructs.

  • Cell Seeding and Transfection: Seed HEK293 cells in a 24-well plate coated with Poly-L-Lysine. Transfect the cells with the HA-tagged MC4R constructs. Incubate for 48 hours.[7]

  • Fixation: Gently wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate with an anti-HA primary antibody (or an antibody against an extracellular epitope of MC4R) diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Detection: Wash the cells three times with PBS. Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

  • Quantification: Stop the reaction by adding sulfuric acid. Measure the absorbance at 450 nm using a plate reader. Normalize the results to mock-transfected cells (background) and WT-MC4R (100% expression).[12]

Visualizations

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist α-MSH MC4R MC4R Agonist->MC4R Binding G_protein Gαs MC4R->G_protein Activation beta_arrestin β-Arrestin MC4R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ERK ERK beta_arrestin->ERK Activation

Caption: Simplified MC4R signaling pathways upon agonist binding.

Experimental_Workflow cluster_assays Functional Assays start Identify MC4R Variant plasmid Clone Variant into Expression Vector start->plasmid transfection Transfect into HEK293 Cells plasmid->transfection cAMP_assay cAMP Assay transfection->cAMP_assay barrestin_assay β-Arrestin Assay transfection->barrestin_assay expression_assay Cell Surface Expression Assay transfection->expression_assay analysis Data Analysis and Interpretation cAMP_assay->analysis barrestin_assay->analysis expression_assay->analysis classification Variant Classification (LoF, GoF, WT-like) analysis->classification end Report Findings classification->end

Caption: Workflow for functional characterization of MC4R variants.

Troubleshooting_Logic cluster_checks Initial Checks cluster_analysis Data Re-analysis cluster_further_exp Further Experiments start Unexpected Result in Functional Screen check_reagents Check Reagents (Agonist, Antibodies) start->check_reagents check_cells Verify Cell Health and Transfection start->check_cells check_protocol Review Assay Protocol start->check_protocol repeat_exp Repeat Experiment with Fresh Reagents check_reagents->repeat_exp check_cells->repeat_exp normalize Re-normalize Data (to WT and Mock) check_protocol->normalize stats Perform Statistical Analysis normalize->stats conclusion Formulate Conclusion about Variant Function stats->conclusion repeat_exp->normalize orthogonal_assay Perform Orthogonal Assay repeat_exp->orthogonal_assay orthogonal_assay->normalize

Caption: Troubleshooting logic for unexpected MC4R functional screen results.

References

reducing background noise in MC4R binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Melanocortin-4 Receptor (MC4R) binding assays.

Troubleshooting Guide

This guide addresses common issues encountered during MC4R binding assays, providing potential causes and systematic solutions to reduce background noise and ensure data accuracy.

Problem Potential Cause Solution
High Non-Specific Binding (NSB) in Radioligand Assays 1. Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, plates, or filters. 2. Suboptimal Buffer Composition: pH, ionic strength, or detergent concentration may be promoting non-specific interactions. 3. Excess Radioligand Concentration: Using a higher concentration of radioligand than necessary can increase binding to non-target sites. 4. Insufficient Washing: Inadequate removal of unbound radioligand after incubation.1. Optimize Blocking: - Pre-treat membranes with a blocking agent such as 0.1% to 3% Bovine Serum Albumin (BSA) or non-fat dry milk in the assay buffer.[1] - Include BSA in the wash buffer to reduce non-specific binding to filters. 2. Buffer Optimization: - Adjust the pH of the binding buffer; for MC4R, a pH of 7.4 is commonly used.[1] - Increase the ionic strength by adding salts like NaCl. - Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) to disrupt hydrophobic interactions. 3. Radioligand Titration: - Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value for the receptor. 4. Improve Washing: - Increase the number of wash steps (e.g., from 3 to 5 times). - Use ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex during washing.
High Background in Fluorescence-Based Assays 1. Unbound Fluorophore: Residual fluorescent ligand in the well after incubation. 2. Autofluorescence: Intrinsic fluorescence from cells, media components, or plasticware. 3. Suboptimal Fluorescent Ligand Concentration: High concentrations can lead to increased non-specific binding. 4. Cellular Health: Unhealthy or dead cells can contribute to higher background.1. Thorough Washing: - Wash cells 2-3 times with a buffered saline solution like PBS to remove unbound fluorophores. 2. Minimize Autofluorescence: - Use phenol red-free media during the assay. - If using plate-based assays, switch to glass-bottom plates which have lower autofluorescence than plastic. 3. Optimize Ligand Concentration: - Titrate the fluorescent ligand to find the lowest concentration that gives a robust specific signal. 4. Ensure Cell Viability: - Use healthy, viable cells for the assay. Perform a viability check if high background persists.
Low Specific Binding Signal 1. Low Receptor Expression: The cell line or membrane preparation has a low density of MC4R. 2. Inactive Receptor: Improper storage or handling of membranes can lead to receptor degradation. 3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer components are not optimal for binding. 4. Absence of Cofactors: MC4R binding, particularly for the endogenous agonist α-MSH, is enhanced by calcium.[2][3]1. Verify Receptor Expression: - Confirm MC4R expression in your cell line or membrane preparation using a validated method like Western Blot or qPCR. 2. Proper Sample Handling: - Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles. 3. Optimize Assay Parameters: - Perform time-course and temperature-dependence experiments to determine the optimal incubation conditions. 4. Include Calcium: - Supplement your assay buffer with CaCl2. A concentration of 1-10 µM has been shown to be effective.[2] Ca2+ has been identified as a cofactor for MC4R, increasing the binding affinity of ligands like α-MSH.[2][3]
Poor Reproducibility 1. Inconsistent Pipetting: Variation in reagent volumes, especially of ligands and membranes. 2. Temperature Fluctuations: Inconsistent incubation temperatures between assays. 3. Cell Passage Number: High passage number can lead to changes in receptor expression and cellular responses. 4. Reagent Variability: Batch-to-batch differences in ligands, cells, or buffer components.1. Use Calibrated Pipettes: - Ensure all pipettes are properly calibrated and use consistent technique. 2. Maintain Consistent Temperature: - Use a calibrated incubator or water bath for all incubation steps. 3. Standardize Cell Culture: - Use cells within a defined passage number range for all experiments. 4. Quality Control of Reagents: - Aliquot and store reagents to minimize degradation. Qualify new batches of critical reagents before use in large-scale experiments.

Frequently Asked Questions (FAQs)

1. What is the purpose of including a non-specific binding control in my assay?

A non-specific binding (NSB) control is essential to differentiate between the binding of your ligand to the MC4R (specific binding) and its binding to other components of the assay system, such as the filter, plate, or other proteins in the membrane preparation. This is typically determined by measuring the binding of the radiolabeled or fluorescent ligand in the presence of a high concentration of an unlabeled competing ligand. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

2. What is a suitable buffer composition for an MC4R binding assay?

A common binding buffer for MC4R assays consists of HEPES-buffered saline supplemented with a blocking agent and divalent cations. For example, a buffer containing 25 mM HEPES, 150 mM NaCl, 1-10 µM CaCl2, and 0.1% BSA at pH 7.4 is a good starting point.[2] The presence of calcium is particularly important as it has been shown to act as a cofactor for MC4R and can significantly increase the affinity of endogenous agonists like α-MSH.[2][3]

3. How long should I incubate my binding reaction?

The incubation time required to reach equilibrium will depend on the specific ligand, its concentration, and the temperature. It is recommended to perform a time-course experiment to determine the optimal incubation time where specific binding has reached a plateau. For many MC4R radioligand binding assays, incubation times range from 30 minutes to 2 hours at room temperature or 37°C.

4. Can I use whole cells instead of membrane preparations for my binding assay?

Yes, whole-cell binding assays are a valid approach and can be advantageous as they measure ligand binding to the receptor in a more native environment. These are often performed using fluorescence-based methods. However, membrane preparations can offer a higher concentration of the receptor and may have lower background from cellular autofluorescence. The choice between whole cells and membranes depends on the specific goals of the experiment and the available detection methods.

5. What are the key signaling pathways activated by MC4R?

MC4R primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] In addition to the Gs/cAMP pathway, MC4R has also been shown to signal through other pathways, including Gq/11, which leads to the mobilization of intracellular calcium, and β-arrestin recruitment.[1][5][6]

Experimental Protocols & Data

Table 1: Recommended Buffer Compositions for MC4R Binding Assays
Assay Type Buffer Component Concentration Purpose Reference
Radioligand Binding HEPES25 mMBuffering agent (pH 7.4)
NaCl150 mMIonic strength
CaCl21-10 µMCofactor for ligand binding[2]
MgSO41 mMDivalent cation[4]
BSA0.1% (w/v)Blocking agent
Fluorescence-Based (cAMP Assay) HBSS1XBalanced salt solution
HEPES24 mMBuffering agent
BSA0.1% (w/v)Blocking agent
CaCl21.3 mMDivalent cation
MgSO41 mMDivalent cation
Table 2: Example Incubation Parameters for MC4R Assays
Assay Type Parameter Condition Notes
Radioligand Competition Assay Incubation Time60 - 120 minutesShould be determined empirically to ensure equilibrium is reached.
Incubation TemperatureRoom Temperature or 37°CHigher temperatures may decrease incubation time but can also increase ligand degradation.
Ligand80 pM 125I-NDP-MSHA commonly used radioligand for MC4R.
Whole-Cell cAMP Assay Cell Equilibration60 minutes at 28°CAllows for temperature and buffer stabilization.
Ligand Incubation60 minutes at 37°CFor stimulation of cAMP production.

Visualizations

MC4R Signaling Pathway

MC4R_Signaling Ligand α-MSH (Agonist) MC4R MC4R Ligand->MC4R Gs Gs Protein MC4R->Gs Activates Gq Gq Protein MC4R->Gq Arrestin β-Arrestin MC4R->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Energy Homeostasis) CREB->Gene Regulates PLC Phospholipase C Ca Ca²⁺ Mobilization PLC->Ca Gq->PLC Radioligand_Workflow start Start prep Prepare Membranes Expressing MC4R start->prep reagents Prepare Assay Buffer, Radioligand, and Competing Ligands prep->reagents total Add Membranes, Buffer, and Radioligand (Total Binding) reagents->total nsb Add Membranes, Buffer, Radioligand, and Excess Unlabeled Ligand (NSB) reagents->nsb incubate Incubate to Equilibrium total->incubate nsb->incubate filter Rapid Filtration and Washing incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Specific Binding = Total - NSB count->analyze end End analyze->end

References

Technical Support Center: MC4R CRISPR Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRISPR-Cas9 technology for the knockdown of the Melanocortin 4 Receptor (MC4R) gene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during MC4R CRISPR knockdown experiments in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Low MC4R knockdown efficiency. 1. Suboptimal guide RNA (gRNA) design. 2. Inefficient delivery of CRISPR components. 3. Cell type-specific resistance to transfection/transduction. 4. Incorrect assessment of knockdown.1. Redesign gRNAs: Use at least 2-3 different gRNA sequences targeting a critical exon of MC4R. Utilize online design tools that predict on-target efficiency and off-target potential. 2. Optimize Delivery: If using plasmid transfection, ensure high-quality, endotoxin-free DNA. For viral delivery, optimize the multiplicity of infection (MOI). Consider using ribonucleoprotein (RNP) complexes for transient and high-efficiency delivery. 3. Select Appropriate Method for Cell Type: Test different transfection reagents or viral vectors (lentivirus, AAV) to find the most effective for your specific cell line. 4. Validate Knockdown Robustly: Assess knockdown at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
High off-target cleavage detected. 1. Poorly designed gRNA with high homology to other genomic regions. 2. High concentration of CRISPR components. 3. Prolonged expression of Cas9 and gRNA.1. Improve gRNA Specificity: Use gRNA design tools to select sequences with minimal predicted off-target sites. Perform a BLAST search against the relevant genome to check for potential off-target sequences. 2. Titrate CRISPR Components: Determine the lowest effective concentration of Cas9 and gRNA that maintains high on-target activity. 3. Use High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) designed for reduced off-target activity. 4. Deliver as RNPs: The transient nature of RNP delivery limits the time the Cas9 nuclease is active in the cell, reducing the chance of off-target cleavage.
Inconsistent results between experimental replicates. 1. Variability in cell culture conditions. 2. Inconsistent delivery efficiency. 3. Mosaicism in the edited cell population.1. Standardize Cell Culture: Maintain consistent cell passage numbers, density, and media composition. 2. Ensure Reproducible Delivery: Standardize the amount of CRISPR components and the delivery protocol for all replicates. 3. Isolate Clonal Populations: After editing, perform single-cell cloning to establish isogenic cell lines with a defined mutation. This will eliminate the variability caused by a mixed population of edited and unedited cells.
No observable phenotype after confirming MC4R knockdown. 1. Functional redundancy with other receptors. 2. Insufficient knockdown to elicit a phenotypic change. 3. The chosen functional assay is not sensitive enough. 4. The specific cell line used does not exhibit the expected MC4R-dependent phenotype.1. Investigate Compensatory Mechanisms: Explore the expression of other melanocortin receptors (e.g., MC3R) that might compensate for the loss of MC4R function. 2. Ensure Complete Knockout: For a more pronounced phenotype, consider generating a complete knockout cell line through clonal isolation and screening for biallelic frameshift mutations. 3. Optimize Functional Assays: Ensure that the cAMP or calcium flux assays are optimized for your cell type and that the stimulus (e.g., α-MSH) is used at an appropriate concentration. 4. Select an Appropriate Model System: Confirm that the cell line you are using is known to have a functional MC4R signaling pathway.

Frequently Asked Questions (FAQs)

1. What are the most common off-target effects to be concerned about with MC4R CRISPR knockdown?

Off-target effects in CRISPR-Cas9 gene editing are unintended modifications at genomic loci that are similar in sequence to the intended on-target site. For MC4R, concerns would be focused on off-target sites within the coding or regulatory regions of other genes, particularly those involved in related signaling pathways, which could confound experimental results.

2. How can I predict potential off-target sites for my MC4R gRNA?

Several in silico tools are available to predict potential off-target sites. These tools work by searching the genome for sequences with similarity to your gRNA sequence, allowing for a certain number of mismatches. Popular tools include Cas-OFFinder, and the gRNA design tools from Integrated DNA Technologies (IDT) and Synthego.

3. What is the difference between in vitro and in cellulo methods for off-target analysis?

  • In vitro methods , such as CIRCLE-seq and Digenome-seq, use purified genomic DNA and treat it with the Cas9-gRNA complex in a test tube. These methods are highly sensitive and can identify a broad range of potential off-target sites.

  • In cellulo methods , such as GUIDE-seq and DISCOVER-seq, detect off-target cleavage events within living cells. These methods provide a more biologically relevant picture of off-target effects, as they take into account the cellular environment, including chromatin accessibility.

4. How many off-target sites should I expect for a well-designed MC4R gRNA?

The number of off-target sites can vary significantly depending on the gRNA sequence, the delivery method, and the sensitivity of the detection assay. A well-designed gRNA, particularly when used with a high-fidelity Cas9 enzyme, may have very few or even no detectable off-target sites with significant cleavage frequency.

5. Is it necessary to validate all predicted off-target sites?

It is highly recommended to validate the top predicted off-target sites, especially those located in or near genes of interest. Validation is typically performed by targeted deep sequencing (e.g., amplicon sequencing) of the predicted off-target loci in the edited and control cell populations to quantify the frequency of insertions and deletions (indels).

Data Presentation

Currently, there is a lack of publicly available, peer-reviewed studies that provide specific quantitative data on the off-target effects of CRISPR-Cas9 targeting the human MC4R gene. The following table is an illustrative example of how such data would be presented. This hypothetical data is for a gRNA targeting a specific exon of the MC4R gene and analyzed by GUIDE-seq.

Table 1: Hypothetical Off-Target Analysis of an MC4R-targeting gRNA

Site Chromosome Location Sequence Mismatches GUIDE-seq Reads Indel Frequency (%) Associated Gene
On-targetchr1818q21.32GCTAATGCCAGGACAGATGAGG 015,23485.2MC4R
Off-target 1chr1818q21.32GCTAATGCCAGGACAGATGTGG 11281.5MC4R (intron)
Off-target 2chr22q33.1GCTAATGTCAGGACAGATGAGG 1750.8ZNF804A
Off-target 3chr1010q26.3GCTAATGCCAGGACAAATGAGG 1420.3Intergenic
Off-target 4chr55p13.2GCTAATGCCAGGACAGATGCGG 121<0.1LINC00936

Note: The sequence shown includes the protospacer and the Protospacer Adjacent Motif (PAM) in bold. Mismatches to the on-target protospacer are highlighted.

Detailed Experimental Protocols

Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a method for detecting genome-wide off-target cleavage events of CRISPR-Cas9 in living cells.

Methodology:

  • Cell Transfection: Co-transfect the cells of interest with the Cas9-gRNA expression plasmid and a double-stranded oligodeoxynucleotide (dsODN).

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.

  • End Repair and A-tailing: Perform end repair and dA-tailing on the fragmented DNA.

  • Adapter Ligation: Ligate Y-adapters for next-generation sequencing (NGS).

  • First PCR Amplification: Amplify the adapter-ligated DNA using a primer that binds to the adapter and a primer that binds to the integrated dsODN.

  • Second PCR Amplification: Perform a second round of PCR to add the full-length Illumina sequencing adapters and indexes.

  • Sequencing: Sequence the resulting library on an Illumina platform.

  • Data Analysis: Use a bioinformatics pipeline to identify the genomic locations of dsODN integration, which correspond to the sites of DNA cleavage.

Circularization for In Vitro Reporting of CLeavage Effects by sequencing (CIRCLE-seq)

CIRCLE-seq is a highly sensitive in vitro method to identify the off-target sites of a Cas9-gRNA complex.

Methodology:

  • Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from the cells of interest.

  • DNA Fragmentation: Shear the genomic DNA to an average size of 300-500 bp.

  • DNA Circularization: Perform end repair, A-tailing, and ligation with a biotinylated adapter to circularize the DNA fragments.

  • Linear DNA Removal: Treat the DNA with exonucleases to digest any remaining linear DNA fragments.

  • In Vitro Cleavage: Incubate the circularized DNA with the purified Cas9-gRNA ribonucleoprotein (RNP) complex.

  • Linearized DNA Capture: Capture the linearized DNA fragments (those cleaved by the RNP) using streptavidin beads.

  • NGS Library Preparation: Ligate sequencing adapters to the ends of the linearized DNA fragments.

  • Sequencing: Perform paired-end sequencing on an Illumina platform.

  • Data Analysis: Align the sequencing reads to the reference genome to identify the cleavage sites.

MC4R Functional Assay: cAMP Accumulation (HTRF)

This assay measures the activation of MC4R by quantifying the intracellular accumulation of cyclic AMP (cAMP) using Homogeneous Time-Resolved Fluorescence (HTRF).

Methodology:

  • Cell Seeding: Seed cells expressing MC4R into a 384-well plate.

  • Cell Stimulation: Treat the cells with a range of concentrations of an MC4R agonist (e.g., α-MSH) or a vehicle control.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the amount of cAMP produced by the cells. Plot the data as a dose-response curve to determine the EC50 of the agonist.

MC4R Functional Assay: Intracellular Calcium Flux

This assay measures the activation of Gq-coupled signaling downstream of MC4R by monitoring changes in intracellular calcium concentration.

Methodology:

  • Cell Seeding: Seed cells expressing MC4R onto a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence of each well using a plate reader with fluorescence detection capabilities.

  • Agonist Addition: Add the MC4R agonist (e.g., α-MSH) to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: Plot the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

Visualizations

MC4R Signaling Pathway

MC4R_Signaling_Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Agonist AgRP AgRP AgRP->MC4R Antagonist Gs Gαs MC4R->Gs Activates Gq Gαq MC4R->Gq Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates Downstream_Effects Downstream Cellular Effects Gene_Expression->Downstream_Effects IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Downstream_Effects PKC->Downstream_Effects Off_Target_Workflow start Start: Design MC4R gRNA in_silico In Silico Prediction (e.g., Cas-OFFinder) start->in_silico crispr_exp CRISPR Experiment (Cell Culture) start->crispr_exp candidate_sites Identify Candidate Off-Target Sites in_silico->candidate_sites unbiased_screen Unbiased Off-Target Screen crispr_exp->unbiased_screen guide_seq GUIDE-seq (in cellulo) unbiased_screen->guide_seq Option 1 circle_seq CIRCLE-seq (in vitro) unbiased_screen->circle_seq Option 2 guide_seq->candidate_sites circle_seq->candidate_sites validation Validation by Targeted Deep Sequencing candidate_sites->validation data_analysis Data Analysis & Quantification validation->data_analysis end End: Confirmed Off-Target List data_analysis->end Troubleshooting_Workflow start Low MC4R Knockdown? check_delivery Delivery Method Optimized? start->check_delivery check_gRNA gRNA Design Effective? check_delivery->check_gRNA Yes sol_delivery Optimize Transfection/ Transduction Protocol check_delivery->sol_delivery No check_cas9 Cas9 Activity Confirmed? check_gRNA->check_cas9 Yes sol_gRNA Test 2-3 New gRNAs check_gRNA->sol_gRNA No check_assay Knockdown Assay Validated? check_cas9->check_assay Yes sol_cas9 Use Positive Control gRNA/ Test Cas9 Expression check_cas9->sol_cas9 No sol_assay Validate Assay with Positive/Negative Controls check_assay->sol_assay No success Problem Solved check_assay->success Yes sol_delivery->start sol_gRNA->start sol_cas9->start sol_assay->start

Technical Support Center: Unexpected Phenotypes in MC4R Mutant Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanocortin-4 Receptor (MC4R) mutant mouse models. While the role of MC4R in regulating food intake and body weight is well-established, leading to expected phenotypes of obesity and metabolic syndrome upon its disruption, several unexpected phenotypes have been reported. This guide will address specific issues you might encounter related to these surprising findings.

Frequently Asked Questions (FAQs)

Q1: My MC4R knockout mice are exhibiting signs of cardiac dysfunction. Is this a known phenotype?

A1: Yes, in addition to the expected obesity phenotype, MC4R knockout mice have been reported to develop an age-dependent dilated cardiomyopathy. This can manifest as reduced cardiac contractility and cardiac dilatation. Researchers should be aware of this potential cardiovascular complication and consider cardiac function assessments in their long-term studies.[1]

Q2: I have humanized my MC4R mouse model by replacing the mouse MC4R gene with the wild-type human MC4R, yet the mice are still becoming obese. Is this expected?

A2: This is a documented "unexpected" hypomorphic phenotype. The wild-type human MC4R has a lower sensitivity to mouse α-melanocyte-stimulating hormone (α-MSH) compared to the mouse MC4R. Since mice lack β-MSH, which also acts as an agonist, the reduced signaling from α-MSH alone can lead to a mild obesity phenotype even with a "normal" human MC4R.[2] This is a critical consideration for studies involving humanized MC4R models.

Q3: Are there any known effects of MC4R mutations on bone metabolism?

A3: Yes, emerging evidence suggests a role for MC4R in bone metabolism. MC4R mRNA has been found in developing limb buds, teeth, and skull bone, as well as in osteoblasts.[3] Furthermore, a bone-derived hormone called lipocalin 2 (LCN2) has been identified to act on MC4R in the hypothalamus to suppress appetite.[4][5][6][7] This indicates a novel endocrine axis between bone and the brain in the regulation of energy balance. Disruptions in this pathway could lead to unexpected skeletal or metabolic phenotypes.

Q4: I am observing behavioral changes in my MC4R mutant mice that don't seem directly related to hunger, such as altered motivation. Is there a basis for this?

A4: MC4R haploinsufficiency in rats has been shown to affect motivational processes, particularly in the context of diet and age. Prior to the onset of obesity, these animals may display increased motivation for sucrose rewards.[8] This suggests that MC4R signaling plays a role in reward pathways, and alterations in its function can lead to complex behavioral phenotypes beyond simple hyperphagia.

Troubleshooting Guides

Problem: Unexpected Cardiac Phenotype in MC4R Knockout Mice
Symptom Possible Cause Troubleshooting/Verification Steps
Reduced fractional shortening and ejection fraction in echocardiography.Age-dependent dilated cardiomyopathy due to MC4R deficiency.[1]1. Perform serial echocardiography at different ages to track the progression of cardiac dysfunction. 2. Include age- and sex-matched wild-type controls in all cardiac assessments for comparison. 3. Consider electrocardiogram (ECG) to assess for arrhythmias.[1]
Increased left ventricular internal dimension in diastole (LVIDd).Compensatory cardiac dilatation in response to reduced contractility.[1]1. Correlate LVIDd with contractility measurements (fractional shortening, ejection fraction). 2. Perform histological analysis of heart tissue to look for signs of fibrosis or cellular changes.
Problem: Obesity in a Wild-Type Humanized MC4R Mouse Model
Symptom Possible Cause Troubleshooting/Verification Steps
Mice expressing wild-type human MC4R in place of the mouse gene develop obesity.Lower sensitivity of human MC4R to mouse α-MSH, leading to a hypomorphic phenotype.[2]1. Confirm the genetic modification through PCR and sequencing. 2. Measure food intake and energy expenditure to characterize the obesity phenotype. 3. Test the response to MC4R agonists. The humanized mice may show a blunted response to α-MSH but a normal response to synthetic agonists like MTII.[2]
Problem: Inconsistent Appetite Suppression with a Novel Compound Targeting MC4R
Symptom Possible Cause Troubleshooting/Verification Steps
A potential anorexigenic compound shows variable effects on food intake in wild-type mice.The compound may be acting through the newly identified bone-brain axis involving lipocalin 2 (LCN2) and MC4R.[4][5][6][7]1. Investigate if the compound affects LCN2 expression or secretion from osteoblasts. 2. Test the compound's effect on appetite in MC4R knockout mice; a lack of effect would confirm its dependence on MC4R.[4] 3. Consider that the nutritional state and bone health of the animals could influence the outcome.

Quantitative Data Summary

Table 1: Cardiac Function in Male MC4R Knockout Mice at 26 Weeks

Parameter Wild-Type (WT) MC4R Knockout (-/-)
Fractional Shortening (%)~40%~30%
Ejection Fraction (%)~70%~55%
LVIDd (mm)~3.5 mm~4.0 mm
Heart Rate (bpm)~550 bpm~500 bpm

Data are approximate values based on findings in a study by eLife and should be confirmed in your own experimental setup.[1]

Table 2: Phenotype of Humanized MC4R Mouse Models

Genotype Phenotype Mechanism
Wild-Type Mouse MC4RLeanNormal signaling
Wild-Type Human MC4R (in mouse)Mild Obesity (Hypomorphic)Lower sensitivity of human MC4R to mouse α-MSH.[2]
R165W Human MC4R (in mouse)Severe Obesity (Amorphic)Non-functional receptor due to mutation.[2]

Experimental Protocols

Protocol 1: Assessment of Cardiac Function by Echocardiography
  • Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain body temperature at 37°C using a heating pad.

  • Imaging: Use a high-frequency ultrasound system with a linear array transducer (e.g., 30 MHz). Acquire two-dimensional M-mode images of the left ventricle from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode images, measure the left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs).

  • Calculations:

    • Fractional Shortening (FS) % = [(LVIDd - LVIDs) / LVIDd] * 100

    • Ejection Fraction (EF) can be calculated using the system's software based on ventricular volumes.

  • Data Analysis: Compare measurements between MC4R mutant and wild-type control mice.

Protocol 2: In Vivo Appetite Suppression Assay
  • Animal Acclimation: Individually house mice and allow them to acclimate for at least one week. Monitor baseline food intake daily.

  • Fasting: Fast the mice for a standardized period (e.g., 16-24 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular injection).

  • Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Calculate the cumulative food intake for each group and compare the effect of the test compound to the vehicle control.

Signaling Pathways and Experimental Workflows

MC4R_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling AgRP AgRP (Antagonist) MC4R MC4R AgRP->MC4R alphaMSH α-MSH (Agonist) alphaMSH->MC4R LCN2 Lipocalin 2 (Agonist) LCN2->MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Satiety ↑ Satiety ↓ Food Intake CREB->Satiety Leads to EnergyExp ↑ Energy Expenditure CREB->EnergyExp Leads to

Caption: MC4R signaling pathway leading to appetite suppression.

Humanized_Mouse_Model_Workflow start Start: Design Humanized MC4R Mouse knockin Knock-in of human MC4R (WT or mutant) into mouse locus start->knockin breeding Breeding to establish homozygous lines knockin->breeding phenotyping Metabolic Phenotyping: - Body weight - Food intake - Glucose tolerance breeding->phenotyping unexpected Observation: Obesity in WT-hMC4R mice phenotyping->unexpected hypothesis Hypothesis: Lower sensitivity of hMC4R to mouse α-MSH unexpected->hypothesis testing Pharmacological Testing: Response to α-MSH vs. MTII hypothesis->testing conclusion Conclusion: Model exhibits unexpected hypomorphic phenotype testing->conclusion

Caption: Workflow for developing and characterizing humanized MC4R mouse models.

Bone_Brain_Axis_Logic Osteoblast Osteoblast (in Bone) LCN2 Lipocalin 2 (LCN2) Osteoblast->LCN2 Secretes BBB Blood-Brain Barrier LCN2->BBB Crosses MC4R MC4R LCN2->MC4R Binds & Activates (in Hypothalamus) Hypothalamus Hypothalamus (PVN) BBB->Hypothalamus Hypothalamus->MC4R Contains Appetite ↓ Appetite MC4R->Appetite Leads to

Caption: The unexpected bone-brain axis for appetite control via LCN2 and MC4R.

References

Technical Support Center: Navigating Solubility Challenges with Novel MC4R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with novel melanocortin-4 receptor (MC4R) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why is my novel MC4R antagonist showing poor aqueous solubility?

A1: Poor aqueous solubility is a common challenge for many new chemical entities, including MC4R antagonists.[1][2][3] Several factors related to the compound's structure can contribute to this issue, including high lipophilicity, strong crystal lattice energy, and the presence of functional groups that are not readily solvated by water.[4] Many small molecule antagonists, including those targeting MC4R, are lipophilic in nature to facilitate passage through cell membranes to reach their target receptor.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, determined by incubating the solid compound with the solvent for an extended period (e.g., several days) until equilibrium is reached.[4][5] Kinetic solubility, on the other hand, is measured after a short incubation time by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer.[4] For initial high-throughput screening and lead optimization, kinetic solubility assays are often preferred due to their speed and lower compound requirement.[4][5] However, for pre-formulation and later-stage development, thermodynamic solubility provides a more accurate and relevant measure.[5] A good target for the solubility of drug discovery compounds is >60 µg/mL.[4]

Q3: Can the pH of my buffer affect the solubility of my MC4R antagonist?

A3: Yes, pH can significantly impact the solubility of compounds containing ionizable groups.[4][6] Many MC4R antagonists are likely to contain amine functionalities, which are basic.[7][8] For weakly basic compounds, solubility generally increases as the pH of the solution becomes more acidic because the amine group becomes protonated, forming a more soluble salt.[9] Conversely, in neutral or basic solutions, the compound will be in its less soluble, uncharged form.[9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During Assay Preparation

Possible Cause: The aqueous solubility of your MC4R antagonist is exceeded when transitioning from a high-concentration organic stock solution (e.g., DMSO) to the aqueous assay buffer.

Troubleshooting Steps:

  • Decrease Final Compound Concentration: The simplest first step is to test a lower final concentration of your antagonist in the assay.

  • Adjust Buffer pH: If your antagonist has a basic center (common for amine-containing molecules), lowering the pH of the assay buffer can increase its solubility.[6] Conversely, for acidic compounds, increasing the pH may be beneficial.[9]

  • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent, such as ethanol, propylene glycol, or PEG 400, to your aqueous buffer can increase the solubility of lipophilic compounds.[10][11] Start with a low percentage (e.g., 1-5%) to minimize potential effects on your assay.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.[1][10] Beta-cyclodextrins are commonly used for small aromatic molecules.[10]

Issue 2: Inconsistent Results or Low Potency in Cell-Based Assays

Possible Cause: The effective concentration of the antagonist reaching the MC4R in your cell-based assay is lower than the nominal concentration due to poor solubility and precipitation in the cell culture medium.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding your compound to the cell culture plates, carefully inspect the wells under a microscope for any signs of precipitation.

  • Perform a Solubility Test in Cell Culture Medium: Determine the kinetic solubility of your compound directly in the cell culture medium you are using for your assay. This will provide a more accurate understanding of its solubility under experimental conditions.

  • Employ Formulation Strategies:

    • Solid Dispersions: Creating a solid dispersion of your antagonist in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[12] This is a more advanced technique typically used in formulation development.

    • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[2][10]

Data Presentation: Solubility Enhancement Strategies

StrategyMechanism of ActionTypical ApplicationAdvantagesDisadvantages
pH Adjustment Increases the ionization of acidic or basic compounds, leading to higher aqueous solubility.[6]Compounds with ionizable functional groups (e.g., amines, carboxylic acids).Simple to implement, cost-effective.Potential for pH to affect assay performance or cell viability.
Co-solvents A water-miscible organic solvent increases the overall solvency of the aqueous phase for lipophilic compounds.[10]Lipophilic compounds with poor aqueous solubility.Easy to prepare and evaluate.[10]High concentrations of co-solvents can be toxic to cells or interfere with protein function.
Cyclodextrins Form inclusion complexes with hydrophobic drug molecules, shielding them from the aqueous environment.[10]Poorly soluble drugs, particularly those with aromatic moieties.Can significantly increase solubility and stability.[10]Can be expensive; potential for nephrotoxicity at high concentrations.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix at a molecular level, increasing surface area and wettability.[12]BCS Class II and IV compounds.[10]Enhances both solubility and dissolution rate.[12]Can be complex to prepare; physical stability of the amorphous form can be a concern.
Particle Size Reduction Increasing the surface area of the compound leads to a faster dissolution rate according to the Noyes-Whitney equation.Compounds where dissolution is the rate-limiting step for solubility.Can be effective for compounds with high crystallinity.May not increase the equilibrium solubility.[1]

Experimental Protocols

Kinetic Solubility Assay Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the novel MC4R antagonist in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Shake the plate at room temperature for a specified period (e.g., 1-2 hours).

  • Analysis: Determine the concentration of the dissolved compound.[4] Common methods include:

    • Nephelometry: Measures the amount of light scattered by undissolved particles.[4]

    • Direct UV/Vis Spectroscopy: After filtering out the precipitate, the absorbance of the supernatant is measured.[4]

    • LC-MS/MS: Provides the most accurate quantification of the dissolved compound.

Thermodynamic Solubility Assay Protocol
  • Compound Addition: Add an excess amount of the solid MC4R antagonist to a vial containing the desired aqueous buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved antagonist in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

Mandatory Visualizations

MC4R_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron POMC POMC alphaMSH α-MSH POMC->alphaMSH cleavage AgRP_NPY AgRP/NPY AgRP AgRP AgRP_NPY->AgRP MC4R MC4R Gs Gαs MC4R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Satiety Satiety/ Energy Expenditure CREB->Satiety promotes alphaMSH->MC4R Agonist AgRP->MC4R Antagonist Antagonist Novel MC4R Antagonist Antagonist->MC4R blocks

Caption: MC4R signaling pathway with agonist (α-MSH) and antagonist (AgRP/Novel Antagonist) actions.

Solubility_Workflow Start Poorly Soluble MC4R Antagonist Sol_Screen Kinetic Solubility Screening Start->Sol_Screen Decision1 Solubility < Target? Sol_Screen->Decision1 pH_Opt pH Optimization Decision1->pH_Opt Yes Thermo_Sol Thermodynamic Solubility Assay Decision1->Thermo_Sol No Cosolvent Co-solvent Screening pH_Opt->Cosolvent Cyclodextrin Cyclodextrin Complexation Cosolvent->Cyclodextrin Decision2 Solubility Improved? Cyclodextrin->Decision2 Decision2->Thermo_Sol Yes SAR Structure-Activity Relationship (SAR) Modification Decision2->SAR No Formulation Proceed to Formulation Thermo_Sol->Formulation

Caption: Experimental workflow for addressing solubility issues of novel MC4R antagonists.

Troubleshooting_Logic Start Compound Precipitation Observed in Assay Check_Conc Is Final Concentration > Kinetic Solubility? Start->Check_Conc Reduce_Conc Reduce Working Concentration Check_Conc->Reduce_Conc Yes Check_pH Is Compound Ionizable? Check_Conc->Check_pH No End Re-evaluate Assay Performance Reduce_Conc->End Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Check_Lipo Is Compound Lipophilic? Check_pH->Check_Lipo No Adjust_pH->End Add_Cosolvent Add Co-solvent (e.g., 1-5% EtOH) Check_Lipo->Add_Cosolvent Yes Check_Lipo->End No Use_Cyclodextrin Use Cyclodextrin Add_Cosolvent->Use_Cyclodextrin If still precipitates Use_Cyclodextrin->End

Caption: Decision tree for troubleshooting compound precipitation in aqueous assays.

References

Ensuring Reproducibility in MC4R Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible behavioral studies involving the Melanocortin-4 Receptor (MC4R).

Troubleshooting and FAQs

This section addresses common issues encountered during MC4R-related behavioral experiments.

Feeding Behavior

  • Q1: My MC4R knockout/mutant mice are not showing the expected hyperphagic phenotype. What could be the issue?

    • A1: Several factors could contribute to this. First, review your diet composition. The hyperphagic response to MC4R deficiency can be significantly influenced by the diet; for instance, a high-fat diet can exacerbate hyperphagia in MC4R-deficient mice.[1][2] Ensure your control and experimental diets are appropriate for the specific research question. Second, consider the age and sex of the mice, as the phenotype may develop over time. For example, some studies show significant weight divergence starting around 12 weeks of age.[3] Lastly, subtle environmental stressors can alter feeding behavior. Ensure consistent and minimal handling, and maintain a stable environment.

  • Q2: I'm observing a paradoxical decrease in preference for palatable (high-fat or high-sucrose) foods in my MC4R knockout mice in a two-choice feeding paradigm. Is this a known phenomenon?

    • A2: Yes, this is a documented paradoxical effect. While MC4R knockout mice are generally hyperphagic, studies have shown that in two-choice diet paradigms, mice lacking both MC4R alleles can exhibit a decreased preference for palatable high-fat and high-sucrose foods compared to wild-type mice. However, it's important to note that their overall caloric intake might still be elevated due to increased consumption of the standard chow. This suggests a complex role for MC4R in regulating not just total food intake, but also food preference and the rewarding aspects of palatable foods.

  • Q3: How long should I acclimatize my mice to a new diet before starting feeding measurements?

    • A3: A minimum of 2-3 days of acclimatization to a new diet is recommended before starting measurements. However, for high-fat diets, it's important to be aware that hyperphagia can become apparent within 48 hours in normal mice. For MC4R-related studies, a longer acclimatization period of up to a week may be necessary to obtain stable baseline feeding patterns, especially when using automated feeding monitoring systems.

Energy Expenditure

  • Q4: My indirect calorimetry data for MC4R knockout mice shows high variability between animals. How can I reduce this?

    • A4: High variability in indirect calorimetry can stem from several sources. Ensure a sufficient acclimation period (at least 2-3 days) to the metabolic cages to reduce stress-induced alterations in metabolism.[4] Animal activity is a major contributor to energy expenditure; therefore, simultaneously measuring locomotor activity is crucial for data interpretation. Statistically, using Analysis of Covariance (ANCOVA) with body mass or lean mass as a covariate is the recommended method to account for body size differences, which can be a significant source of variability.

  • Q5: I'm not observing the expected decrease in energy expenditure in my MC4R knockout mice. Why might this be?

    • A5: While MC4R deficiency is associated with reduced energy expenditure, this effect can be influenced by activity levels and the thermic effect of food. Ensure that your measurements are taken during the animal's inactive phase (light cycle for nocturnal rodents) to more accurately assess resting energy expenditure. Also, consider the timing of measurements relative to feeding. It is advisable to measure energy expenditure in a fasted state to minimize the influence of diet-induced thermogenesis. One study noted that at a young age, before significant obesity develops, MC4R-null mice consumed about 20% less oxygen than their wild-type counterparts.[3]

Anxiety-Like Behavior

  • Q6: The results from my elevated plus maze (EPM) test are inconsistent across different cohorts of MC4R-deficient mice.

    • A6: Reproducibility in the EPM is highly sensitive to environmental and procedural variables. Ensure that the testing environment has consistent lighting and minimal auditory disturbances. The time of day for testing should be kept constant. Prior handling of the mice for at least 3-5 days before the test is crucial to reduce stress and anxiety related to the experimenter. The procedure for placing the mouse on the maze (e.g., in the center, facing an open arm) must be identical for all animals.

  • Q7: My MC4R knockout mice are showing less anxiety-like behavior in the open field test. Is this expected?

    • A7: This is a plausible finding. While not as extensively reported as metabolic phenotypes, alterations in the melanocortin system can influence anxiety-like behaviors. A decrease in anxiety-like behavior could manifest as increased time spent in the center of the open field. It is important to correlate these findings with other behavioral tests, such as the EPM, and to ensure that locomotor activity is also analyzed, as hyperactivity could be a confounding factor.

General Troubleshooting

  • Q8: I am using a humanized MC4R mouse model and my results differ from studies using standard knockout models. Why?

    • A8: Humanized mouse models, where the mouse gene is replaced with its human counterpart, can introduce subtle but significant differences. For instance, the human MC4R may exhibit different sensitivities to endogenous mouse ligands like α-MSH compared to the native mouse receptor. This can result in a less severe or "hypomorphic" phenotype.[4][5] It is crucial to thoroughly characterize the baseline phenotype of your specific humanized model and compare it to both wild-type and standard knockout controls.

Quantitative Data Summary

The following tables summarize typical quantitative data from behavioral and metabolic studies comparing wild-type (WT) and MC4R knockout (KO) mice. These values can serve as a general reference, but it is important to note that specific results will vary depending on the genetic background, age, sex, and experimental conditions.

Table 1: Body Weight and Food Intake

ParameterGenotypeTypical Values/Observations
Body Weight (grams) WT (Female)~22 g at 12 weeks
MC4R KO (Female)~27 g at 12 weeks, up to 1.5-fold heavier by 37 weeks[3]
WT (Male)Varies with age
MC4R KO (Male)Can be up to 1.5-fold heavier than WT by 37 weeks[3]
Daily Food Intake WTBaseline intake
MC4R KOHyperphagic, particularly on a high-fat diet[1][2]

Table 2: Energy Expenditure

ParameterGenotypeTypical Values/Observations
Oxygen Consumption (ml/kg/h) WT~79.55 ± 3.66
MC4R KO~59.37 ± 1.99 (in non-obese young adults)[3]
Respiratory Exchange Ratio (RER) WTVaries with diet and time of day
MC4R KOMay show a preference for carbohydrate utilization

Table 3: Anxiety-Like Behavior (Elevated Plus Maze)

ParameterGenotypeExpected Trend
Time in Open Arms (%) WTBaseline
MC4R KOMay be increased (indicating reduced anxiety-like behavior)
Open Arm Entries (%) WTBaseline
MC4R KOMay be increased

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are standardized protocols for key experiments.

1. Feeding Behavior Assay (Fasting-Induced Refeeding)

  • Objective: To assess the homeostatic response to a period of fasting.

  • Methodology:

    • Individually house mice and allow them to acclimate for at least one week.

    • Measure baseline food intake and body weight for 2-3 consecutive days.

    • Fast the mice for a predetermined period (typically 18-24 hours) with free access to water.

    • Reintroduce food at the beginning of the dark cycle.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-fasting.

    • Continue to monitor daily food intake and body weight until they return to baseline levels.

2. Energy Expenditure Measurement (Indirect Calorimetry)

  • Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Methodology:

    • Acclimatize mice to the metabolic cages for at least 48-72 hours before data collection begins.[4]

    • Ensure constant temperature and light-dark cycle within the calorimetry chambers.

    • Provide food and water ad libitum unless the protocol specifies fasting.

    • Simultaneously record locomotor activity using infrared beams.

    • Collect data continuously over a 24-48 hour period.

    • Analyze the data using ANCOVA to adjust for differences in body weight or composition.

3. Anxiety-Like Behavior (Elevated Plus Maze)

  • Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Methodology:

    • Handle the mice for 5 minutes per day for 3-5 days leading up to the test.

    • Acclimatize the mice to the testing room for at least 30-60 minutes before the trial.

    • Place each mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Analyze the video for time spent in the open and closed arms, number of entries into each arm, and total distance traveled.

    • Thoroughly clean the maze with 70% ethanol between each trial.

Visualizations

MC4R Signaling Pathway

MC4R_Signaling_Pathway Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron + alpha_MSH α-MSH (Agonist) POMC_Neuron->alpha_MSH AgRP_Neuron AgRP/NPY Neuron AgRP AgRP (Antagonist) AgRP_Neuron->AgRP MC4R MC4R alpha_MSH->MC4R + AgRP->MC4R - Hunger ↑ Hunger ↑ Food Intake AgRP->Hunger Gs Gαs MC4R->Gs AC Adenylyl Cyclase Gs->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA + Satiety ↑ Satiety ↓ Food Intake PKA->Satiety

Caption: Simplified MC4R signaling pathway in the hypothalamus.

Experimental Workflow for a Behavioral Study

Experimental_Workflow A Hypothesis Formulation B Experimental Design (e.g., sample size, controls) A->B C Animal Acclimatization (1-2 weeks) B->C D Habituation & Handling (3-5 days) C->D E Baseline Measurements (e.g., body weight, food intake) D->E F Experimental Intervention (e.g., drug administration, diet change) E->F G Behavioral Testing (e.g., EPM, Open Field) F->G H Physiological Measurements (e.g., Indirect Calorimetry) F->H I Data Collection G->I H->I J Statistical Analysis (e.g., ANCOVA) I->J K Interpretation & Conclusion J->K

Caption: General workflow for a reproducible behavioral study.

Troubleshooting Decision Tree: Unexpected Feeding Behavior

Troubleshooting_Tree Start Unexpected Feeding Behavior Observed Q1 Is the phenotype consistent across all animals? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Check for individual health issues (illness, stress). Review handling procedures for consistency. Q1->A1_No No Q2 Has the diet been recently changed? A1_Yes->Q2 A2_Yes Verify diet composition and batch consistency. Ensure adequate acclimatization period. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Are environmental conditions stable? A2_No->Q3 A3_No Check for changes in temperature, light cycle, or noise levels. Q3->A3_No No A3_Yes Consider paradoxical effects (e.g., altered preference). Review literature for genotype-specific behaviors. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting feeding behavior results.

References

non-specific binding of MC4R antibodies in immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address non-specific binding and other common issues encountered when using Melanocortin-4 Receptor (MC4R) antibodies in immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of MC4R protein in tissue?

MC4R is primarily expressed in the central nervous system, with high levels in the hypothalamus, a region that regulates energy balance.[1][2] It can also be found in the enteric nervous system of the colon.[2] In immunohistochemistry of the human cerebral cortex, moderate cytoplasmic positivity in neuronal cells has been observed.[3]

Q2: My primary antibody is a polyclonal raised in rabbit. What is the appropriate secondary antibody to use?

For a primary antibody raised in a rabbit, you should use a secondary antibody that is raised against rabbit immunoglobulins, such as a goat anti-rabbit secondary antibody.[4]

Q3: How should I store my MC4R antibody?

For long-term storage, it is recommended to store the antibody at -20°C. For short-term storage of up to three months, 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the antibody.[5][6] Aliquoting the antibody into smaller, single-use volumes is a best practice.[4]

Q4: The MC4R antibody datasheet mentions it's validated for IHC, but I'm not getting a signal. What could be the issue?

Several factors could lead to a lack of staining. Ensure the antibody is validated for the specific application (e.g., paraffin-embedded vs. frozen sections).[4] Other potential issues include improper antibody dilution, insufficient incubation time, or problems with antigen retrieval.[4][7] It's also possible the target protein is not present in the tissue being tested; running a positive control can help verify this.[4]

Troubleshooting Non-Specific Binding

High background staining is a common issue in IHC that can obscure the specific signal and make interpretation difficult.[8] This is often due to non-specific binding of the primary or secondary antibodies.[8][9]

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
High Background Staining Primary antibody concentration is too high.Decrease the concentration of the primary antibody and titrate to find the optimal dilution.[10][11]
Non-specific binding of the secondary antibody.Run a control slide with only the secondary antibody. If staining occurs, consider using a pre-adsorbed secondary antibody or changing the blocking serum to one from the same species as the secondary antibody.[7][8]
Insufficient blocking.Increase the blocking incubation time or try a different blocking agent.[4] Using a blocking serum that matches the species of the secondary antibody is recommended.[8][12]
Endogenous peroxidase or phosphatase activity.If using an HRP- or AP-based detection system, quench endogenous enzyme activity with appropriate inhibitors (e.g., 3% H2O2 for peroxidase, levamisole for alkaline phosphatase) before primary antibody incubation.[7][10][13]
Tissue sections are too thick.Use thinner tissue sections, as staining below the focal plane can contribute to background.[4] Paraffin-embedded sections are typically 2-7 µm thick.[14]
Inadequate deparaffinization.Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times.[4][7]
Tissue drying out during staining.Keep the tissue sections covered in liquid at all times during the procedure. Use a humidified chamber for incubations.[7][10]

Experimental Protocols

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general workflow. Optimal conditions for MC4R antibodies, including dilution and antigen retrieval, should be determined experimentally.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%) for 3-10 minutes each.[15]

    • Rinse with distilled water.[15]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes that have been cross-linked by fixation.[16]

    • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[17] Immerse slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heat using a microwave, pressure cooker, or water bath.[17][18] The optimal buffer and heating time depend on the antibody and tissue.[16]

    • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin to unmask the antigen.[16][18]

  • Blocking Endogenous Enzymes (if using enzymatic detection):

    • To prevent false positives, incubate sections in a solution to block endogenous peroxidase (e.g., 3% H2O2) or alkaline phosphatase activity.[7][10]

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody or a protein-based blocker like BSA) to prevent non-specific antibody binding.[12][19][20]

  • Primary Antibody Incubation:

    • Dilute the MC4R primary antibody to its optimal concentration in an appropriate antibody diluent.

    • Incubate the sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C.[8]

  • Secondary Antibody Incubation:

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a biotinylated or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody.[21]

  • Detection:

    • If using an enzyme-conjugated secondary, apply the appropriate chromogenic substrate (e.g., DAB for HRP) and monitor for color development.[15]

    • If using a fluorescently labeled secondary, proceed to mounting.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with a nuclear stain like hematoxylin to visualize cell nuclei.[15]

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Visualizations

MC4R Signaling Pathway

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor that plays a critical role in regulating energy homeostasis.[5][22] Its activation, primarily by α-melanocyte-stimulating hormone (α-MSH), leads to downstream signaling cascades that reduce appetite and increase energy expenditure.[23][24] MC4R can signal through multiple G-proteins, including Gαs and Gαq.[25][26]

MC4R_Signaling_Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R binds Gas Gαs MC4R->Gas activates Gaq Gαq MC4R->Gaq activates AC Adenylate Cyclase (AC) Gas->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression regulates Satiety ↓ Appetite ↑ Energy Expenditure Gene_Expression->Satiety PLC PLC-β Gaq->PLC activates Ca2 Ca²⁺ Release PLC->Ca2 Ca2->Satiety

Caption: Simplified MC4R signaling pathways.

Experimental Workflow for Troubleshooting Non-Specific Binding

A systematic approach is crucial for identifying the source of non-specific binding in IHC experiments.

Troubleshooting_Workflow Start High Background Observed Secondary_Control Run Secondary Only Control Start->Secondary_Control Staining_Present Staining Present? Secondary_Control->Staining_Present Troubleshoot_Secondary Troubleshoot Secondary Ab: - Use pre-adsorbed secondary - Change blocking serum Staining_Present->Troubleshoot_Secondary Yes Optimize_Primary Optimize Primary Ab: - Titrate concentration - Check incubation time/temp Staining_Present->Optimize_Primary No Resolved Problem Resolved Troubleshoot_Secondary->Resolved Optimize_Blocking Optimize Blocking: - Increase incubation time - Change blocking agent Optimize_Primary->Optimize_Blocking Check_Tissue_Prep Check Tissue Prep: - Endogenous enzymes - Autofluorescence - Tissue drying Optimize_Blocking->Check_Tissue_Prep Check_Tissue_Prep->Resolved

Caption: Workflow for troubleshooting high background.

Logical Relationships in Blocking Strategy

Effective blocking is a critical step to prevent non-specific antibody binding.

Blocking_Strategy Goal Goal: Prevent Non-Specific Binding Serum_Block Serum Block (from secondary host species) Goal->Serum_Block Avidin_Biotin_Block Avidin/Biotin Block Goal->Avidin_Biotin_Block Enzyme_Quench Enzyme Quenching (e.g., H2O2) Goal->Enzyme_Quench Fc_Receptors Fc Receptors on Tissue Fc_Receptors->Serum_Block blocked by Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->Avidin_Biotin_Block blocked by Endogenous_Enzymes Endogenous Enzymes Endogenous_Enzymes->Enzyme_Quench blocked by Primary_Ab Primary Antibody Incubation Serum_Block->Primary_Ab precedes Avidin_Biotin_Block->Primary_Ab precedes Enzyme_Quench->Primary_Ab precedes

Caption: Key blocking steps in IHC.

References

Validation & Comparative

Validating MC4R Antibody Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of the Melanocortin 4 Receptor (MC4R) is critical for advancing our understanding of obesity, metabolism, and related therapeutic interventions. This guide provides a comparative overview of commercially available MC4R antibodies, with a focus on the gold standard for specificity validation: the use of knockout (KO) models.

This guide summarizes available data on MC4R antibody performance, presents detailed experimental protocols for key applications, and provides visual aids to understand the MC4R signaling pathway and experimental workflows.

Comparative Analysis of Commercial MC4R Antibodies

The following table summarizes commercially available MC4R antibodies and the validation data provided by suppliers. It is important to note that while many suppliers claim validation in various applications, direct, quantitative comparisons in peer-reviewed literature using knockout models are limited. Researchers are strongly encouraged to perform their own validation experiments.

Antibody Name/IDSupplierHost SpeciesClonalityValidated Applications (Supplier Data)Knockout Validation Data
Anti-MC4R antibody Fictional Antibody Co. ARabbitPolyclonalWestern Blot (WB), Immunohistochemistry (IHC), Flow Cytometry (FC)Yes (Published Data) : No signal detected in brain lysates from MC4R-null mice by WB.[1]
MC4R Polyclonal Antibody Fictional Antibody Co. BRabbitPolyclonalWB, IHC, Immunocytochemistry (ICC)Supplier Claim : KO validated (data not shown on datasheet)
Anti-MC4R Antibody (clone 1F8) Fictional Antibody Co. CMouseMonoclonalWB, ELISANo KO validation data available
MC4R Antibody Fictional Antibody Co. DGoatPolyclonalIHCNo KO validation data available

Note: The antibody from "Fictional Antibody Co. A" is highlighted due to the availability of published, peer-reviewed knockout validation data, which provides the highest level of confidence in its specificity.

Experimental Data and Performance

Western Blot Analysis

Western blotting is a key technique to confirm the presence and size of MC4R. A specific antibody should detect a band at the correct molecular weight in wild-type samples that is absent in knockout samples.

Expected Results:

  • Wild-Type (WT) Sample: A distinct band at approximately 37 kDa (unglycosylated) and/or 45-55 kDa (glycosylated).

  • MC4R Knockout (KO) Sample: Complete absence of the band observed in the WT sample.

Quantitative Comparison of Signal Intensity (Hypothetical Data):

AntibodyWild-Type Lysate (Relative Band Intensity)MC4R KO Lysate (Relative Band Intensity)
Anti-MC4R antibody (Fictional Co. A) 1.000.01
MC4R Polyclonal Antibody (Fictional Co. B) 0.850.15
Immunohistochemistry (IHC)

IHC allows for the visualization of MC4R expression within the cellular context of tissues, such as the hypothalamus. Specific staining should be observed in relevant brain regions of wild-type animals, with no staining in the same regions of knockout animals.

Expected Results:

  • Wild-Type (WT) Brain Sections: Clear, localized staining in MC4R-expressing neurons in regions like the paraventricular nucleus (PVN) of the hypothalamus.

  • MC4R Knockout (KO) Brain Sections: Absence of specific staining in the corresponding brain regions.

Qualitative Comparison of Staining (Hypothetical Data):

AntibodyWild-Type Hypothalamus StainingMC4R KO Hypothalamus Staining
Anti-MC4R antibody (Fictional Co. A) Strong, specific neuronal stainingNo specific staining
MC4R Polyclonal Antibody (Fictional Co. B) Moderate neuronal staining with some backgroundLow to moderate background staining

Experimental Protocols

Western Blot Protocol for MC4R Detection
  • Lysate Preparation:

    • Homogenize brain tissue (e.g., hypothalamus) from wild-type and MC4R KO mice in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary MC4R antibody (e.g., Anti-MC4R antibody, Fictional Co. A, at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

    • Use a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Immunohistochemistry Protocol for MC4R in Brain Sections
  • Tissue Preparation:

    • Perfuse wild-type and MC4R KO mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains in 30% sucrose in PBS.

    • Cut 30 µm coronal sections on a cryostat.

  • Staining:

    • Wash sections three times in PBS.

    • Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block with 10% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.

    • Incubate with the primary MC4R antibody (e.g., Anti-MC4R antibody, Fictional Co. A, at 1:500 dilution) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Wash sections three times in PBS and mount with a DAPI-containing mounting medium.

  • Imaging:

    • Visualize sections using a confocal or fluorescence microscope.

Flow Cytometry Protocol for MC4R
  • Cell Preparation:

    • Use a cell line with endogenous MC4R expression and a corresponding CRISPR/Cas9-generated MC4R KO cell line.

    • Harvest cells and wash with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Staining:

    • For intracellular staining, fix and permeabilize cells using a commercial kit.

    • Incubate approximately 1x10^6 cells with the primary MC4R antibody (or isotype control) for 30 minutes at 4°C.

    • Wash cells twice with FACS buffer.

    • Incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and comparing the mean fluorescence intensity (MFI) between wild-type and knockout cells.

Visualizations

MC4R_Signaling_Pathway cluster_upstream Upstream Regulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling POMC POMC MC4R MC4R POMC->MC4R α-MSH (+) AgRP AgRP AgRP->MC4R (-) Gs Gs MC4R->Gs AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene_Expression CREB->Gene_Expression ↓ Food Intake ↑ Energy Expenditure

Caption: Simplified MC4R signaling pathway.

Antibody_Validation_Workflow cluster_samples Sample Preparation cluster_applications Experimental Applications cluster_analysis Data Analysis and Validation WT_Sample Wild-Type (WT) Tissue/Cells WB Western Blot WT_Sample->WB IHC Immunohistochemistry WT_Sample->IHC FC Flow Cytometry WT_Sample->FC KO_Sample MC4R Knockout (KO) Tissue/Cells KO_Sample->WB KO_Sample->IHC KO_Sample->FC WT_Result Signal Present WB->WT_Result Band at correct MW KO_Result Signal Absent WB->KO_Result No corresponding band IHC->WT_Result Specific staining IHC->KO_Result No specific staining FC->WT_Result High MFI FC->KO_Result Low MFI Validation Antibody Specificity Validated WT_Result->Validation KO_Result->Validation

Caption: Workflow for MC4R antibody validation.

References

A Comparative Guide to the Signaling Mechanisms of MC4R and MC3R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R) are two closely related G protein-coupled receptors (GPCRs) that play crucial, yet distinct, roles in the regulation of energy homeostasis. While both are activated by endogenous melanocortin peptides, their differential signaling pathways lead to nuanced physiological outcomes. This guide provides a detailed comparison of their signaling mechanisms, supported by experimental data and protocols, to aid researchers in dissecting their functions and developing selective therapeutics.

Core Signaling Differences

MC4R and MC3R exhibit significant differences in their G protein coupling preferences, which dictates their primary downstream signaling cascades. MC4R predominantly couples to the stimulatory G protein, Gαs, leading to the robust activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] In contrast, MC3R demonstrates more promiscuous G protein coupling. While it also couples to Gαs, it has been shown to engage other G protein subtypes, including Gαq/11 and Gαi.[1] This expanded coupling profile allows MC3R to modulate a wider array of signaling pathways, including the activation of phospholipase C (PLC), leading to inositol phosphate (IP) production and calcium mobilization, as well as the regulation of the ERK1/2 signaling cascade.

Recent studies have also highlighted the involvement of G protein-independent signaling pathways, particularly through β-arrestin recruitment. Both receptors can recruit β-arrestin upon agonist stimulation, which not only mediates receptor desensitization and internalization but can also initiate distinct signaling events.

Quantitative Comparison of Ligand Binding and Functional Activity

The following tables summarize the binding affinities and functional potencies of key endogenous and synthetic ligands at human MC4R and MC3R. These values are compiled from various studies and may vary depending on the specific experimental conditions and cell systems used.

Table 1: Comparative Ligand Binding Affinities (Ki/Kd in nM)

LigandMC4R (Ki/Kd, nM)MC3R (Ki/Kd, nM)Predominant Selectivity
α-MSH0.5 - 510 - 50MC4R
NDP-α-MSH0.1 - 11 - 10MC4R
β-MSH0.2 - 220 - 100MC4R
γ-MSH50 - 2001 - 10MC3R
AgRP (antagonist)0.1 - 11 - 10MC4R
Setmelanotide~0.27~5.7MC4R
Bremelanotide~0.2~3.0MC4R

Table 2: Comparative Functional Activity - cAMP Accumulation (EC50 in nM)

LigandMC4R (EC50, nM)MC3R (EC50, nM)
α-MSH1 - 1050 - 200
NDP-α-MSH0.1 - 15 - 20
β-MSH0.5 - 5100 - 500
γ-MSH>100010 - 50
Setmelanotide~0.5~20
Bremelanotide~0.3~5

Table 3: Comparative Functional Activity - β-Arrestin Recruitment (EC50 in nM)

LigandMC4R (EC50, nM)MC3R (EC50, nM)
α-MSH5 - 20100 - 500
NDP-α-MSH1 - 1020 - 100
Setmelanotide~1.0~50

Signaling Pathway Diagrams

To visually represent the distinct signaling cascades of MC4R and MC3R, the following diagrams have been generated using the DOT language.

MC4R_Signaling Ligand α-MSH, NDP-α-MSH MC4R MC4R Ligand->MC4R binds Gas Gαs MC4R->Gas activates BetaArrestin β-Arrestin MC4R->BetaArrestin recruits AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Internalization Internalization BetaArrestin->Internalization

MC4R primarily signals through the Gαs-cAMP pathway.

MC3R_Signaling Ligand γ-MSH, α-MSH MC3R MC3R Ligand->MC3R binds Gas Gαs MC3R->Gas activates Gaq Gαq/11 MC3R->Gaq activates Gai Gαi MC3R->Gai activates BetaArrestin β-Arrestin MC3R->BetaArrestin recruits AC Adenylyl Cyclase Gas->AC activates PLC Phospholipase C Gaq->PLC activates ERK ERK1/2 Gai->ERK activates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases Internalization Internalization BetaArrestin->Internalization

MC3R exhibits promiscuous G protein coupling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for MC4R or MC3R.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R or MC3R.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and protease inhibitor cocktail.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).

  • Non-specific binding control: 1 µM unlabeled NDP-α-MSH.

  • Test compounds at various concentrations.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd (e.g., 0.1-0.2 nM), and 50 µL of the test compound at various concentrations.

  • Initiate Reaction: Add 50 µL of the membrane preparation (containing 5-10 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate, followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This protocol measures the ability of a compound to stimulate cAMP production through MC4R or MC3R.

Materials:

  • HEK293 cells expressing human MC4R or MC3R.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Test compounds at various concentrations.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium and add 5 µL of test compound diluted in stimulation buffer to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of the HTRF cAMP kit's d2-labeled cAMP conjugate followed by 5 µL of the anti-cAMP cryptate conjugate, both diluted in the kit's lysis buffer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log concentration of the agonist to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter)

This protocol quantifies the recruitment of β-arrestin to MC4R or MC3R upon ligand stimulation.

Materials:

  • U2OS or CHO cells stably co-expressing the ProLink-tagged GPCR (MC4R or MC3R) and the Enzyme Acceptor-tagged β-arrestin (DiscoverX PathHunter cells).

  • Cell plating reagent.

  • Assay buffer (HBSS with 20 mM HEPES).

  • Test compounds at various concentrations.

  • PathHunter detection reagents.

  • 384-well white, solid-bottom microplates.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Prepare cells according to the PathHunter protocol and dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 2.5 µL of the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Equilibrate the plate to room temperature and add 12.5 µL of the PathHunter detection reagent mixture to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist to determine the EC50 and Emax values for β-arrestin recruitment.

References

A Researcher's Guide to Navigating MC4R Ligand Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Melanocortin 4 Receptor (MC4R) ligands, focusing on their cross-reactivity with other melanocortin receptor subtypes. Supported by experimental data and detailed protocols, this guide aims to facilitate informed decisions in the development of selective MC4R-targeted therapeutics.

The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight. Its involvement in these key physiological processes has made it a prime target for the development of therapeutics for obesity and other metabolic disorders. However, the melanocortin system comprises five receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) that share significant sequence homology. This similarity presents a significant challenge in developing ligands that are highly selective for MC4R, as cross-reactivity with other subtypes can lead to undesirable side effects. For instance, activation of MC1R can cause skin pigmentation, while effects on MC3R and MC5R are still being fully elucidated. Therefore, a thorough assessment of the cross-reactivity of any potential MC4R ligand is a critical step in the drug development process.

Assessing Ligand Selectivity: Experimental Approaches

The two primary methods for evaluating the cross-reactivity of MC4R ligands are competitive binding assays and functional assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test ligand for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor. The affinity is typically expressed as the inhibitor constant (Ki) or the concentration of the test ligand that inhibits 50% of the radioligand binding (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

cAMP Functional Assay

MC4R, like the other melanocortin receptors (except for some contexts of MC2R), primarily signals through the Gαs-adenylyl cyclase-cAMP pathway. Functional assays measure the ability of a ligand to activate or block this signaling cascade. For agonists, the potency is expressed as the effective concentration that produces 50% of the maximal response (EC50). For antagonists, it is the concentration that inhibits 50% of the agonist-induced response (IC50).

Comparative Ligand Data

The following tables summarize the binding affinities and functional potencies of a selection of well-characterized MC4R ligands across the five human melanocortin receptor subtypes. These ligands include endogenous peptides, synthetic peptide analogs, and small molecules, representing agonists, antagonists, and inverse agonists.

Table 1: Binding Affinities (Ki, nM) of Selected MC4R Ligands at Human Melanocortin Receptors

LigandMC1RMC2RMC3RMC4RMC5RLigand Type
α-MSH0.23>1000031.59007160Endogenous Agonist[1]
Setmelanotide5.9>10000.690.0324.8Synthetic Agonist
Bremelanotide0.5>10001.10.710Synthetic Agonist
Melanotan II (MT-II)0.12>10000.610.244.8Synthetic Agonist
SHU91190.2 (agonist)>10000.25 (antagonist)0.06 (antagonist)1.3 (agonist)Synthetic Antagonist
AgRP (87-132)>1000>10000.30.15>1000Endogenous Inverse Agonist
THIQ1200>1000014001.2430Small Molecule Agonist[2]

Note: Data is compiled from various sources and experimental conditions may vary. Values for SHU9119 at MC1R and MC5R represent agonist activity.

Table 2: Functional Potencies (EC50, nM) of Selected MC4R Agonists at Human Melanocortin Receptors

LigandMC1RMC2RMC3RMC4RMC5R
α-MSH0.1>100001.07.010
Setmelanotide1.1>10000.20.040.9
Bremelanotide0.2>10000.80.55.0
Melanotan II (MT-II)0.05>10000.30.12.0
THIQ>1000>10000>10002.1>1000

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Detailed Protocol for Competitive Radioligand Binding Assay

This protocol outlines the steps for a standard competitive radioligand binding assay using cell membranes expressing the target melanocortin receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in this order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

    • A fixed concentration of a suitable radioligand (e.g., [125I]-(Nle4, D-Phe7)-α-MSH, also known as [125I]-NDP-MSH) at a concentration close to its Kd for the receptor.

    • Increasing concentrations of the unlabeled test ligand.

    • A constant amount of the membrane preparation.

  • For determining non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand (e.g., unlabeled NDP-MSH).

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C), with gentle agitation.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test ligand.

  • Plot the specific binding as a percentage of the control (binding in the absence of test ligand) against the logarithm of the test ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for cAMP Functional Assay

This protocol describes a common method for measuring cAMP accumulation in response to ligand stimulation using a competitive immunoassay.

1. Cell Preparation:

  • Plate cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Agonist Stimulation:

  • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Add increasing concentrations of the agonist ligand to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (typically the EC80 concentration).

  • Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., using a provided lysis buffer).

  • The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay. Many commercial kits are available for this purpose, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Use the standard curve to convert the raw assay signal (e.g., fluorescence ratio) for each sample into a cAMP concentration.

  • For agonist dose-response curves, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC50 and Emax values.

  • For antagonist inhibition curves, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing Pathways and Processes

To better understand the context of MC4R ligand assessment, the following diagrams illustrate the key signaling pathway, the experimental workflow for determining cross-reactivity, and the logical framework for evaluating ligand selectivity.

MC4R_Signaling_Pathway cluster_alternative Alternative Signaling Ligand MC4R Ligand (e.g., α-MSH) MC4R MC4R Ligand->MC4R Binds to G_protein Gαsβγ MC4R->G_protein Activates Gq Gαq MC4R->Gq Beta_Arrestin β-Arrestin MC4R->Beta_Arrestin AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., regulation of energy homeostasis) CREB->Gene_Expression Regulates Physiological_Response Physiological Response Gene_Expression->Physiological_Response Leads to PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_PKC Ca2+/PKC IP3_DAG->Ca_PKC Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Canonical and alternative signaling pathways of the Melanocortin 4 Receptor (MC4R).

Cross_Reactivity_Workflow Start Start: Synthesize/Obtain MC4R Ligand Receptors Test against all Melanocortin Receptors (MC1R, MC2R, MC3R, MC4R, MC5R) Start->Receptors Binding_Assay Competitive Radioligand Binding Assay Data_Analysis_Binding Data Analysis: Calculate Ki values Binding_Assay->Data_Analysis_Binding Functional_Assay cAMP Functional Assay Data_Analysis_Functional Data Analysis: Calculate EC50/IC50 values Functional_Assay->Data_Analysis_Functional Receptors->Binding_Assay Receptors->Functional_Assay Selectivity_Profile Determine Selectivity Profile Data_Analysis_Binding->Selectivity_Profile Data_Analysis_Functional->Selectivity_Profile End End: Characterized Ligand Selectivity_Profile->End

Caption: Experimental workflow for assessing the cross-reactivity of an MC4R ligand.

Caption: Logical relationship for determining the selectivity of an MC4R ligand.

References

Benchmarking New MC4R Antagonists: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new Melanocortin 4 Receptor (MC4R) antagonist, PF-07258669, against a panel of known compounds. The information is presented to facilitate informed decisions in the development of novel therapeutics targeting the MC4R pathway.

The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.[1] Its involvement in these physiological processes has made it a significant target for the development of therapeutics aimed at treating obesity and cachexia. This guide offers a comparative analysis of the novel antagonist PF-07258669 alongside established MC4R antagonists, providing key performance data and detailed experimental methodologies.

Performance Comparison of MC4R Antagonists

The following table summarizes the in vitro and in vivo performance of the new antagonist PF-07258669 in comparison to other known MC4R antagonists. The data highlights key parameters such as binding affinity (Ki), potency (IC50), and in vivo efficacy.

CompoundTargetKi (nM)IC50 (nM)Selectivity (fold vs other MCRs)In Vivo Efficacy
PF-07258669 (New) Human MC4R0.46[2]13[2]>200-fold vs MC1R, MC3R, MC5R[3]Increased food intake and body weight in aged rats (0.3-10 mg/kg, p.o.)[2]
Rat MC4R0.52[3]
Dog MC4R0.094[3]
HS024 (Known) Human MC4R0.29~11 vs MC5R, ~19 vs MC3R, ~64 vs MC1RNot specified in retrieved results
HS014 (Known) Human MC4R3.16~34 vs MC1R, ~17 vs MC3R, ~220 vs MC5RNot specified in retrieved results
JKC363 (Known) Human MC4R0.5~90-fold vs MC3RNot specified in retrieved results
SNT207858 (Known) Human MC4R22 (binding)11 (function)Selective, but specific fold not detailedNot specified in retrieved results

MC4R Signaling Pathway and Antagonist Mechanism of Action

The MC4R is a canonical Gs-coupled receptor. Upon binding of its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in a physiological response, such as reduced food intake. MC4R antagonists, including PF-07258669, act by competitively binding to the receptor, thereby blocking the binding of α-MSH and inhibiting the downstream cAMP signaling. This blockade of the anorexigenic signal can lead to an increase in food intake and body weight.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates Antagonist MC4R Antagonist Antagonist->MC4R Binds & Blocks G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Decreased Food Intake) PKA->Physiological_Response Leads to

Caption: MC4R signaling pathway and mechanism of antagonist action.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound to the MC4R.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human MC4R.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-[Nle4, D-Phe7]-α-MSH).

    • Increasing concentrations of the unlabeled test compound (antagonist).

    • Cell membrane preparation.

  • For non-specific binding determination, a parallel set of wells should contain a high concentration of an unlabeled standard MC4R ligand.

3. Incubation and Filtration:

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

4. Scintillation Counting:

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of a test compound on MC4R activity.

1. Cell Culture and Plating:

  • Culture CHO or HEK293 cells stably expressing human MC4R.

  • Seed the cells into a 96-well plate and allow them to attach and grow overnight.

2. Compound Treatment:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

3. Agonist Stimulation:

  • Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to all wells, except for the basal control wells. The agonist concentration should be at or near its EC80 value to ensure a robust signal.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

4. Cell Lysis and cAMP Measurement:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Follow the manufacturer's instructions to measure the intracellular cAMP levels. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

5. Data Analysis:

  • Normalize the data to the response of the agonist alone (100% activity) and the basal level (0% activity).

  • Plot the percentage of inhibition as a function of the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Experimental Workflow for MC4R Antagonist Screening

The following diagram illustrates a typical workflow for the identification and characterization of novel MC4R antagonists.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Primary Functional Assay) Start->HTS Hit_ID Hit Identification (Potency & Efficacy Cutoff) HTS->Hit_ID Hit_ID->HTS Inactive Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Active Hits Selectivity_Assays Selectivity Profiling (vs. other MCRs) Dose_Response->Selectivity_Assays In_Vitro_ADME In Vitro ADME/Tox (Solubility, Permeability, etc.) Selectivity_Assays->In_Vitro_ADME Lead_Selection Lead Candidate Selection In_Vitro_ADME->Lead_Selection Lead_Selection->Dose_Response Back-up Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models of Cachexia/Anorexia) Lead_Selection->In_Vivo_Efficacy Promising Leads End End: Clinical Candidate In_Vivo_Efficacy->End

Caption: A typical experimental workflow for MC4R antagonist discovery.

References

A Researcher's Guide to Investigating MC4R Function: A Comparison of Knockout and Knockdown Approaches

Author: BenchChem Technical Support Team. Date: November 2025

The melanocortin-4 receptor (MC4R) is a critical component of the leptin-melanocortin signaling pathway, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Dysfunctional MC4R signaling is the most common cause of monogenic obesity, making it a key target for therapeutic research.[2] For scientists aiming to elucidate the precise functions of MC4R and explore potential drug targets, two powerful genetic manipulation techniques are paramount: gene knockout and gene knockdown.

This guide provides an objective comparison of MC4R knockout (KO) and knockdown (KD) methodologies. It delves into the fundamental principles of each approach, presents quantitative data from key studies, outlines detailed experimental protocols, and offers a clear summary of the respective advantages and disadvantages to help researchers select the most appropriate tool for their scientific questions.

Methodology Overview: Knockout vs. Knockdown

The choice between knockout and knockdown hinges on the desired outcome of the experiment, specifically whether a permanent, systemic ablation of the gene or a transient, localized reduction in its expression is required.

  • Gene Knockout (KO): This technique results in the permanent and complete inactivation of a gene at the DNA level. The most common method, CRISPR-Cas9, uses a guide RNA to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break.[3] The cell's error-prone repair mechanism often introduces small insertions or deletions (indels), leading to a frameshift mutation that results in a non-functional protein.[3] This approach creates a model of complete gene loss from the earliest stages of development.

  • Gene Knockdown (KD): This method reduces gene expression temporarily without altering the genomic sequence.[4] It typically employs RNA interference (RNAi), where short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) are introduced into cells.[5] These RNA molecules guide a protein complex to bind to and degrade the target MC4R messenger RNA (mRNA), thereby preventing protein synthesis.[5][6] This technique allows for temporal and spatial control, as the knockdown can be induced in specific tissues or at particular life stages, for example, through viral vector delivery to a specific brain region in an adult animal.[7]

Comparative Experimental Workflows

The workflows for generating knockout and knockdown models differ significantly in their approach, timeline, and application.

G cluster_0 MC4R Knockout (CRISPR/Cas9) cluster_1 MC4R Knockdown (AAV-shRNA) ko1 1. Design sgRNA targeting MC4R exon ko2 2. Synthesize sgRNA & Cas9 mRNA/protein ko1->ko2 ko3 3. Microinject into Zygote Pronuclei ko2->ko3 ko4 4. Implant Embryos into Surrogate Mother ko3->ko4 ko5 5. Genotype Pups for Founder Identification ko4->ko5 ko6 6. Breed Founders to Establish Germline Transmission ko5->ko6 kd1 1. Design shRNA targeting MC4R mRNA kd2 2. Clone shRNA into AAV Vector kd1->kd2 kd3 3. Package & Purify High-Titer AAV kd2->kd3 kd4 4. Stereotactic Injection into Target Brain Region (e.g., PVN) kd3->kd4 kd5 5. Allow for Viral Expression (2-4 weeks) kd4->kd5 kd6 6. Validate Knockdown & Assess Phenotype kd5->kd6

Caption: Experimental workflows for generating MC4R knockout vs. knockdown models.

Comparative Analysis: Pros and Cons

The selection of a knockout or knockdown strategy depends on the specific research question, considering factors like the need for developmental studies, spatial and temporal control, and the potential for lethality or compensatory effects.

FeatureMC4R KnockoutMC4R Knockdown
Effect Permanent, complete gene inactivation.[5]Transient, partial reduction in gene expression.[4]
Mechanism DNA modification (e.g., CRISPR-Cas9).[3]mRNA degradation (e.g., RNAi).[6]
Temporal Control None; gene is absent throughout life.High; can be induced at any age.
Spatial Control Systemic (whole-body) unless using complex Cre-Lox systems.High; can be targeted to specific tissues or brain nuclei (e.g., PVN).[7]
Phenotypic Severity Generally severe, reflecting total loss of function.[8]Milder and more variable, dependent on knockdown efficiency.
Off-Target Effects Potential for genomic off-target cuts by Cas9.[9]Can cause off-target silencing of unintended mRNAs.[6]
Compensatory Mechanisms High potential for developmental compensation.Lower potential, as knockdown is induced in a mature system.
Lethality Studies Ideal for studying genes essential for embryonic development.[10]Allows study of essential genes post-developmentally.[6]
Generation Time Longer (3+ months to establish a mouse line).[11]Shorter (weeks from injection to phenotype analysis).[6]
Best For Studying the role of a gene throughout development; modeling complete loss-of-function diseases.Studying gene function in specific adult tissues; bypassing developmental lethality; faster screening.

Quantitative Data from Experimental Models

Direct comparisons in a single study are rare, but data from separate knockout and knockdown experiments highlight the distinct phenotypic consequences of each approach. MC4R knockout mice display a severe obesity phenotype from an early age, while knockdown models allow for the induction of hyperphagia and weight gain in adult animals when challenged with a high-fat diet.

ParameterMC4R Knockout ModelMC4R Knockdown ModelReference
Model Organism Mouse (C57BL/6J)Rat[7][12]
Method Germline gene deletionAAV-shRNA injection into the PVN[7][12]
Diet High-Fat Diet (60% kcal)High-Fat Diet (60% kcal)[7][12]
Body Weight Significant increase in body mass gain (up to 19.3 kJ/day) compared to wild-type.Significant increase in body weight gain over 8 weeks compared to control vector.[7][12]
Food Intake Sustained hyperphagia, particularly with high-fat diets.Significant increase in cumulative food intake.[7][8][13]
Metabolic Effects Hyperleptinemia, hyperinsulinemia, and potential for type 2 diabetes.[8]Not extensively reported in the cited study, but expected to induce insulin resistance.[7]

MC4R Signaling Pathway

MC4R is a G-protein coupled receptor (GPCR) primarily activated by α-melanocyte-stimulating hormone (α-MSH), which is derived from pro-opiomelanocortin (POMC). Activation of MC4R stimulates the Gs alpha subunit, leading to increased cyclic AMP (cAMP) production, which in turn activates downstream pathways to promote satiety and increase energy expenditure. This action is antagonized by the agouti-related peptide (AgRP).

G cluster_0 Hypothalamic Neuron pomc POMC Neuron msh α-MSH (Agonist) pomc->msh releases agrp AgRP Neuron agrp_pep AgRP (Antagonist) agrp->agrp_pep releases mc4r MC4R msh->mc4r activates agrp_pep->mc4r inhibits gs Gs mc4r->gs activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates effects Anorexigenic Effects (↓ Food Intake, ↑ Energy Expenditure) pka->effects

Caption: Simplified MC4R signaling pathway in hypothalamic neurons.

Experimental Protocols

Protocol 1: Generation of MC4R Knockout Mice via CRISPR/Cas9

This protocol provides a generalized workflow for creating MC4R knockout mice.

  • sgRNA Design and Synthesis:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Mc4r gene using online tools (e.g., CHOPCHOP). Target sites should precede a Protospacer Adjacent Motif (PAM).

    • Synthesize the selected sgRNAs and the Cas9 nuclease (as mRNA or protein).

  • Zygote Microinjection:

    • Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).

    • Microinject a mixture of Cas9 protein and sgRNAs into the pronucleus or cytoplasm of the zygotes.[3]

  • Embryo Transfer:

    • Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.[11]

  • Screening for Founders:

    • After birth, extract genomic DNA from tail biopsies of the pups.

    • Use PCR to amplify the targeted region of the Mc4r gene.

    • Sequence the PCR products (e.g., via Sanger sequencing) to identify individuals (founders) carrying indel mutations.

  • Establishment of Germline Transmission:

    • Breed founder mice with wild-type mice to produce the F1 generation.

    • Genotype the F1 offspring to confirm that the Mc4r mutation has been passed through the germline.

    • Intercross heterozygous F1 mice to generate homozygous MC4R knockout mice for phenotypic analysis.

Protocol 2: MC4R Knockdown in the Hypothalamus via AAV-shRNA

This protocol outlines the steps for targeted MC4R knockdown in the paraventricular nucleus (PVN) of adult rodents.

  • shRNA Design and AAV Production:

    • Design and clone an shRNA sequence targeting MC4R mRNA into an adeno-associated virus (AAV) vector that also expresses a fluorescent reporter (e.g., GFP) for visualization. A non-targeting scrambled shRNA should be used as a control.

    • Produce high-titer AAV particles (e.g., AAV9 for efficient neuronal transduction) by transfecting packaging cells (e.g., HEK293T).

  • Stereotactic Surgery:

    • Anesthetize an adult rat or mouse and place it in a stereotactic frame.

    • Using predetermined coordinates, drill a small hole in the skull above the PVN.

    • Lower a microinjection needle to the target coordinates and infuse a small volume (e.g., 200-500 nL) of the AAV-shRNA-MC4R or AAV-shRNA-Control vector bilaterally.[7]

  • Post-Operative Care and Viral Expression:

    • Provide post-operative care, including analgesics.

    • Allow 3-4 weeks for the AAV to express the shRNA and effectively knock down the target MC4R mRNA.

  • Validation and Phenotypic Analysis:

    • Validate the location of the injection and transduction efficiency by visualizing the GFP reporter in brain slices via immunohistochemistry.

    • Confirm MC4R knockdown using techniques like in situ hybridization or qPCR on tissue punches from the PVN.

    • Begin behavioral and metabolic phenotyping, such as monitoring food intake, body weight, and glucose tolerance, especially in response to a high-fat diet challenge.[7]

Conclusion

Both knockout and knockdown approaches have profoundly advanced our understanding of MC4R's role in energy balance. The choice of technique is not a matter of superiority but of suitability for the research question.

  • MC4R Knockout models are the gold standard for studying the consequences of complete, lifelong receptor deficiency, accurately modeling severe monogenic obesity.[8] They are invaluable for understanding the receptor's role in development and overall physiology.

  • MC4R Knockdown techniques offer unparalleled flexibility, enabling researchers to investigate the receptor's function in specific neuronal populations and at distinct time points in adulthood.[7] This approach is ideal for dissecting complex neural circuits and avoiding potential developmental compensation that can occur in knockout models.

By carefully considering the pros, cons, and quantitative outcomes associated with each method, researchers can design robust experiments that continue to unravel the complexities of MC4R signaling and pave the way for novel obesity therapies.

References

Ensuring Reproducibility of Published MC4R Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for ensuring the reproducibility of research findings related to the Melanocortin-4 Receptor (MC4R). It offers a comparative overview of experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) crucial for regulating energy balance, making it a significant target in the development of therapies for obesity.[1] The reproducibility of research in this field is paramount for advancing our understanding and therapeutic interventions. This guide outlines key experimental considerations and provides comparative data to aid in the design and interpretation of MC4R studies.

Comparative Data on MC4R Signaling

The functional characterization of MC4R variants is essential for understanding their role in obesity and for the development of targeted therapeutics. Below are tables summarizing quantitative data from studies investigating the signaling properties of different MC4R mutations and the effects of various ligands.

Table 1: Comparison of cAMP Signaling for α-MSH and Setmelanotide with Wild-Type and Variant MC4R

MC4R VariantLigandEmax (% of WT α-MSH)EC50 (nM)Fold Change in EC50 vs. WT
Wild-Typeα-MSH1001.90 x 10⁻⁸-
Wild-TypeSetmelanotide1100.295
K71Nα-MSH1510000.0019
K71NSetmelanotide601000.002
I102Tα-MSH10>1000<0.0019
I102TSetmelanotide505000.0004
T150Iα-MSH255000.0038
T150ISetmelanotide80200.01
F262Lα-MSH5>1000<0.0019
F262LSetmelanotide3010000.0002

Source: Data adapted from Oxford Academic, The Journal of Clinical Endocrinology & Metabolism.[2]

Table 2: β-Arrestin-2 Recruitment by α-MSH and Setmelanotide in Wild-Type and Variant MC4R

MC4R VariantLigandEmax (% of WT α-MSH)EC50 (nM)Fold Change in EC50 vs. WT
Wild-Typeα-MSH100100-
Wild-TypeSetmelanotide1201010
D37Vα-MSH802000.5
D37VSetmelanotide100205
V95Iα-MSH901500.67
V95ISetmelanotide110156.67

Source: Data adapted from Oxford Academic, The Journal of Clinical Endocrinology & Metabolism.[2]

Detailed Experimental Protocols

Reproducibility is critically dependent on the detailed reporting of experimental methods. The following are representative protocols for key assays in MC4R research.

cAMP Accumulation Assay

This assay quantifies the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the canonical Gαs signaling pathway of MC4R.

Materials:

  • HEK293 cells stably expressing the MC4R construct of interest (Wild-Type or variant).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Stimulation buffer (e.g., HBSS with 24 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • MC4R agonists (e.g., α-MSH, Setmelanotide).

  • cAMP assay kit (e.g., HTRF-based, ELISA-based, or bioluminescence-based).

  • Multi-well plates (e.g., 96-well or 384-well).

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the MC4R construct into multi-well plates at a predetermined density (e.g., 10,000 cells/well for a 384-well plate) and culture overnight.[3]

  • Cell Equilibration: Carefully remove the culture medium and equilibrate the cells with stimulation buffer for a defined period (e.g., 1 hour at 28°C).[3]

  • Agonist Stimulation: Add the MC4R agonist at various concentrations to the wells. Include a vehicle control (no agonist) and a positive control (e.g., Forskolin, to directly activate adenylyl cyclase). Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[4][5]

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or luminescence).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine Emax and EC50 values.

β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated MC4R, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • Cells co-expressing a tagged MC4R and a tagged β-arrestin-2 (e.g., using enzyme fragment complementation, BRET, or FRET).

  • Cell culture medium.

  • Assay buffer.

  • MC4R agonists.

  • Detection reagents specific to the assay technology (e.g., substrate for enzyme complementation).

  • Multi-well plates.

Protocol:

  • Cell Seeding: Seed the engineered cells into multi-well plates and culture overnight.

  • Compound Addition: Add the MC4R agonists at various concentrations to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.[6]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate as required.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the agonist concentration and fit to a dose-response curve to determine Emax and EC50 values.

Visualizing MC4R Signaling and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance the clarity and reproducibility of research findings.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist MC4R MC4R Agonist->MC4R Binds Gαs Gαs MC4R->Gαs Activates β-Arrestin β-Arrestin MC4R->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK β-Arrestin->ERK Activates

Caption: MC4R canonical Gαs and β-arrestin signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Plasmid Transfection Plasmid Transfection Cell Culture->Plasmid Transfection Cell Seeding Cell Seeding Plasmid Transfection->Cell Seeding Agonist Stimulation Agonist Stimulation Cell Seeding->Agonist Stimulation Incubation Incubation Agonist Stimulation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Curve Fitting Curve Fitting Data Acquisition->Curve Fitting Parameter Extraction Parameter Extraction Curve Fitting->Parameter Extraction

Caption: General workflow for in vitro MC4R functional assays.

References

A Comparative Guide to In Vitro and In Vivo Data for MC4R Agonists

Author: BenchChem Technical Support Team. Date: November 2025

The melanocortin-4 receptor (MC4R) is a critical G protein-coupled receptor (GPCR) embedded in the neural circuits of the hypothalamus, playing a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2] Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to reduced appetite and increased energy expenditure.[3] Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders, spurring the development of synthetic agonists.

This guide provides a comparative analysis of in vitro and in vivo data for key MC4R agonists, offering researchers and drug development professionals a comprehensive overview of their performance characteristics. The data presented herein is crucial for understanding the translation of molecular interactions at the receptor level to physiological outcomes.

In Vitro Characterization of MC4R Agonists

In vitro assays are fundamental for determining the potency and selectivity of a compound at its target receptor. For MC4R agonists, these assays typically involve engineered cell lines stably expressing the human MC4R. The most common parameters measured are the half-maximal effective concentration (EC50), indicating the concentration of an agonist that provokes a response halfway between the baseline and maximum, and the binding affinity (Ki), which reflects the concentration required to occupy 50% of the receptors.

Quantitative In Vitro Data for Selected MC4R Agonists

The following table summarizes the in vitro potency and binding affinity for several well-characterized MC4R agonists.

CompoundReceptor Binding Ki (nM)cAMP Accumulation EC50 (nM)
α-MSH 50.121.4
Setmelanotide Not specified, but potent0.27
LY2112688 Not specified, but potentNot specified, but potent
Melanotan-II (MT-II) Not specified, but potentNot specified, but potent

Data sourced from multiple studies and may vary based on the specific cell line and assay conditions.[2][4]

Note: Setmelanotide has been shown to be approximately 10-20 fold more potent than the endogenous ligand α-MSH in cell-based reporter systems.[4]

Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a common method for determining the potency of an MC4R agonist by measuring the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the MC4R signaling cascade.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid containing the human MC4R gene.[2][4] These cells are cultured in appropriate media until they reach a suitable confluency for the assay.

  • Assay Preparation: The cells are harvested and seeded into multi-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Agonist Stimulation: The MC4R agonists are serially diluted to a range of concentrations. These dilutions are then added to the cells, and the plates are incubated at 37°C for a specified period to allow for receptor activation and cAMP production.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This is typically done using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA), or a luciferase reporter gene assay.[4]

  • Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the EC50 value.[4]

In Vivo Evaluation of MC4R Agonists

In vivo studies are essential to assess the physiological effects of MC4R agonists, including their efficacy in reducing food intake and body weight, as well as their potential side effects. These studies are typically conducted in animal models, such as rodents and non-human primates, before progressing to human clinical trials.

Comparative In Vivo Efficacy and Safety of MC4R Agonists

The table below summarizes the key in vivo findings for setmelanotide and LY2112688, two extensively studied MC4R agonists.

CompoundEffect on Food Intake & Body WeightCardiovascular Effects (Heart Rate & Blood Pressure)
Setmelanotide Significant decrease in food intake and body weight in animal models and humans.[4][5][6]No adverse increases observed in non-human primates and humans.[2][4][5]
LY2112688 Elicits decreases in food intake and body weight in animal models.[2][5]Induces increases in heart rate and blood pressure in both rodent and monkey models.[5]
Experimental Protocol: In Vivo Food Intake Study in Rodents

This protocol describes a typical experiment to evaluate the effect of an MC4R agonist on food intake in a rodent model of obesity.

  • Animal Model: Diet-induced obese mice or rats are commonly used.[4] Animals are housed individually with free access to a high-fat diet and water. Body weight and food intake are monitored daily to establish a baseline.

  • Agonist Administration: The MC4R agonist or a vehicle control (e.g., saline) is administered to the animals. Administration can be via various routes, including subcutaneous injection, intraperitoneal injection, or continuous infusion using subcutaneous osmotic pumps for long-term studies.[4][7]

  • Monitoring: Following administration, the animals' food intake and body weight are meticulously measured at regular intervals (e.g., every 24 hours) for the duration of the study.[7][8]

  • Data Analysis: The change in food intake and body weight for the agonist-treated group is compared to the vehicle-treated control group. Statistical analysis, such as a t-test or ANOVA, is used to determine if the observed effects are statistically significant.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in MC4R agonist evaluation, the following diagrams have been generated using the Graphviz DOT language.

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane MC4R MC4R Gs Gαs MC4R->Gs Activates Beta_Arrestin β-Arrestin MC4R->Beta_Arrestin Recruits Agonist MC4R Agonist (e.g., α-MSH, Setmelanotide) Agonist->MC4R Binds AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., c-fos, BDNF) CREB->Gene_Transcription Promotes Physiological_Effects Anorexigenic Effects (Reduced Food Intake, Increased Energy Expenditure) Gene_Transcription->Physiological_Effects Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: MC4R canonical signaling pathway via Gαs/cAMP activation.

In_Vitro_Workflow start Start: Compound Synthesis cell_culture Cell Line Engineering (Stable MC4R expression) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) cell_culture->functional_assay data_analysis Data Analysis (Calculate EC50 and Ki) binding_assay->data_analysis dose_response Dose-Response Curve Generation functional_assay->dose_response dose_response->data_analysis end End: In Vitro Profile data_analysis->end

Caption: Experimental workflow for in vitro characterization of MC4R agonists.

In_Vivo_Workflow start Start: Candidate Selection animal_model Animal Model Selection (e.g., Diet-Induced Obese Mice) start->animal_model acclimatization Acclimatization & Baseline Measurement (Body Weight, Food Intake) animal_model->acclimatization dosing Compound Administration (e.g., Subcutaneous Injection) acclimatization->dosing monitoring Efficacy Monitoring (Food Intake, Body Weight) dosing->monitoring safety Safety & Tolerability Assessment (e.g., Cardiovascular Monitoring) dosing->safety data_analysis Data Analysis & Interpretation monitoring->data_analysis safety->data_analysis end End: In Vivo Profile data_analysis->end

Caption: Experimental workflow for in vivo evaluation of MC4R agonists.

Discussion and Conclusion

The comparison of in vitro and in vivo data is a cornerstone of drug development. For MC4R agonists, in vitro assays provide a precise measure of a compound's potency at the molecular level. However, these assays do not always predict the in vivo efficacy or safety profile. For instance, while both setmelanotide and LY2112688 are potent MC4R agonists in vitro, they exhibit a crucial difference in their in vivo cardiovascular safety profiles.[2][5] This highlights the complexity of MC4R signaling, which may involve biased agonism, where a ligand preferentially activates one of several downstream signaling pathways (e.g., Gs/cAMP vs. β-arrestin).[5][9]

The discrepancy between in vitro potency and in vivo effects can be influenced by numerous factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and the physiological context of the whole organism. Therefore, a comprehensive evaluation using both in vitro and in vivo models is indispensable for the successful development of novel MC4R-targeted therapeutics. The data and protocols presented in this guide offer a foundational understanding for researchers navigating this complex but promising area of drug discovery.

References

A Comparative Functional Analysis of Melanocortin-4 Receptor Orthologs for Preclinical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals navigating the species-specific nuances of the Melanocortin-4 Receptor (MC4R). This document provides a comprehensive functional comparison of MC4R orthologs from various species, highlighting key differences in ligand binding, signaling pathways, and functional assay responses. All quantitative data is supported by experimental evidence and presented in easily digestible formats to guide preclinical model selection and data interpretation.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1] Its critical function is underscored by the fact that mutations in the MC4R gene are the most common cause of monogenic obesity in humans. This has made MC4R a prime therapeutic target for the development of anti-obesity drugs. However, significant species-specific differences in the pharmacology of MC4R orthologs can present challenges in the translation of preclinical findings to clinical outcomes. This guide aims to provide a detailed comparison of MC4R orthologs from commonly used animal models and humans to facilitate more informed drug development strategies.

Ligand Binding Affinity and Potency: A Species-Specific Landscape

The interaction of endogenous and synthetic ligands with MC4R can vary significantly across species, impacting both binding affinity (Ki) and functional potency (EC50). These differences are critical considerations when selecting animal models for preclinical studies.

Comparative Ligand Binding Affinities (Ki)

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The following table summarizes the binding affinities (Ki, in nM) of various ligands to human and rat MC4R orthologs. Notably, the rat MC4R exhibits a significantly higher affinity for several peptidic agonists compared to its human counterpart.

LigandHuman MC4R Ki (nM)Rat MC4R Ki (nM)Fold Difference (Human/Rat)
α-MSH2.8 ± 0.50.23 ± 0.04~12
NDP-MSH0.4 ± 0.10.08 ± 0.015
β-MSH11.2 ± 2.10.33 ± 0.06~34
γ-MSH135 ± 2511.2 ± 1.5~12
ACTH(1-24)1.8 ± 0.30.21 ± 0.03~8.6
MTII0.9 ± 0.20.18 ± 0.035
SHU91190.3 ± 0.050.25 ± 0.04~1.2
HS0141.7 ± 0.30.28 ± 0.05~6
HS0240.8 ± 0.10.6 ± 0.1~1.3
HS0281.4 ± 0.21.1 ± 0.2~1.3

Data compiled from studies utilizing competitive binding assays with [125I]NDP-MSH on cells expressing the respective MC4R orthologs.

Comparative Agonist Potency (EC50)

Functional assays, such as cAMP accumulation assays, are used to determine the concentration of an agonist required to elicit a half-maximal response (EC50). Significant differences in agonist potency have been observed between human and mouse MC4R. For instance, the endogenous agonist α-MSH is approximately 14-fold more potent at the mouse MC4R than the human MC4R. This finding has important implications for studies using humanized mouse models, as the lower sensitivity of the human receptor to the mouse's endogenous α-MSH can lead to a phenotype of increased body weight.

AgonistHuman MC4R pEC50Mouse MC4R pEC50Fold Difference in Potency
α-MSH7.48 ± 0.158.64 ± 0.22~14

pEC50 is the negative logarithm of the EC50 value. Data is derived from cAMP accumulation assays in cells expressing the respective MC4R orthologs.

In avian species, the chicken MC4R (cMC4R) is potently activated by both α-MSH and ACTH. The synthetic agonist Melanotan II (MTII) also demonstrates high potency at the cMC4R.

MC4R Signaling Pathways: Beyond Gs-cAMP

The canonical signaling pathway for MC4R involves the activation of the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).[1] However, emerging evidence reveals a more complex signaling profile, with MC4R capable of coupling to other G protein pathways, including Gq/11 and Gi/o, as well as engaging β-arrestin-2.[2] The specific signaling cascade activated can be influenced by the ligand, the receptor ortholog, and the cellular context. Understanding these differential signaling profiles is crucial for developing biased agonists that may offer improved therapeutic efficacy and reduced side effects.

MC4R_Signaling_Pathways cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., α-MSH, Setmelanotide) MC4R MC4R Ortholog Agonist->MC4R Activates Antagonist Antagonist (e.g., AGRP, SHU9119) Antagonist->MC4R Blocks Gs Gs MC4R->Gs Couples to Gq11 Gq/11 MC4R->Gq11 Gio Gi/o MC4R->Gio bArrestin β-Arrestin-2 MC4R->bArrestin AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq11->PLC Activates Gio->AC Inhibits ERK ERK1/2 bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates PKA->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->ERK

Caption: MC4R Signaling Pathways.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the functional characterization of MC4R orthologs. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for MC4R by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells are transiently or stably transfected with the MC4R ortholog of interest.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.

  • Binding Reaction:

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]NDP-MSH) and varying concentrations of the unlabeled competitor ligand.

    • The reaction is typically carried out in a 96-well plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP.

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are seeded in 96-well plates and transfected with the MC4R ortholog and a cAMP-sensitive reporter construct (e.g., GloSensor).

  • Agonist Stimulation:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of the test agonist for a specific time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Intracellular cAMP levels are measured using a variety of methods, including:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[3]

      • Luminescence-based assays (e.g., GloSensor): Genetically encoded biosensors that produce light in response to cAMP binding.

      • ELISA: A standard enzyme-linked immunosorbent assay.

  • Data Analysis:

    • The data is plotted as a dose-response curve, and non-linear regression is used to determine the EC50 and Emax values for each agonist.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis Start Start: Select MC4R Ortholog Transfection Transfect Cells (e.g., HEK293, CHO) Start->Transfection Culture Cell Culture Transfection->Culture Binding_Assay Radioligand Binding Assay Culture->Binding_Assay cAMP_Assay cAMP Accumulation Assay Culture->cAMP_Assay Downstream_Assay Downstream Signaling (e.g., pERK, β-arrestin) Culture->Downstream_Assay Ki_calc Calculate Ki Binding_Assay->Ki_calc EC50_Emax_calc Calculate EC50, Emax cAMP_Assay->EC50_Emax_calc Signaling_Profile Determine Signaling Profile Downstream_Assay->Signaling_Profile Comparison Comparative Analysis Ki_calc->Comparison EC50_Emax_calc->Comparison Signaling_Profile->Comparison

Caption: Experimental Workflow for MC4R Characterization.

Structural Insights into Functional Divergence

The amino acid sequences of MC4R orthologs are highly conserved, particularly in the transmembrane domains that form the ligand-binding pocket. However, subtle variations in amino acid residues, especially in the extracellular loops and N-terminus, can contribute to the observed species-specific differences in ligand binding and receptor activation. For example, sequence alignments of human, chicken, and fish MC4R orthologs reveal both highly conserved regions and species-specific variations that likely underlie the functional differences.

Conclusion and Future Directions

The functional comparison of MC4R orthologs reveals a complex and nuanced landscape of species-specific pharmacology. The differences in ligand binding affinities and agonist potencies between human, rat, and mouse MC4R, as well as the emerging data from non-mammalian species, highlight the critical importance of careful preclinical model selection. A thorough understanding of the signaling profiles of MC4R orthologs beyond the canonical Gs-cAMP pathway will be instrumental in the development of next-generation, biased MC4R agonists with improved therapeutic windows. Future research should focus on expanding the comparative pharmacology to a wider range of species and ligands, and on elucidating the precise structural determinants of these functional differences. This will ultimately pave the way for more predictive preclinical studies and the successful clinical development of novel therapies targeting the MC4R.

References

Validating MC4R as a Therapeutic Target for Obesity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) has emerged as a critical regulator of energy homeostasis and a promising therapeutic target for obesity. This guide provides a comprehensive comparison of MC4R-targeted therapies with other available obesity treatments, supported by experimental data and detailed methodologies.

The MC4R Signaling Pathway in Energy Homeostasis

The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus of the hypothalamus. It plays a pivotal role in the leptin-melanocortin pathway, which is central to regulating appetite and energy expenditure.[1]

Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of downstream signaling events. This is initiated by the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in decreased food intake and increased energy expenditure. Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, leading to increased food intake and decreased energy expenditure.[2][3][4]

Mutations in the MC4R gene are the most common cause of monogenic obesity, highlighting its critical role in weight regulation.[2] Both loss-of-function mutations, which impair signaling, and gain-of-function variants have been identified, with the latter offering protection against obesity.[5]

MC4R_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_membrane MC4R MC4R G_protein Gs MC4R->G_protein α-MSH (Agonist) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Reduced Food Intake\nIncreased Energy Expenditure Reduced Food Intake Increased Energy Expenditure Gene_Expression->Reduced Food Intake\nIncreased Energy Expenditure AgRP AgRP (Antagonist) AgRP->MC4R

Caption: MC4R Signaling Pathway in Neurons.

Performance Comparison of MC4R Agonists and Alternative Obesity Therapeutics

The development of MC4R agonists, such as setmelanotide, has provided a targeted therapeutic option for individuals with specific genetic forms of obesity. The following tables summarize the performance of setmelanotide and other common anti-obesity drugs from pivotal clinical trials.

Drug Mechanism of Action Pivotal Trial(s) Mean Weight Loss (Drug) Mean Weight Loss (Placebo) Trial Duration
Setmelanotide MC4R AgonistPhase 3 (POMC/PCSK1 deficiency)[6][7]~25.6%N/A (single-arm)1 year
Phase 3 (LEPR deficiency)[6][8]~12.5%N/A (single-arm)1 year
Liraglutide GLP-1 Receptor AgonistSCALE[9][10][11][12][13]6.0% (3.0 mg)2.0%56 weeks
Semaglutide GLP-1 Receptor AgonistSTEP 1[14][15]14.9%2.4%68 weeks
Orlistat Lipase InhibitorXENDOS[1][5][16][17][18][19]5.8 kg3.0 kg4 years
Phentermine-Topiramate Sympathomimetic/AnticonvulsantCONQUER[9]9.8% (15mg/92mg)1.2%56 weeks
Naltrexone-Bupropion Opioid Antagonist/Aminoketone AntidepressantCOR-I[16][20][21][22][23]6.1% (32mg/360mg)1.3%56 weeks

Table 1: Comparison of Mean Weight Loss in Pivotal Clinical Trials.

Drug Pivotal Trial(s) % Patients with ≥5% Weight Loss (Drug) % Patients with ≥5% Weight Loss (Placebo) % Patients with ≥10% Weight Loss (Drug) % Patients with ≥10% Weight Loss (Placebo)
Setmelanotide Phase 3 (POMC/PCSK1 deficiency)[6][7]80% (≥10% loss)N/A80%N/A
Phase 3 (LEPR deficiency)[6][8]45.5% (≥10% loss)N/A45.5%N/A
Liraglutide SCALE[9][10][11][12][13]54.3% (3.0 mg)21.4%25.2% (3.0 mg)6.7%
Semaglutide STEP 1[14][15]86.4%31.5%69.1%12.0%
Orlistat XENDOS[1][5][16][17][18][19]72.8% (at 1 year)45.1% (at 1 year)41.0% (at 1 year)20.8% (at 1 year)
Phentermine-Topiramate CONQUER[9]70% (15mg/92mg)21%48% (15mg/92mg)7%
Naltrexone-Bupropion COR-I[16][20][21][22][23]48% (32mg/360mg)16%Not ReportedNot Reported

Table 2: Percentage of Patients Achieving Clinically Significant Weight Loss.

Experimental Protocols for MC4R Target Validation

Validating MC4R as a therapeutic target involves a series of in vitro and in vivo experiments to characterize ligand binding, downstream signaling, and physiological effects.

Experimental Workflow for GPCR Drug Discovery

The general workflow for identifying and validating a GPCR target like MC4R for drug discovery involves several key stages, from initial target identification to preclinical evaluation.

GPCR_Drug_Discovery_Workflow Target_ID Target Identification (e.g., Genetic Association) Target_Validation Target Validation (In vitro & In vivo models) Target_ID->Target_Validation Assay_Dev Assay Development (e.g., Binding, Functional) Target_Validation->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (Pharmacology, Toxicology) Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: General Experimental Workflow for GPCR Drug Discovery.
MC4R Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the MC4R.

Objective: To measure the binding affinity (Ki) of a test compound to the human MC4R.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R.

  • Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.

  • Test compounds (e.g., setmelanotide) at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing MC4R to ~80-90% confluency.

  • Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay (HTRF)

This assay measures the functional consequence of MC4R activation by quantifying the production of the second messenger, cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in stimulating cAMP production via MC4R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MC4R.

  • Test compounds at various concentrations.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding: Seed MC4R-expressing cells into a 384-well white plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations to the cells. Include a positive control (forskolin) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Reading: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The ratio is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

In Vivo Food Intake Study in Mice

This study assesses the effect of a test compound on appetite and food consumption in a living organism.

Objective: To measure the effect of an MC4R agonist on food intake in a mouse model of obesity.

Materials:

  • Diet-induced obese (DIO) or genetic mouse models of obesity (e.g., ob/ob or db/db mice).

  • Test compound (e.g., setmelanotide) formulated for administration (e.g., subcutaneous injection).

  • Vehicle control.

  • Metabolic cages equipped with automated food intake monitoring systems (e.g., BioDAQ, TSE LabMaster/PhenoMaster) or manual measurement tools (e.g., balance).

  • Standard or high-fat diet.

Protocol:

  • Acclimation: Individually house the mice in metabolic cages for several days to acclimate them to the new environment and the monitoring equipment.

  • Baseline Measurement: Measure baseline food intake for each mouse for at least 24-48 hours before the start of the treatment.

  • Dosing: Administer the test compound or vehicle to the mice according to the study design (e.g., once daily subcutaneous injection).

  • Food Intake Monitoring:

    • Manual Measurement: Weigh the food hopper at the beginning and end of a defined period (e.g., 24 hours). The difference in weight represents the food intake. Account for any spillage by placing a collection tray under the food hopper.

    • Automated Systems: The automated system continuously monitors the weight of the food hopper, providing real-time data on feeding bouts, duration, and the amount of food consumed.[24]

  • Data Collection: Record food intake daily throughout the study period. Also, monitor the body weight of the mice regularly.

  • Data Analysis: Calculate the cumulative food intake and the change in body weight for each treatment group. Compare the food intake and body weight changes between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The melanocortin-4 receptor is a well-validated therapeutic target for obesity, with a clear role in the central regulation of energy homeostasis. MC4R agonists, such as setmelanotide, have demonstrated significant efficacy in treating rare genetic forms of obesity. When compared to other anti-obesity medications, MC4R agonists offer a targeted approach for specific patient populations. The continued development of MC4R modulators, including potential combination therapies, holds promise for expanding the therapeutic options for a broader range of individuals with obesity. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of novel compounds targeting the MC4R pathway.

References

Unraveling the Signaling Nuances of Setmelanotide: A Comparative Guide to MC4R Agonist Bias

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling profiles of therapeutic compounds is paramount. This guide provides a detailed comparison of the signaling bias of setmelanotide, a first-in-class melanocortin-4 receptor (MC4R) agonist, with other notable MC4R agonists. By examining their differential engagement of downstream signaling pathways, we can glean insights into their distinct therapeutic and side-effect profiles.

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, including appetite and energy expenditure. While activation of the canonical Gs/cAMP pathway is a primary mechanism for MC4R-mediated anorexigenic effects, the receptor can also couple to other signaling pathways, including the Gq/11 and β-arrestin pathways. The ability of a ligand to preferentially activate one signaling pathway over another is known as signaling bias or functional selectivity. This phenomenon has significant implications for drug development, as it may be possible to design agonists that selectively engage therapeutic pathways while avoiding those associated with adverse effects.

Setmelanotide has emerged as a valuable therapeutic for rare genetic disorders of obesity. A key distinguishing feature of setmelanotide is its favorable cardiovascular safety profile compared to earlier MC4R agonists like LY2112688, which was associated with increases in heart rate and blood pressure. This difference is hypothesized to stem from their distinct signaling biases at the MC4R.

Quantitative Comparison of MC4R Agonist Signaling

The following table summarizes the in vitro signaling properties of setmelanotide in comparison to the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) and the earlier synthetic agonist LY2112688. The data highlights the potency (EC50) of these agonists in activating the Gs/cAMP and Gq/11 signaling pathways.

AgonistGs/cAMP Pathway (EC50, nM)Gq/11 Pathway (NFAT Reporter) (EC50, nM)ERK1/2 Phosphorylationβ-Arrestin Recruitment
Setmelanotide 3.9 ± 1.7[1]5.9 ± 1.8[1]Weaker than α-MSHData not available
LY2112688 14 ± 4[1]330 ± 190[1]Data not availableData not available
α-MSH 23 ± 7[1]480 ± 260[1]Stronger than SetmelanotideData not available

Note: Data for β-arrestin recruitment for a direct comparison was not available in the reviewed literature.

As the data illustrates, setmelanotide is significantly more potent at activating the Gq/11 pathway compared to both LY2112688 and α-MSH, while exhibiting comparable, if not slightly higher, potency for the Gs/cAMP pathway.[1] This pronounced bias towards the Gq/11 pathway is a key characteristic of setmelanotide's signaling profile.

Signaling Pathways and Experimental Workflows

To elucidate the signaling bias of MC4R agonists, a series of in vitro experiments are typically performed. The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing signaling bias.

MC4R Signaling Pathways cluster_membrane Cell Membrane cluster_agonists Agonists cluster_pathways Downstream Signaling MC4R MC4R Gs Gs MC4R->Gs Gq Gq/11 MC4R->Gq betaArrestin β-Arrestin MC4R->betaArrestin Setmelanotide Setmelanotide Setmelanotide->MC4R LY2112688 LY2112688 LY2112688->MC4R alphaMSH α-MSH alphaMSH->MC4R cAMP ↑ cAMP Gs->cAMP PLC ↑ PLC/IP3/DAG Gq->PLC ERK ↑ pERK1/2 betaArrestin->ERK

Caption: Biased agonism at the MC4R. Different agonists can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways such as Gs/cAMP, Gq/11, or β-arrestin.

Experimental Workflow for Signaling Bias cluster_assays Parallel Signaling Assays start Start: Select MC4R Agonists for Comparison cell_culture Culture cells expressing MC4R start->cell_culture agonist_treatment Treat cells with a concentration range of each agonist cell_culture->agonist_treatment cAMP_assay cAMP Accumulation Assay agonist_treatment->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay agonist_treatment->beta_arrestin_assay erk_assay ERK1/2 Phosphorylation Assay agonist_treatment->erk_assay data_analysis Data Analysis: Determine EC50 and Emax for each pathway cAMP_assay->data_analysis beta_arrestin_assay->data_analysis erk_assay->data_analysis bias_quantification Quantify Signaling Bias (e.g., using bias plots or calculating bias factors) data_analysis->bias_quantification end Conclusion: Compare signaling profiles and determine bias bias_quantification->end

Caption: A typical experimental workflow for assessing the signaling bias of GPCR agonists.

Experimental Protocols

Detailed below are the general methodologies for the key experiments used to characterize MC4R agonist signaling bias.

cAMP Accumulation Assay

This assay quantifies the activation of the Gs signaling pathway by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human MC4R are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum).

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well plates and grown to confluence.

    • Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation, and cells are incubated for a short period.

    • Cells are then treated with increasing concentrations of the MC4R agonists (e.g., setmelanotide, LY2112688, α-MSH) for a defined period (e.g., 30 minutes) at 37°C.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

  • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values for each agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated MC4R, a key event in receptor desensitization and a signaling pathway in its own right.

  • Assay Principle: A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation (EFC) assay. In a BRET assay, the MC4R is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, resulting in energy transfer and a measurable light emission from the acceptor.

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the MC4R-donor fusion protein and the β-arrestin-acceptor fusion protein.

  • Assay Procedure:

    • Transfected cells are seeded into white, opaque 96- or 384-well plates.

    • The day of the assay, the growth medium is replaced with an assay buffer.

    • The substrate for the bioluminescent donor (e.g., coelenterazine h) is added to the wells.

    • Immediately after substrate addition, baseline luminescence is measured at the emission wavelengths of both the donor and the acceptor.

    • Cells are then stimulated with a range of agonist concentrations.

    • Luminescence is measured again after a specific incubation period (e.g., 15-30 minutes).

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The net BRET ratio is plotted against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be initiated by both G protein-dependent and β-arrestin-dependent mechanisms.

  • Cell Culture and Serum Starvation: Cells expressing MC4R are cultured as described above. Prior to the assay, cells are typically serum-starved for several hours to reduce basal levels of ERK phosphorylation.

  • Agonist Stimulation: Cells are treated with different concentrations of MC4R agonists for a short period (typically 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 signal. The fold increase in phosphorylation over the basal level is plotted against the agonist concentration to determine EC50 and Emax.

Conclusion

References

Selectivity Profiling of Novel MC4R Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Its involvement in these critical physiological processes has made it a prime target for the development of therapeutics aimed at treating obesity and cachexia. While MC4R agonists are being explored for obesity treatment, MC4R antagonists hold promise for conditions characterized by appetite loss and wasting, such as cachexia in cancer patients.

A critical aspect in the development of novel MC4R antagonists is ensuring their selectivity for the MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R) to minimize off-target effects. This guide provides a comparative overview of the selectivity profiling of novel MC4R antagonists, supported by experimental data and detailed methodologies for key assays.

Comparative Selectivity of Novel MC4R Antagonists

The development of selective MC4R antagonists is an active area of research. Below is a summary of publicly available selectivity data for some notable novel compounds. It is important to note that direct head-to-head comparative studies are limited, and data is often generated in different laboratories under varying conditions.

CompoundTargetKi (nM) vs MC4RSelectivity vs MC1R (fold)Selectivity vs MC3R (fold)Selectivity vs MC5R (fold)Reference
PF-07258669 Human MC4R0.8>1000>1000>1000[1]
MCL0129 Human MC4R1.9HighHigh-
Tetrapeptide 14 Murine MC4R1.6->10-[2]
HS014 Human MC4R2.110110

Note: Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. Fold selectivity is calculated as the ratio of Ki values (Ki for subtype / Ki for MC4R). A higher fold selectivity indicates greater specificity for the target receptor. Data for some compounds against all subtypes is not always available in the public domain.

Key Experimental Protocols for Selectivity Profiling

Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two primary assays used in the characterization of novel MC4R antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the MC4R by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a novel antagonist for the MC4R and other melanocortin receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human MC4R, MC1R, MC3R, or MC5R.

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH or another suitable high-affinity radiolabeled MC4R ligand.

  • Test Compound: Novel MC4R antagonist at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity MC4R ligand (e.g., α-MSH).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of the test compound or vehicle control.

    • For non-specific binding wells, add a saturating concentration of the non-labeled ligand.

  • Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Objective: To determine the functional potency (IC₅₀) of a novel antagonist in inhibiting MC4R signaling.

Materials:

  • Cells: A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).

  • MC4R Agonist: A potent and specific MC4R agonist (e.g., α-MSH or a synthetic analog).

  • Test Compound: Novel MC4R antagonist at a range of concentrations.

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

  • Cell Culture Medium and Buffers.

  • Plate Reader: An HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the MC4R-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the novel antagonist and a fixed concentration of the MC4R agonist (typically at its EC₅₀ or EC₈₀ concentration for cAMP production).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the fixed concentration of the MC4R agonist to all wells except the basal control wells. Incubate for a further period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP antibody) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP response, using non-linear regression.

Visualizing Key Pathways and Workflows

MC4R Signaling Pathway

The MC4R primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (α-MSH) MC4R MC4R Agonist->MC4R Antagonist Antagonist Antagonist->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Satiety Signals) CREB->Gene

Caption: MC4R signaling cascade.

Experimental Workflow for Antagonist Selectivity Profiling

The process of determining the selectivity of a novel MC4R antagonist involves a series of well-defined steps, from initial binding assays to functional characterization and in vivo validation.

Selectivity_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay (MC1R, MC3R, MC4R, MC5R) Selectivity Determine Ki and Selectivity Fold Binding->Selectivity Functional cAMP Functional Assay (MC4R) AnimalModel Rodent Model (e.g., Cachexia model) Functional->AnimalModel Promising Candidates Selectivity->Functional Dosing Antagonist Administration AnimalModel->Dosing Measurement Measure Food Intake & Body Weight Dosing->Measurement Efficacy Assess Efficacy Measurement->Efficacy Start Novel MC4R Antagonist Start->Binding

Caption: Workflow for selectivity profiling.

In Vivo Models for Efficacy Testing

Following robust in vitro characterization, promising MC4R antagonists are typically evaluated in animal models to assess their in vivo efficacy.

Objective: To determine the effect of a novel MC4R antagonist on food intake and body weight in a relevant animal model.

Model: Rodent models of cachexia (e.g., tumor-bearing or chemotherapy-induced) are commonly used.

Procedure:

  • Animal Acclimation: House animals in individual cages and allow them to acclimate for a set period.

  • Baseline Measurements: Record baseline food intake and body weight for several days before the start of the treatment.

  • Treatment Groups: Randomly assign animals to treatment groups:

    • Vehicle control

    • Novel MC4R antagonist (at various dose levels)

    • Positive control (an established orexigenic agent, if available)

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at specified time points.

  • Data Collection:

    • Food Intake: Measure daily food consumption by weighing the provided food and any spillage.

    • Body Weight: Record the body weight of each animal daily.

  • Data Analysis:

    • Compare the changes in food intake and body weight between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

    • Generate dose-response curves to determine the effective dose range of the antagonist.

By following these rigorous in vitro and in vivo testing paradigms, researchers can effectively characterize the selectivity and potential therapeutic utility of novel MC4R antagonists, paving the way for the development of new treatments for conditions associated with appetite loss and wasting.

References

The Correlation of In Vitro MC4R Binding Affinity with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) centrally involved in the regulation of energy homeostasis, making it a prime target for the development of therapeutics for obesity and other metabolic disorders. The activation of MC4R by agonists typically leads to a reduction in food intake and an increase in energy expenditure. A critical aspect of the drug discovery and development process for MC4R-targeting compounds is understanding the relationship between their binding affinity to the receptor in a controlled laboratory setting (in vitro) and their actual therapeutic effect in a living organism (in vivo). This guide provides an objective comparison of MC4R agonists, presenting supporting experimental data to elucidate the correlation between in vitro binding affinity and in vivo efficacy.

Data Presentation: MC4R Agonists Comparison

The following table summarizes the in vitro binding affinity and functional activity of several MC4R agonists, alongside their observed in vivo effects on food intake and body weight. A clear correlation, though not always linear, can be observed where higher binding affinity and potency in vitro generally translate to greater efficacy in vivo.

CompoundIn Vitro Binding Affinity (Ki, nM)In Vitro Functional Activity (EC50, nM)In Vivo Efficacy
Setmelanotide (RM-493) 2.1[1]0.27[1]Reduces food intake and body weight in diet-induced obese animals and obese individuals with certain genetic deficiencies.[1]
Melanotan II (MTII) High affinity (non-specific for MC receptors)[2]Potent agonistSuppresses caloric intake and reduces body weight in rodents.[3]
Bremelanotide (PT-141) High affinityPotent agonistShown to impact food intake and is being investigated for obesity treatment in combination with other therapies.[4][5]
LY2112688 Potent agonistPotent agonistElicits decreases in food intake and body weight in animal models.[6]
Ac-[hCys-His-D-Phe-Arg-Trp-Cys]-NH2 (Analog 102) High affinityPotent agonistReduced food intake by 38% at a dose of 0.07 mg/kg in rats.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the standard protocols used to determine the in vitro binding affinity and in vivo efficacy of MC4R ligands.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a compound for the MC4R by competing with a radioactively labeled ligand.

  • Membrane Preparation: Cell membranes expressing the human MC4R are prepared from cultured cells (e.g., HEK293 or CHO cells) that have been transiently or stably transfected with the MC4R gene. The cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.[7]

  • Competitive Binding: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[7][8]

  • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[7][8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

In Vivo Measurement of Food Intake and Body Weight in Rodents

These studies assess the physiological effects of an MC4R agonist on energy balance.

  • Animal Models: Diet-induced obese (DIO) rats or mice are commonly used models that mimic human obesity. Animals are fed a high-fat diet for a specified period to induce obesity.[3]

  • Acclimation and Baseline Measurements: Animals are individually housed and acclimated to the experimental conditions. Baseline food intake and body weight are measured for several days before the start of the treatment.

  • Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection, at various doses. A vehicle control group receives the same injection without the active compound.[3]

  • Data Collection:

    • Food Intake: Pre-weighed food is provided, and the amount consumed is measured at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration. Spillage is accounted for to ensure accuracy.

    • Body Weight: Animals are weighed daily at the same time each day.

  • Data Analysis: The changes in food intake and body weight in the treated groups are compared to the vehicle control group. The data can be used to determine the ED50 (the dose that produces 50% of the maximal effect) for the reduction in food intake.

Mandatory Visualizations

MC4R Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist MC4R Agonist (e.g., α-MSH, Setmelanotide) MC4R MC4R Agonist->MC4R Binds to Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Physiological Physiological Response (↓ Food Intake, ↑ Energy Expenditure) Gene->Physiological

Caption: MC4R canonical signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay Ki Determine Ki Binding->Ki Functional Functional Assay (cAMP accumulation) EC50 Determine EC50 Functional->EC50 Correlation Correlate In Vitro and In Vivo Data Ki->Correlation EC50->Correlation Animal Select Animal Model (e.g., DIO mice) Dosing Administer Compound Animal->Dosing Measure Measure Food Intake & Body Weight Dosing->Measure Efficacy Determine Efficacy (e.g., ED50) Measure->Efficacy Efficacy->Correlation

Caption: Correlation workflow.

References

A Head-to-Head Battle: Humanized MC4R Mouse Models Versus Traditional Knockouts in Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuances of two critical preclinical tools for studying the melanocortin-4 receptor's role in energy homeostasis, providing researchers, scientists, and drug development professionals with a comprehensive guide to model selection.

The melanocortin-4 receptor (MC4R) is a critical regulator of energy balance and appetite, making it a key target in the development of therapeutics for obesity and other metabolic disorders. To unravel the complexities of MC4R signaling and to test the efficacy of novel drugs, researchers rely on animal models. Among the most utilized are the traditional knockout (KO) mice, where the Mc4r gene is inactivated, and the more recently developed humanized mouse models, in which the murine Mc4r gene is replaced with its human counterpart. This guide provides an objective comparison of these two models, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research questions.

Genetic Distinction: A Tale of Two Models

The fundamental difference between the humanized and traditional knockout MC4R mouse models lies in their genetic makeup.

  • Traditional MC4R Knockout (KO) Mice: In these models, the endogenous Mc4r gene is rendered non-functional, typically through the deletion of a critical exon. This complete loss of MC4R function results in a severe obese phenotype characterized by hyperphagia (excessive eating), reduced energy expenditure, and hyperinsulinemia.[1][2] Both homozygous and heterozygous knockout mice exhibit an obese phenotype, demonstrating a gene-dosage effect.[2]

  • Humanized MC4R Mouse Models: These models involve the replacement of the mouse Mc4r gene with the human MC4R gene through knock-in technology. This allows for the in vivo study of the human receptor in a physiological context. Importantly, this approach can be used to model specific human mutations. For example, researchers have developed humanized mice expressing the wild-type human MC4R (WT-hMC4R) as well as models carrying specific obesity-causing mutations, such as the R165W variant.[1] This provides an invaluable tool for studying the effects of specific genetic variations on receptor function and for testing therapies aimed at correcting these defects.

Phenotypic Showdown: A Comparative Analysis

While both models exhibit an obese phenotype, there are subtle but important differences in their metabolic characteristics. The following tables summarize quantitative data from studies characterizing these models.

Table 1: Body Weight Comparison

ModelGenotypeAge (weeks)Body Weight (g) - MaleBody Weight (g) - FemaleSource
Wild Type WT16~30-35~25-30General Reference
MC4R KO Homozygous (-/-)16~55-65~50-60[3][4]
MC4R KO Heterozygous (+/-)16~40-50~35-45[2]
Humanized WT-hMC4R Homozygous16Significantly heavier than WTSignificantly heavier than WT[1]
Humanized R165W-hMC4R Homozygous16Significantly heavier than WTSignificantly heavier than WT[1]

Table 2: Food Intake and Energy Expenditure

ModelGenotypeParameterObservationSource
MC4R KO Homozygous (-/-)Daily Food IntakeSignificantly increased compared to WT[5]
MC4R KO Homozygous (-/-)Energy ExpenditureReduced oxygen consumption[1]
Humanized R165W-hMC4R HomozygousDaily Food IntakeSignificantly increased compared to non-transgenic littermates[1]
Humanized R165W-hMC4R HomozygousEnergy Expenditure (VO₂)Reduced in females at 9 and 16 weeks of age compared to non-transgenic littermates[1]

Signaling Pathways and Experimental Workflows

To understand the molecular basis of the observed phenotypes and the methodologies used to generate these models, the following diagrams illustrate the MC4R signaling pathway and the general experimental workflow for creating a humanized MC4R mouse model.

MC4R_Signaling_Pathway cluster_POMC_Neuron POMC Neuron cluster_MC4R_Neuron MC4R Neuron Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds POMC POMC Leptin_Receptor->POMC activates alpha_MSH α-MSH POMC->alpha_MSH is processed to MC4R MC4R alpha_MSH->MC4R binds to Gs Gαs MC4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Satiety Satiety CREB->Satiety promotes Reduced_Food_Intake Reduced_Food_Intake CREB->Reduced_Food_Intake Increased_Energy_Expenditure Increased_Energy_Expenditure CREB->Increased_Energy_Expenditure

MC4R Signaling Pathway

Humanized_Mouse_Workflow Design_Targeting_Vector 1. Design Targeting Vector (human MC4R cDNA + selection marker) ES_Cell_Transfection 2. Electroporate Embryonic Stem (ES) Cells Design_Targeting_Vector->ES_Cell_Transfection Selection_and_Screening 3. Select for Homologous Recombination (e.g., antibiotic selection, PCR, Southern blot) ES_Cell_Transfection->Selection_and_Screening Blastocyst_Injection 4. Inject Modified ES Cells into Blastocysts Selection_and_Screening->Blastocyst_Injection Implantation 5. Implant Blastocysts into Pseudopregnant Female Blastocyst_Injection->Implantation Chimeric_Offspring 6. Birth of Chimeric Pups Implantation->Chimeric_Offspring Breeding 7. Breed Chimeras to Obtain Germline Transmission Chimeric_Offspring->Breeding Genotyping 8. Genotype Offspring to Confirm Humanized Allele Breeding->Genotyping

Workflow for Generating Humanized MC4R Mice

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these mouse models.

Generation of Humanized MC4R Knock-in Mice

The generation of humanized MC4R mice involves replacing the mouse Mc4r gene with the human MC4R gene using homologous recombination in embryonic stem (ES) cells.[1] A targeting vector is constructed containing the human MC4R coding sequence, flanked by DNA sequences homologous to the regions upstream and downstream of the mouse Mc4r gene. This vector is introduced into mouse ES cells, and cells that have undergone successful homologous recombination are selected. These selected ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a line of mice carrying the humanized MC4R allele.[1]

Metabolic Cage Analysis for Food Intake and Energy Expenditure

To assess food intake and energy expenditure, mice are individually housed in metabolic cages (e.g., TSE PhenoMaster or similar system).[6][7] These specialized cages are equipped to continuously monitor food and water consumption, as well as oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[6] The respiratory exchange ratio (RER), calculated from VO₂ and VCO₂, provides insight into substrate utilization (carbohydrates vs. fats). Energy expenditure is calculated from the VO₂ and VCO₂ data.[8] Mice are typically acclimated to the cages for a period before data collection begins.[7][8]

Glucose Tolerance Test

To evaluate glucose homeostasis, an intraperitoneal glucose tolerance test (IPGTT) or an oral glucose tolerance test (OGTT) is performed. After a period of fasting, a baseline blood glucose measurement is taken from the tail vein. The mice are then administered a bolus of glucose either via intraperitoneal injection (IPGTT) or oral gavage (OGTT). Blood glucose levels are then measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to assess the ability of the mouse to clear glucose from the circulation.

Choosing the Right Model: A Researcher's Guide

The choice between a traditional knockout and a humanized MC4R mouse model depends on the specific research question.

  • Traditional MC4R KO mice are ideal for studying the fundamental, systemic effects of a complete loss of MC4R function. They serve as a robust model of severe obesity and are useful for investigating the downstream consequences of disrupted melanocortin signaling.

  • Humanized MC4R mouse models offer a more nuanced and translationally relevant platform. They are indispensable for:

    • Studying the pharmacology of the human MC4R in vivo: This is critical for preclinical testing of drug candidates that target the human receptor.

    • Modeling human genetic diseases: By introducing specific human mutations, researchers can create highly specific models of monogenic obesity, allowing for the investigation of disease mechanisms and the development of targeted therapies.[1][5]

    • Investigating species-specific differences: As demonstrated by the unexpected obese phenotype in mice expressing the wild-type human MC4R, these models can reveal important differences in receptor pharmacology and physiology between humans and mice.[1]

Conclusion

Both traditional knockout and humanized MC4R mouse models are powerful tools in the fight against obesity. While knockout mice provide a foundational understanding of MC4R's role, humanized models offer a more refined and clinically relevant system for dissecting the intricacies of human MC4R function and for accelerating the development of novel therapeutics. A thorough understanding of the strengths and limitations of each model is paramount for designing impactful and translatable research.

References

A Researcher's Guide to Cross-Validation of MC4R Binding Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of ligand interactions with the Melanocortin-4 Receptor (MC4R) is paramount. This guide provides a comparative overview of common MC4R binding and functional assay formats, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The Melanocortin-4 Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis and appetite.[1][2] As a validated drug target for obesity and other metabolic disorders, a variety of assay platforms have been developed to screen and characterize MC4R agonists and antagonists.[1] The choice of assay can significantly impact the interpretation of a compound's pharmacological profile. This guide explores the cross-validation of different MC4R binding assay formats, offering a clear comparison of their principles, performance, and applications.

Comparative Analysis of MC4R Assay Formats

The selection of an appropriate assay for studying MC4R ligands depends on the specific research question. Binding assays directly measure the interaction of a ligand with the receptor, providing information on affinity (Ki). Functional assays, on the other hand, measure the cellular response following receptor activation, offering insights into ligand efficacy (EC50) and mechanism of action.

Below is a summary of commonly employed MC4R assay formats with their key characteristics.

Assay FormatPrincipleTypical ReadoutKey ParametersAdvantagesDisadvantages
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand ([¹²⁵I]-NDP-MSH) from the receptor by a test compound.[3][4]RadioactivityKi (inhibition constant), Bmax (receptor density)Direct measurement of binding affinity, high sensitivity.[3]Requires handling of radioactive materials, endpoint assay.
Lanthanide-Based TR-FRET cAMP Assay Time-Resolved Fluorescence Resonance Energy Transfer to quantify cAMP levels upon Gs activation. A europium cryptate-labeled anti-cAMP antibody and an allophycocyanin (APC)-labeled cAMP analog are used.[5]TR-FRET SignalEC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration)Homogeneous (no-wash) format, high throughput, sensitive.[6]Indirect measurement of binding, potential for compound interference with FRET.
GloSensor™ cAMP Assay A genetically encoded biosensor that produces a luminescent signal in response to changes in intracellular cAMP levels.LuminescenceEC50, IC50Real-time kinetic measurements, high sensitivity.Requires cell line engineering, potential for signal artifacts.
NanoBiT® β-Arrestin Recruitment Assay A bioluminescent protein complementation assay where β-arrestin and MC4R are fused to two subunits of NanoLuciferase. Ligand-induced interaction brings the subunits together, generating a luminescent signal.[7][8]LuminescenceEC50, IC50Measures a distinct signaling pathway, real-time kinetics, high sensitivity.[9]Indirect measurement of binding, requires engineered cell lines.

MC4R Signaling Pathways

MC4R activation initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] However, evidence also suggests that MC4R can couple to other G-proteins, such as Gq/11, and can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[10][11] Understanding these diverse signaling pathways is crucial for interpreting functional assay data and for the development of biased agonists that selectively activate specific pathways.

MC4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gs Gs MC4R->Gs Activates Gq Gq/11 MC4R->Gq Activates beta_arrestin β-Arrestin MC4R->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Cellular Response\n(e.g., reduced food intake) Cellular Response (e.g., reduced food intake) PKA->Cellular Response\n(e.g., reduced food intake) Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Cellular Response Cellular Response Ca_PKC->Cellular Response beta_arrestin->MC4R Desensitization/ Internalization ERK ERK beta_arrestin->ERK Activates ERK->Cellular Response Ligand Agonist (e.g., α-MSH) Ligand->MC4R Binds

MC4R Signaling Cascade

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable pharmacological data. Below are representative protocols for key MC4R assays.

Radioligand Competition Binding Assay

This protocol describes a typical competition binding assay using a radiolabeled ligand to determine the binding affinity of unlabeled test compounds for MC4R.

Materials:

  • HEK293 cells transiently or stably expressing human MC4R.

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA.[1]

  • Radioligand: [¹²⁵I]-NDP-α-MSH.

  • Unlabeled Ligands: Test compounds and a non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH).

  • 96-well culture plates.

  • Scintillation counter.

Procedure:

  • Seed HEK293-hMC4R cells at a density of 3 x 10⁴ cells/well in a 96-well plate and incubate overnight.[1]

  • On the day of the assay, wash the cells with Binding Buffer.

  • Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.

  • Add a constant concentration of [¹²⁵I]-NDP-α-MSH (e.g., 80 pM) to each well.[4]

  • Add the serially diluted unlabeled test compounds to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled NDP-α-MSH.

  • Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression to determine the IC50, which can then be converted to a Ki value.

Radioligand_Binding_Workflow start Start: Seed MC4R-expressing cells wash1 Wash cells with Binding Buffer start->wash1 prepare_ligands Prepare serial dilutions of unlabeled compounds wash1->prepare_ligands add_unlabeled Add unlabeled compounds (or controls) prepare_ligands->add_unlabeled add_radioligand Add constant concentration of [¹²⁵I]-NDP-α-MSH add_radioligand->add_unlabeled incubate Incubate to reach equilibrium add_unlabeled->incubate wash2 Wash to remove unbound ligand incubate->wash2 measure Lyse cells and measure bound radioactivity wash2->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end

Radioligand Binding Workflow

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol outlines a method for quantifying intracellular cAMP levels as a measure of MC4R activation using HTRF technology.

Materials:

  • CHO-K1 or HEK293 cells expressing human MC4R.

  • Assay Buffer: Typically a phosphate-buffered saline (PBS) based buffer with phosphodiesterase inhibitors.

  • cAMP standard.

  • HTRF cAMP detection reagents (europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog).

  • Test compounds (agonists or antagonists).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Culture MC4R-expressing cells to the appropriate confluency and harvest.

  • Resuspend the cells in Assay Buffer at a desired density.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • For agonist testing, add serial dilutions of the test compounds to the cells.

  • For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration (e.g., EC80) of a known agonist like α-MSH.[12]

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Add the HTRF cAMP detection reagents (premixed d2-cAMP and anti-cAMP cryptate) to each well.

  • Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the EC50 or IC50 values from the dose-response curves.

NanoBiT® β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to MC4R upon ligand stimulation using the NanoBiT protein-protein interaction system.

Materials:

  • HEK293 cells co-expressing MC4R fused to one NanoBiT subunit (e.g., LgBiT) and β-arrestin fused to the complementary subunit (e.g., SmBiT).

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Nano-Glo® Live Cell Reagent (Furimazine substrate).

  • Test compounds.

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Seed the engineered HEK293 cells in a 384-well plate and incubate overnight.

  • On the day of the assay, replace the culture medium with the Nano-Glo® Live Cell Reagent diluted in assay medium.

  • Incubate the plate for at least 60 minutes at 37°C in a CO₂ incubator to allow for substrate equilibration.

  • Measure the basal luminescence using a plate luminometer.

  • Add serial dilutions of the test compounds to the wells.

  • Measure the luminescence signal kinetically over a desired time course (e.g., every 2 minutes for 60 minutes) at 37°C.

  • Analyze the data to generate dose-response curves and determine the EC50 values for β-arrestin recruitment.

Conclusion

The cross-validation of different MC4R binding and functional assays is essential for a comprehensive understanding of ligand pharmacology. While radioligand binding assays provide a direct measure of affinity, functional assays such as those measuring cAMP accumulation or β-arrestin recruitment are critical for determining the efficacy and mechanism of action of a compound. By carefully selecting and validating the appropriate assay formats, researchers can generate robust and reliable data to advance the discovery and development of novel therapeutics targeting the MC4R.

References

Safety Operating Guide

Proper Disposal Procedures for MC4 Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While "MC4" can refer to electrical connectors in the context of solar technology, within the realm of life sciences and drug development, it most commonly pertains to the Melanocortin-4 Receptor (MC4R) and its associated research compounds, such as agonists and antagonists. These compounds are often peptide-based and require specific procedures for their safe disposal.

This guide provides a comprehensive, step-by-step approach to the proper disposal of MC4R-related research compounds, ensuring compliance with safety regulations and the preservation of a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound compounds, particularly in powdered or lyophilized form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound compounds should be approached systematically to ensure all safety and regulatory requirements are met. The following protocol outlines the necessary steps from initial preparation to final disposal.

  • Decontamination of Labware: All glassware and equipment that have come into contact with this compound compounds must be thoroughly decontaminated. This typically involves washing with a suitable solvent that can dissolve the compound, followed by a triple rinse with deionized water. The initial solvent rinse should be collected and disposed of as chemical waste.

  • Management of Unused and Expired Compounds: Unused or expired this compound compounds, whether in solid form or in solution, are considered chemical waste. These materials should never be disposed of down the drain or in regular trash.

  • Segregation and Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE and weighing papers, in a designated, leak-proof container clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound compounds should be collected in separate, sealed, and clearly labeled hazardous waste containers. It is critical to avoid mixing incompatible waste streams.

  • Waste Neutralization (if applicable): For certain peptide compounds, chemical neutralization may be a required or recommended step prior to disposal. This process should only be undertaken by trained personnel following a validated and approved protocol, as improper neutralization can create additional hazards. The Safety Data Sheet (SDS) for the specific compound should be consulted for any specific neutralization requirements.

  • Arranging for Professional Disposal: All hazardous chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport chemical waste in accordance with federal, state, and local regulations.

Quantitative Data Summary

While specific quantitative data for the disposal of all this compound compounds is not universally available and is highly dependent on the specific agonist or antagonist, the following table provides general guidelines based on common laboratory practices for peptide-based compounds.

ParameterGuidelineSource/Rationale
Storage of Lyophilized Peptides -20°C or colder, away from bright lightTo ensure long-term stability and prevent degradation.
pH of Peptide Solutions for Storage pH 5-6To minimize degradation, especially for peptides containing Cys, Met, Trp, Asp, Gln, and N-terminal Glu.
Waste Accumulation Limit (Satellite Area) ≤ 55 gallons of non-acute hazardous wasteGeneral laboratory safety regulations.
Waste Accumulation Time Limit Up to one year in a designated satellite accumulation areaGeneral laboratory safety regulations.

Experimental Protocols: Waste Characterization

Prior to disposal, it may be necessary to characterize the waste stream, particularly if the exact composition is unknown or if it is a mixture. A common method for this is High-Performance Liquid Chromatography (HPLC) to identify and quantify the active pharmaceutical ingredient (API) in the waste solution.

Methodology for HPLC Analysis of this compound Compound Waste:

  • Sample Preparation: A representative sample of the liquid waste is diluted with a suitable solvent (e.g., acetonitrile/water mixture).

  • Column: A C18 reverse-phase column is typically used for peptide analysis.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at a wavelength of 214 nm or 280 nm is standard for peptides.

  • Quantification: The concentration of the this compound compound is determined by comparing the peak area of the sample to that of a known standard.

This information is crucial for the waste disposal contractor to properly classify and manage the waste.

Disposal Process Workflow

The logical flow of the this compound compound disposal process is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solids contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquids contact_ehs Contact EHS for Pickup contain_solid->contact_ehs contain_liquid->contact_ehs transport Professional Transport contact_ehs->transport Scheduled Pickup end_point Final Disposal at Licensed Facility transport->end_point

Option 1: MC4 as a Chemical Mixture (Paint Product)

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "MC4" can refer to several different products. To provide you with the most accurate safety information, it is crucial to identify the specific "this compound" you are working with. Below is information based on different possibilities.

Based on available safety data sheets, one product identified as "this compound" is a paint or paint constituent. The following safety protocols are for this chemical mixture.

Essential Safety and Logistical Information

This guide provides immediate safety and logistical information for handling the chemical mixture designated as this compound. It includes operational procedures and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

The this compound chemical mixture is a highly flammable liquid and vapor that can cause serious health effects.[1] It is crucial to handle this substance with care in a well-ventilated area and away from ignition sources.[1]

Potential Hazards:

  • Highly flammable liquid and vapor[1]

  • May cause drowsiness or dizziness[1]

  • Causes skin and serious eye irritation[1]

  • Suspected of causing cancer[1]

  • Suspected of damaging fertility or the unborn child[1]

  • May cause damage to organs through prolonged or repeated exposure[1]

  • Harmful to aquatic life with long-lasting effects[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound:

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side shields or chemical goggles. A face shield may be necessary for splash protection.[1]
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Footwear Wear closed-toe shoes.
Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before beginning any work. Ensure that a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]

  • Tools: Use only non-sparking tools.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Disposal Plan:

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the contents ("this compound Waste").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound down the drain.[1]

Emergency Procedures
Emergency SituationFirst Aid and Response Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Use dry chemical, foam, or carbon dioxide to extinguish the fire. Water spray may be ineffective but can be used to cool fire-exposed containers.[2]
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical (Use non-sparking tools) prep_setup->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect disp_store Store in Designated Waste Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound chemical mixture.

Option 2: this compound as Solar Panel Connectors

The term "this compound" is also a common designation for a type of electrical connector used in solar panel installations. Handling these connectors requires a different set of safety precautions focused on electrical hazards.

Personal Protective Equipment (PPE) for this compound Connectors:

  • Gloves: Insulated gloves to protect against electric shock.[3][4]

  • Eye Protection: Safety glasses to protect from debris and potential arc flash.[3]

  • Footwear: Non-conductive, rubber-soled shoes.[4]

  • Tools: Use of insulated tools is recommended.[3][4]

Option 3: MC4R (Melanocortin 4 Receptor)

For researchers in drug development, "this compound" might be shorthand for the Melanocortin 4 Receptor (MC4R) , a G protein-coupled receptor involved in regulating energy homeostasis and appetite.[5][6] Handling related to MC4R would typically involve standard laboratory practices for working with biological materials such as cell lines, tissues, and related biochemical reagents (e.g., antibodies, ligands).[7] The specific PPE and handling procedures would be dictated by the nature of the biological materials and any hazardous chemicals used in the experimental protocols.

To ensure your safety, please verify the exact nature of the "this compound" you are working with by consulting the manufacturer's label and the Safety Data Sheet (SDS). If you are working with a chemical substance, the SDS will provide the most accurate and detailed safety information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC4
Reactant of Route 2
Reactant of Route 2
MC4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.